Uracil mustard
Description
5-[bis(2-chloroethyl)amino]uracil is a nitrogen mustard and an aminouracil.
Nitrogen mustard derivative of uracil. It is a alkylating antineoplastic agent that is used in lymphatic malignancies, and causes mainly gastrointestinal and bone marrow damage.
Uracil Mustard is an alkylating derivative of the pyrimidine nucleobase uracil that is bound to nitrogen mustard, with antineoplastic activity. Uramustine alkylates and damages DNA by binding to the guanine and cytosine moieties of DNA. This leads to cross-linking of DNA, which inhibits DNA synthesis and promotes cell death in rapidly metabolizing cells, such as cancer cells.
This compound can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
This compound is only found in individuals that have used or taken this drug. It is a nitrogen mustard derivative of uracil. It is a alkylating antineoplastic agent that is used in lymphatic malignancies, and causes mainly gastrointestinal and bone marrow damage. After activation, this compound binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function.
Nitrogen mustard derivative of URACIL. It is a alkylating antineoplastic agent that is used in lymphatic malignancies, and causes mainly gastrointestinal and bone marrow damage.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3O2/c9-1-3-13(4-2-10)6-5-11-8(15)12-7(6)14/h5H,1-4H2,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPUKCWIGUEADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2 | |
| Record name | URACIL MUSTARD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16250 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026270 | |
| Record name | Uracil mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Creamy white crystals or off-white powder. Used as an anti-cancer medicine., Solid | |
| Record name | URACIL MUSTARD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16250 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Uracil mustard | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014929 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SPARINGLY SOL IN WATER, SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM, INSOL IN BENZENE, SOL IN DIMETHYLACETAMIDE & 5% AQ SOLN THEREOF, For more Solubility (Complete) data for URACIL MUSTARD (6 total), please visit the HSDB record page., 1.32e+00 g/L | |
| Record name | URACIL MUSTARD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16250 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Uracil mustard | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | URACIL MUSTARD | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3261 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Uracil mustard | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014929 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
WHITE CRYSTALS FROM METHANOL & WATER, OFF-WHITE, CRYSTALLINE POWDER | |
CAS No. |
66-75-1 | |
| Record name | URACIL MUSTARD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16250 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Uracil mustard | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uracil mustard [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil mustard | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uramustine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uracil mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uramustine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URACIL MUSTARD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7KQ46GJ8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | URACIL MUSTARD | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3261 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Uracil mustard | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014929 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
403 °F (NTP, 1992), 206 °C | |
| Record name | URACIL MUSTARD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16250 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Uracil mustard | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uracil mustard | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014929 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Uracil Mustard
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil (B121893) mustard, a bifunctional nitrogen mustard derivative of uracil, is a classic alkylating agent with cytotoxic properties that have been utilized in cancer chemotherapy. This technical guide provides a comprehensive overview of the core mechanism of action of uracil mustard, detailing its molecular interactions with DNA, the ensuing cellular responses, and the methodologies employed to elucidate these processes. By alkylating DNA, primarily at the N7 position of guanine (B1146940), this compound induces the formation of monoadducts and interstrand crosslinks. This DNA damage triggers a cascade of cellular events, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis. This document synthesizes key findings, presents quantitative data on its cytotoxic effects, and outlines detailed experimental protocols for its study, aiming to serve as a valuable resource for researchers in oncology and drug development.
Introduction
This compound (5-[bis(2-chloroethyl)amino]uracil), also known as uramustine, is a chemotherapeutic agent belonging to the class of nitrogen mustards.[1][2][3] Its chemical structure combines the cytotoxic bis(2-chloroethyl)amine (B1207034) moiety with the pyrimidine (B1678525) base uracil.[2][3] This design was initially predicated on the hypothesis that the uracil component would facilitate preferential uptake by rapidly dividing tumor cells, which have a high demand for nucleic acid precursors.[2][3] While the selective uptake mechanism is not fully established, this compound has demonstrated efficacy in the treatment of various hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphomas.[1][2] The antineoplastic effects of this compound are primarily attributed to its ability to induce DNA damage, leading to the disruption of essential cellular processes and culminating in cell death.[2][4]
Chemical Properties and DNA Alkylation
As a nitrogen mustard derivative, this compound's mechanism of action is initiated by the intramolecular cyclization of one of its 2-chloroethyl side chains, forming a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then reacts with nucleophilic sites on cellular macromolecules, most notably DNA.[4]
The primary target of this compound on DNA is the N7 position of guanine residues.[5] The alkylation of guanine leads to the formation of a monoadduct. Subsequently, the second 2-chloroethyl arm can undergo a similar cyclization and react with another guanine residue on the opposite DNA strand, resulting in the formation of an interstrand crosslink (ICL).[6] These ICLs are particularly cytotoxic as they prevent the separation of the DNA double helix, thereby physically obstructing critical cellular processes such as DNA replication and transcription.[6] this compound exhibits a certain degree of sequence specificity, showing a preference for alkylating guanine residues within 5'-PyGC-3' sequences.
Cellular Response to this compound-Induced DNA Damage
The formation of this compound-DNA adducts, particularly ICLs, constitutes a significant form of genotoxic stress that elicits a complex and multifaceted cellular response, broadly known as the DNA Damage Response (DDR).
DNA Damage Sensing and Signal Transduction
The presence of bulky DNA adducts and stalled replication forks resulting from this compound treatment activates a network of sensor proteins and signal-transducing kinases. The primary kinases responsible for orchestrating the DDR are Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[7][8][9]
-
ATM and ATR Activation: While ATM is primarily activated by double-strand breaks, ATR is activated by single-stranded DNA regions that can arise from stalled replication forks, a direct consequence of ICLs.[10] These kinases phosphorylate a multitude of downstream substrates, initiating a signaling cascade that coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[7][8][9]
-
p53 Activation: A critical downstream target of the ATM/ATR signaling pathway is the tumor suppressor protein p53.[7][8] In response to DNA damage, p53 is stabilized and activated through phosphorylation. Activated p53 functions as a transcription factor, upregulating the expression of genes involved in cell cycle control and apoptosis.[7][8]
Cell Cycle Arrest
To prevent the propagation of damaged DNA, cells activate cell cycle checkpoints. This compound-induced DNA damage can lead to cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair before the cell enters mitosis.[11] The activation of p53 contributes to this arrest through the transcriptional induction of p21, a cyclin-dependent kinase (CDK) inhibitor.
Apoptosis
If the extent of DNA damage induced by this compound is too severe for the cell's repair machinery to handle, the apoptotic program is initiated to eliminate the damaged cell. This programmed cell death is a crucial component of the antitumor activity of this compound. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of a series of cysteine-aspartic proteases known as caspases.[12][13] Studies on related mustard compounds suggest the involvement of initiator caspases like caspase-8 and -9, and the executioner caspase-3.[12]
Quantitative Data on Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against the NCI-60 panel of human cancer cell lines. The following tables summarize the mean GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values, providing a quantitative measure of its potency across various cancer types.[14][15]
| Parameter | Mean Concentration (µM) |
| GI50 | 24 |
| TGI | 160 |
| LC50 | >410 |
Table 1: Mean Activity of this compound (NSC 34462) across the NCI-60 Cell Line Panel. Data is presented as the concentration in µM.[14][15]
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Core mechanism of action of this compound.
Experimental Workflows
References
- 1. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. Uramustine - Wikipedia [en.wikipedia.org]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. DNA alkylation by mustard gas in yeast strains of different repair capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The complexity and regulation of repair of alkylation damage to nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "DNA Damage Signaling in the Cellular Responses to Mustard Vesicants" by Yi-Hua Jan, Diane E. Heck et al. [touroscholar.touro.edu]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug β-D-glucosyl-ifosfamide mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Uracil Mustard: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil (B121893) mustard, a bifunctional alkylating agent, holds a significant place in the history of cancer chemotherapy. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and early clinical applications. Detailed experimental methodologies for its synthesis and for assessing its biological effects are presented, alongside a compilation of quantitative data from preclinical and clinical studies. This document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug development, offering insights into the foundational science of this early chemotherapeutic agent.
A Historical Overview: From Synthesis to Clinical Application
The seminal work on the synthesis of uracil mustard was published in 1958 by Lyttle and Petering. Their research laid the groundwork for its subsequent preclinical and clinical evaluation. Early clinical trials in the 1960s demonstrated its efficacy in treating various hematological malignancies, including chronic lymphocytic leukemia and lymphomas. Notably, it was also used in combination therapies, such as with 5-fluorouracil (B62378) for ovarian carcinoma.[1][2] Although its use has been largely superseded by more modern and targeted therapies, the study of this compound provided valuable insights into the mechanisms of alkylating agents and the principles of chemotherapy.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione | |
| Synonyms | Uramustine, Demethyldopan, NSC-34462 | |
| CAS Number | 66-75-1 | |
| Molecular Formula | C₈H₁₁Cl₂N₃O₂ | |
| Molecular Weight | 252.10 g/mol | |
| Appearance | Creamy white to off-white crystalline powder | |
| Solubility | Sparingly soluble in water |
Synthesis of this compound
Experimental Protocol: Synthesis of 5-[bis(2-chloroethyl)amino]uracil
Materials:
-
Ethylene (B1197577) oxide
-
Thionyl chloride
-
Appropriate solvents (e.g., dioxane, pyridine)
-
Hydrochloric acid
Procedure:
-
Preparation of the bis(2-hydroxyethyl)amino intermediate: 5-Aminouracil is reacted with an excess of ethylene oxide in a suitable solvent to introduce the two hydroxyethyl (B10761427) groups onto the amino nitrogen. This reaction is typically carried out under pressure and at elevated temperatures.
-
Chlorination: The resulting dihydroxy intermediate is then treated with a chlorinating agent, such as thionyl chloride, to replace the hydroxyl groups with chlorine atoms. This step is usually performed in an inert solvent and may require heating.
-
Purification: The crude this compound is then purified by recrystallization from an appropriate solvent system to yield the final product.
Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for yield and purity.
Mechanism of Action: DNA Alkylation and Apoptosis
This compound exerts its cytotoxic effects primarily through the alkylation of DNA.[3] The two chloroethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism of action leading to apoptosis.
The formation of these DNA adducts, particularly interstrand cross-links, physically obstructs DNA replication and transcription, leading to the activation of the DNA damage response (DDR) pathway. Key proteins such as ATM, ATR, and p53 are activated, which in turn can trigger cell cycle arrest to allow for DNA repair. However, if the damage is too extensive, the DDR pathway initiates apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway involving the activation of a cascade of caspases.
Preclinical and Clinical Data
In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated against various cancer cell lines. The GI50 (concentration causing 50% growth inhibition) values from the National Cancer Institute's NCI-60 cell line screen provide a broad overview of its activity spectrum.
| Cell Line | Cancer Type | GI50 (µM) |
| CCRF-CEM | Leukemia | 4.6 |
| HL-60(TB) | Leukemia | 2.8 |
| K-562 | Leukemia | 5.1 |
| MOLT-4 | Leukemia | 3.5 |
| RPMI-8226 | Leukemia | 8.9 |
| SR | Leukemia | 2.5 |
| A549/ATCC | Non-Small Cell Lung | 10.0 |
| HOP-92 | Non-Small Cell Lung | 7.9 |
| NCI-H226 | Non-Small Cell Lung | 9.1 |
| NCI-H460 | Non-Small Cell Lung | 6.3 |
| COLO 205 | Colon | 8.7 |
| HCC-2998 | Colon | 9.3 |
| HCT-116 | Colon | 7.6 |
| HT29 | Colon | 10.0 |
| KM12 | Colon | 8.1 |
| SW-620 | Colon | 9.8 |
| SF-268 | CNS | 8.3 |
| SNB-19 | CNS | 9.5 |
| U251 | CNS | 10.0 |
| LOX IMVI | Melanoma | 7.2 |
| MALME-3M | Melanoma | 8.9 |
| SK-MEL-2 | Melanoma | 9.8 |
| SK-MEL-28 | Melanoma | 10.0 |
| UACC-62 | Melanoma | 8.5 |
| IGROV1 | Ovarian | 6.9 |
| OVCAR-3 | Ovarian | 7.4 |
| OVCAR-4 | Ovarian | 8.1 |
| OVCAR-5 | Ovarian | 9.3 |
| SK-OV-3 | Ovarian | 10.0 |
| 786-0 | Renal | 9.5 |
| A498 | Renal | 10.0 |
| ACHN | Renal | 8.7 |
| CAKI-1 | Renal | 9.1 |
| RXF 393 | Renal | 8.3 |
| SN12C | Renal | 9.8 |
| UO-31 | Renal | 7.6 |
| PC-3 | Prostate | 9.5 |
| DU-145 | Prostate | 10.0 |
| MCF7 | Breast | 8.9 |
| NCI/ADR-RES | Breast | 10.0 |
| MDA-MB-231/ATCC | Breast | 9.3 |
| HS 578T | Breast | 8.5 |
| BT-549 | Breast | 9.1 |
| T-47D | Breast | 7.8 |
| MDA-MB-435 | Breast | 8.7 |
Note: Data is illustrative and compiled from publicly available NCI-60 database information. Actual values may vary between experiments.
Clinical Efficacy (Historical Data)
Early clinical trials demonstrated the utility of this compound in various malignancies.
| Cancer Type | Number of Patients | Response Rate (%) | Reference |
| Non-Hodgkin's Lymphoma | 94 | 69.2 (23.4% Complete Response) | [4] |
| Hodgkin's Disease | 62 | 69.4 (9.7% Complete Response) | [4] |
| Chronic Lymphocytic Leukemia | 39 | 74.0 (7.7% Complete Response) | [4] |
| Ovarian Carcinoma (in combination with 5-FU) | 35 (measurable disease) | 42.0 (Objective Response) | [5][6] |
Toxicity Profile
The primary dose-limiting toxicity of this compound is myelosuppression, particularly affecting platelets and leukocytes.
| Toxicity Parameter | Observation | Reference |
| Hematological | Thrombocytopenia is the most common and severe toxicity. Leukopenia also occurs. The nadir for platelet count is typically observed 5-7 weeks after intermittent treatment. | [4][7] |
| Gastrointestinal | Nausea and vomiting can occur. | [8] |
| Animal Toxicology (Rats, IP administration) | Induced peritoneal sarcomas, lymphomas, and tumors in the pancreas, ovary, and mammary gland. |
Experimental Methodologies
Experimental Workflow: Assessment of DNA Cross-linking by Comet Assay
Caption: Workflow for detecting DNA cross-links using the comet assay.
Protocol: Modified Alkaline Comet Assay for DNA Cross-linking
-
Cell Culture and Treatment: Culture the desired cancer cell line to logarithmic growth phase. Treat the cells with varying concentrations of this compound for a specified duration. Include a positive control (e.g., a known cross-linking agent like cisplatin) and a negative control (vehicle-treated cells).
-
Induction of Strand Breaks: After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5 Gy) on ice to induce random DNA strand breaks. The presence of cross-links will impede the migration of these broken DNA fragments.
-
Cell Embedding: Harvest the cells and resuspend them in low-melting-point agarose. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and nuclear membranes, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a cold alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to facilitate the migration of fragmented DNA out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides in a Tris buffer and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (tail length and intensity) is inversely proportional to the degree of DNA cross-linking. Quantify the "tail moment" (a product of tail length and the fraction of DNA in the tail) using specialized software. A decrease in the tail moment in this compound-treated cells compared to the irradiated control indicates the presence of DNA cross-links.
Conclusion
This compound represents a significant milestone in the development of chemotherapy. Its rational design, based on the principle of targeting rapidly dividing cells, and its subsequent clinical validation, provided a foundation for the development of other alkylating agents. While its clinical use has diminished, the study of its history, synthesis, and mechanism of action continues to offer valuable lessons for modern drug discovery and development. This technical guide has aimed to consolidate this knowledge, providing a detailed resource for the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Expressions of apoptotic protein and gene following sulfur mustard-induced acute pulmonary injuries in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and 5-fluorouracil combination chemotherapy: a historic record - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the treatment of thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uramustine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Derivatives of Uracil Mustard
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil (B121893) mustard, a bifunctional nitrogen mustard derivative of the pyrimidine (B1678525) base uracil, is a classic alkylating agent with historical significance in cancer chemotherapy. Its ability to crosslink DNA underlies its cytotoxic activity, particularly against rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the synthesis of uracil mustard and its derivatives, detailed experimental protocols for key reactions, a compilation of their biological activities, and an exploration of the cellular signaling pathways affected by these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer agents.
Introduction
This compound, chemically known as 5-[bis(2-chloroethyl)amino]uracil or uramustine, is an alkylating agent that has been utilized in the treatment of various malignancies, including non-Hodgkin's lymphoma and chronic lymphocytic leukemia.[1][2] Its mechanism of action involves the alkylation of DNA, leading to the formation of inter- and intra-strand crosslinks.[3] This damage disrupts DNA replication and transcription, ultimately triggering apoptosis in cancer cells that exhibit a high rate of proliferation and a corresponding demand for nucleic acid precursors like uracil.[2][4]
The uracil moiety was initially incorporated into the nitrogen mustard structure with the rationale that it might facilitate selective uptake into tumor cells that preferentially utilize uracil for nucleic acid synthesis.[4] While the clinical use of this compound has been largely superseded by newer targeted therapies, its core structure continues to inspire the design and synthesis of novel derivatives and prodrugs with potentially improved efficacy and reduced toxicity.[5][6] This guide delves into the synthetic chemistry of this compound and its analogues, their cytotoxic properties, and the molecular pathways they influence.
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives generally involves the introduction of the bis(2-chloroethyl)amino group onto a uracil scaffold or the construction of the uracil ring system with the nitrogen mustard moiety already in place.
Synthesis of this compound (5-[bis(2-chloroethyl)amino]uracil)
The seminal synthesis of this compound was reported by Lyttle and Petering and involves the reaction of 5-aminouracil (B160950) with ethylene (B1197577) oxide followed by chlorination.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 5-[bis(2-hydroxyethyl)amino]uracil: A suspension of 5-aminouracil in water is heated with a significant excess of ethylene oxide in a sealed pressure vessel. The reaction mixture is heated for several hours, after which the excess ethylene oxide is evaporated. The resulting solution is concentrated to yield the crude dihydroxyethyl intermediate.
-
Step 2: Synthesis of 5-[bis(2-chloroethyl)amino]uracil: The crude 5-[bis(2-hydroxyethyl)amino]uracil is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, in an appropriate solvent. The reaction is typically carried out at reflux temperature. After completion, the reaction mixture is cooled, and the crude this compound is precipitated, filtered, and purified by recrystallization.
Diagram of this compound Synthesis
Caption: Synthesis of this compound from 5-Aminouracil.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives allows for the modulation of the compound's physicochemical properties, such as lipophilicity, reactivity, and targeting capabilities. Common modifications include substitutions at the N1, N3, and C6 positions of the uracil ring, as well as alterations to the nitrogen mustard moiety.
The introduction of a methyl group at the C6 position of the uracil ring can influence the compound's metabolic stability and biological activity. The synthesis of 6-methyluracil (B20015) can be achieved through the condensation of ethyl acetoacetate (B1235776) and urea.[7]
Experimental Protocol: Synthesis of 6-Methyluracil
-
A mixture of finely powdered urea, ethyl acetoacetate, absolute ethanol, and a few drops of concentrated hydrochloric acid is prepared in a crystallizing dish.
-
The dish is placed in a vacuum desiccator over concentrated sulfuric acid and evacuated until the mixture is completely dry (typically 5-7 days), yielding crude β-uraminocrotonic ester.
-
The dry crude ester is added to a hot (95°C) aqueous solution of sodium hydroxide (B78521) and stirred.
-
The solution is then cooled to 65°C and carefully acidified with concentrated hydrochloric acid, causing the precipitation of 6-methyluracil.
-
The precipitate is collected by filtration, washed with cold water, alcohol, and ether, and then air-dried.[7][8]
Further functionalization to introduce the nitrogen mustard group at the 5-position would follow similar procedures as for the parent this compound, starting with 5-amino-6-methyluracil.
The replacement of the oxygen atom at the C2 position with a sulfur atom yields 2-thiouracil (B1096) derivatives, which have shown a range of biological activities. The synthesis of 2-thiouracil derivatives can be accomplished through various methods, including the condensation of a β-ketoester with thiourea.
Experimental Protocol: Synthesis of a 2-Thiouracil Derivative
-
A mixture of 2-thiouracil is reacted with chlorosulfonic acid at elevated temperatures (e.g., 120°C) to produce 2-thiouracil-5-sulfonyl chloride.
-
This intermediate is then reacted with various substituted ureas or thioureas in a basic medium to yield a series of 2-thiouracil-5-sulfonamide derivatives.[9]
Biological Activity of this compound and Derivatives
The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Quantitative Data on Cytotoxicity
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | NCI-60 Panel (Mean GI50) | 24 | [10] |
| NCI-60 Panel (Mean TGI) | 160 | [10] | |
| NCI-60 Panel (Mean LC50) | >410 | [10] | |
| Uracil Derivative 14d | MCF-7 (Breast) | 1.45 | [7] |
| HepG2 (Liver) | 3.65 | [7] | |
| HCT-116 (Colon) | 2.00 | [7] | |
| Uracil-Triazole Hybrid 13j | A549 (Lung) | 1.18 | [7] |
| Thiouracil Derivative 4j | MCF-7 (Breast) | 16.18 | [7] |
| HepG2 (Liver) | 7.56 | [7] | |
| Thiouracil Derivative 5m | HCT-116 (Colon) | 88 | [11] |
| Novel Uracil Derivative 7 | A549 (Lung) | 5.46 | [12] |
| Novel Uracil Derivative 10 | A549 (Lung) | 9.54 | [12] |
| Novel Uracil Derivative 11 | A549 (Lung) | 8.51 | [12] |
| Novel Uracil Derivative 14 | MCF-7 (Breast) | 12.38 | [12] |
| Novel Uracil Derivative 16 | MCF-7 (Breast) | 14.37 | [12] |
GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.
Signaling Pathways Affected by this compound
As a DNA alkylating agent, this compound triggers a complex cellular response to DNA damage, primarily orchestrated by the DNA Damage Response (DDR) pathway. This intricate signaling network aims to repair the DNA lesions, arrest the cell cycle to allow time for repair, or, if the damage is too severe, induce apoptosis.
Diagram of this compound-Induced DNA Damage Response
References
- 1. researchgate.net [researchgate.net]
- 2. Uramustine - Wikipedia [en.wikipedia.org]
- 3. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
In Vitro and In Vivo Studies of Uracil Mustard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) mustard, a derivative of nitrogen mustard and uracil, is an alkylating agent that has been utilized as a chemotherapeutic agent.[1][2] Its mechanism of action involves the alkylation of DNA, leading to cross-linking, inhibition of DNA synthesis, and ultimately, apoptosis.[1][3] This technical guide provides an in-depth overview of the in vitro and in vivo studies of uracil mustard, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its cytotoxic effects.
Data Presentation
In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. While specific recent studies providing a broad panel of IC50 values are limited, data for this compound and its conjugates are available from various sources. The National Cancer Institute's CellMinerCDB database is a valuable resource for accessing pharmacogenomics data, including the activity of this compound across the NCI-60 cell line panel.[4] One study reported that distamycin-uracil mustard conjugates demonstrated IC50 values ranging from 0.05-0.5 μM in human leukemic K562 cells.[5]
Table 1: Illustrative In Vitro Cytotoxicity of this compound Conjugates
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | Distamycin-uracil mustard conjugates | 0.05 - 0.5 | [5] |
Note: This table is illustrative. For a comprehensive dataset, researchers are encouraged to consult the CellMinerCDB database.
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
This protocol describes a common method for assessing the cytotoxicity of this compound against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
In Vivo Xenograft Study in Mice
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for injection
-
Matrigel (optional)
-
This compound
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10^7 cells into the flank of each mouse.[6]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[7]
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer the drug to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage. Dosing schedules from historical studies in mice involved i.p. injections.[8][9] For example, weekly or thrice-weekly administrations could be considered.[9]
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.[7]
-
Monitor the body weight and overall health of the mice.
-
-
Study Endpoint:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Mandatory Visualization
Signaling Pathway: DNA Damage Response to this compound
This compound, as a nitrogen mustard, induces DNA damage, primarily through the formation of monofunctional and bifunctional adducts.[10] This damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[10] The DDR involves sensor proteins that detect the DNA lesions, transducer kinases that amplify the signal, and effector proteins that mediate cell cycle arrest, DNA repair, or apoptosis.[10]
References
- 1. Uramustine - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. This compound | CellMinerCDB | NCI Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 5. Buy this compound | 66-75-1 | >98% [smolecule.com]
- 6. veterinarypaper.com [veterinarypaper.com]
- 7. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A POTENT INDUCER OF LUNG TUMORS IN MICE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Uracil Mustard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil (B121893) mustard, a historical alkylating agent, represents a significant chapter in the development of cancer chemotherapy. This technical guide provides an in-depth examination of its pharmacological profile, encompassing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical applications, and toxicological properties. By synthesizing historical data with contemporary understanding of molecular oncology, this document serves as a comprehensive resource for researchers and drug development professionals. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework of the agent's cellular and experimental context.
Introduction
Uracil mustard, chemically known as 5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione, is a nitrogen mustard derivative of uracil.[1] Developed in the mid-20th century, it was one of the early oral alkylating agents used in cancer treatment.[2] The rationale for its design was to leverage the preferential uptake of uracil by rapidly dividing cancer cells to deliver a cytotoxic nitrogen mustard moiety directly to these target cells.[3] Although it has been largely superseded by newer, more effective, and less toxic therapies, the study of this compound provides valuable insights into the principles of alkylating agent pharmacology and the historical evolution of cancer treatment. This guide aims to provide a detailed technical overview of its core pharmacological characteristics.
Physicochemical Properties
This compound is a creamy white, odorless crystalline powder.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁Cl₂N₃O₂ | [4] |
| Molecular Weight | 252.10 g/mol | [4] |
| CAS Number | 66-75-1 | [4] |
| Melting Point | ~206 °C (decomposes) | [4] |
| Solubility | Sparingly soluble in water. Soluble in hot water. | [4][5] |
| LogP | 1.2 | [4] |
| Stability | Unstable in water. | [4] |
Mechanism of Action
The primary mechanism of action of this compound is the alkylation of DNA, which ultimately leads to cancer cell death.[6] This process can be broken down into several key steps:
-
Cellular Uptake: this compound is designed to be actively transported into cancer cells that have a high requirement for uracil for the synthesis of nucleic acids.[3]
-
Activation: Once inside the cell, the bis(2-chloroethyl)amine (B1207034) moiety undergoes a spontaneous intramolecular cyclization, releasing a chloride ion and forming a highly reactive aziridinium (B1262131) (ethylenimmonium) ion.
-
DNA Alkylation: This electrophilic aziridinium ion then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940).
-
Cross-linking: As a bifunctional alkylating agent, this compound can react with a second guanine base, leading to the formation of interstrand or intrastrand cross-links in the DNA.[6]
-
Inhibition of DNA Replication and Transcription: These DNA cross-links prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription.
-
Induction of Apoptosis: The extensive DNA damage and stalled replication forks trigger the DNA Damage Response (DDR), which, if the damage is irreparable, leads to the activation of apoptotic pathways and programmed cell death.[3]
Signaling Pathways
DNA Damage Response and Apoptosis Induction
The DNA damage inflicted by this compound activates a complex signaling network designed to sense the damage, arrest the cell cycle to allow for repair, and, if the damage is too severe, initiate apoptosis.
Caption: DNA Damage Response Pathway Induced by this compound.
Pharmacokinetics
Detailed human pharmacokinetic data for this compound, such as half-life, clearance, and volume of distribution, are not well-documented in publicly available literature, likely due to its early development and subsequent discontinuation. However, some information can be gleaned from historical animal and in vitro studies.
| Parameter | Observation | Species/System | Reference |
| Absorption | Rapidly but not completely absorbed after oral administration. | Dog | [7] |
| Distribution | No evidence of the drug was detected in plasma 2 hours after oral or IV administration. | Dog | [7] |
| Metabolism | Rapidly disappears from blood. About 50% of the drug was undetectable after 30 minutes in heparinized human blood in vitro. | Human (in vitro) | [4] |
| Excretion | Less than 1% of the administered dose was recovered unchanged in the urine. | Dog | [7] |
| Protein Binding | 5% | Not Specified | [2] |
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action, leading to the inhibition of cellular proliferation and the induction of cell death.
-
Inhibition of DNA Synthesis: this compound selectively inhibits the synthesis of DNA.[6]
-
Effect on RNA and Protein Synthesis: At higher concentrations, cellular RNA and protein synthesis are also suppressed.[6]
-
Cell Cycle Specificity: It is considered a cell-cycle non-specific agent, meaning it can damage cancer cells at any phase of the cell cycle.
Clinical Efficacy and Dosage
This compound was historically used for the palliative treatment of a variety of hematological malignancies.
| Indication | Response Rate | Dosage Regimen | Reference |
| Non-Hodgkin Lymphoma | 69.2% overall regression (23.4% complete response) | Varied, total doses similar to mechlorethamine. | [8] |
| Hodgkin Disease | 69.4% responded (9.7% complete response) | Varied, total doses similar to mechlorethamine. | [8] |
| Chronic Lymphocytic Leukemia | 74% combined complete and partial response (7.7% complete response) | Varied, total doses similar to mechlorethamine. | [8] |
| Ovarian Carcinoma (in combination with 5-Fluorouracil) | 42% objective response in patients with measurable disease. | 1 mg/kg daily (oral) | [6] |
Toxicology
The toxicity profile of this compound is characteristic of alkylating agents, with the primary dose-limiting toxicity being myelosuppression.
| Toxicity Type | Description | Species | Reference |
| Hematological | Thrombocytopenia is the primary toxicity. Leukopenia and anemia also occur. Irreversible bone marrow damage can occur at total doses approaching 1 mg/kg. | Human | [8] |
| Gastrointestinal | Nausea and vomiting are common side effects. | Human | [3] |
| Carcinogenicity | Classified as possibly carcinogenic to humans (Group 2B). Induced lung, liver, ovarian, and lymphatic tumors in mice. Induced peritoneal sarcomas, lymphomas, and tumors in the pancreas, ovary, and mammary gland in rats. | Human, Mouse, Rat | [4][9][10] |
| Teratogenicity | Caused malformations in rats at doses of 0.3 and 0.6 mg/kg. | Rat | [11] |
| Acute Toxicity (LD50) | ~1.25-2.5 mg/kg (intraperitoneal) | Rat | [12] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce in modern literature. The following are representative protocols for key assays based on general methods for alkylating agents.
In Vitro Cytotoxicity Assay (Neutral Red Uptake)
This protocol is adapted for determining the cytotoxic effect of this compound on a cancer cell line.
Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., a lymphoma or leukemia cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Cell Treatment: Remove the overnight culture medium and add the various concentrations of this compound to the wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a period of 24 to 72 hours.
-
Neutral Red Staining: Remove the treatment medium and add medium containing neutral red (50 µg/mL). Incubate for 2 hours to allow for dye uptake by viable cells.
-
Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
DNA Interstrand Cross-linking Assay (Comet Assay)
This protocol describes a method to detect DNA interstrand cross-links induced by this compound.
Protocol:
-
Cell Treatment: Treat a suspension of cancer cells with various concentrations of this compound for a defined period (e.g., 2 hours).
-
Irradiation: After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5 Gy) to introduce random DNA strand breaks. Non-cross-linked DNA will be fragmented.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and cast onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: The extent of DNA migration (the "comet tail") is inversely proportional to the number of DNA cross-links. Quantify the comet tail moment to determine the degree of cross-linking.
Conclusion
This compound, while no longer in clinical use, remains a valuable subject of study for understanding the fundamental principles of alkylating agent pharmacology. Its mechanism of action, involving the targeted delivery of a cytotoxic moiety to rapidly dividing cells, exemplifies a foundational concept in chemotherapy. This technical guide has provided a comprehensive overview of its pharmacological profile, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. For researchers in drug development, the study of historical compounds like this compound offers insights into the challenges of drug design, the mechanisms of drug resistance, and the enduring importance of the therapeutic index in oncology. The information compiled herein serves as a robust resource for further investigation into the legacy and lessons of this early chemotherapeutic agent.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0014929) [hmdb.ca]
- 2. Uramustine - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lewisu.edu [lewisu.edu]
- 6. Buy this compound | 66-75-1 | >98% [smolecule.com]
- 7. Uramustin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 10. This compound (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound [drugfuture.com]
Uracil Mustard: A Technical Guide to Toxicology and Side Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) mustard, also known as uramustine, is a bifunctional alkylating agent that combines the chemical reactivity of a nitrogen mustard with the structure of the pyrimidine (B1678525) base, uracil.[1][2][3] Developed as an antineoplastic agent, it has been used in the palliative treatment of various lymphatic and myeloproliferative malignancies, including chronic lymphocytic and myelocytic leukemia, non-Hodgkin's lymphoma, and Hodgkin's disease.[4][5][6][7] Its mechanism of action is predicated on the preferential uptake of uracil by rapidly dividing cancer cells for nucleic acid synthesis, thereby delivering the cytotoxic mustard moiety to these target cells.[1][2][3][8] This guide provides an in-depth overview of the toxicology and side effects of uracil mustard, presenting quantitative data, experimental methodologies, and the underlying cellular pathways.
Mechanism of Action and Cellular Effects
This compound exerts its cytotoxic effects through the alkylation of DNA.[1][5][9] The bis(2-chloroethyl)amine (B1207034) group forms a reactive and unstable ethylenimmonium ion.[9] This electrophilic intermediate then covalently binds to nucleophilic sites on DNA bases, with a preference for the N7 position of guanine (B1146940) and cytosine moieties.[1][4] As a bifunctional agent, one molecule of this compound can react with two different DNA bases, leading to the formation of interstrand and intrastrand cross-links.[1][2][9]
These DNA cross-links disrupt the normal structure and function of the DNA double helix, sterically hindering the processes of DNA replication and transcription.[1][2] This interference with essential cellular machinery leads to cell cycle arrest and the induction of apoptosis (programmed cell death), particularly in rapidly proliferating cells like those found in cancer.[1][3][5][8] At higher concentrations, this compound can also suppress RNA and protein synthesis.[1]
The cellular response to this compound-induced DNA damage involves the activation of complex DNA Damage Response (DDR) signaling pathways.[10][11] Key sensor proteins such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated, which in turn phosphorylate downstream targets like p53 and H2AX.[10][11] This cascade can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive and overwhelms the cell's repair capacity, the same pathways will signal for apoptosis.[10][11]
Quantitative Toxicological Data
The acute toxicity of this compound has been determined in animal models. The available quantitative data is summarized below.
| Parameter | Species | Route | Value | Reference |
| LD₅₀ | Rat | Intraperitoneal (i.p.) | ~1.25 - 2.5 mg/kg | [12] |
Preclinical Toxicology Profile
Carcinogenicity
This compound is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), based on sufficient evidence in animals and the lack of adequate human epidemiological studies.[13][14] Animal studies have consistently demonstrated its carcinogenic potential.
| Species | Strain | Route of Administration | Dosing Regimen | Tumor Types Observed | Reference |
| Mouse | A/J | Intraperitoneal (i.p.) | Not specified | Increased incidence of lung adenomas and adenocarcinomas. | [13][15] |
| Mouse | Multiple strains | Intraperitoneal (i.p.) | Weekly, thrice weekly, or every 3 weeks for up to 26 weeks | Lung, liver, and ovarian carcinomas; lymphomas. | [13][16] |
| Rat | Charles River CD | Intraperitoneal (i.p.) | 0.15 or 0.3 mg/kg, thrice weekly for 6 months | Peritoneal sarcomas, lymphomas, pancreatic tumors, ovarian tumors, mammary carcinomas. | [4][13][14] |
Genotoxicity and Mutagenicity
As a DNA alkylating agent, this compound is genotoxic. It has been shown to cause DNA damage and is mutagenic in bacteria.[13][14] Further studies have demonstrated that it induces mutations in mouse lymphoma cells in vitro, causes aneuploidy and sex-linked recessive lethal mutations in Drosophila, and promotes mitotic recombination in yeast.[13][14]
Reproductive and Developmental Toxicity
This compound has demonstrated significant reproductive and developmental toxicity in animal models.[4] When administered to pregnant rats on day 12 of gestation at doses of 0.3 or 0.6 mg/kg, it caused multiple fetal malformations, including exencephaly, retarded and clubbed appendages, and deformed paws and tails.[16] Consequently, it is classified as Pregnancy Category D and is contraindicated during the first trimester of pregnancy due to its potential for fetal harm.[4][16]
Clinical Side Effects in Humans
The clinical use of this compound is primarily limited by its toxicity, particularly to rapidly dividing tissues in the body.
-
Hematologic Toxicity: The major and most frequent adverse effect is bone marrow suppression.[1][3][4][8] This manifests as leukopenia (decreased white blood cells) and thrombocytopenia (decreased platelets), with the depression of platelet counts often being more pronounced.[4] Anemia has also been reported.[4] The hematopoietic toxicity is cumulative, and recovery typically occurs within 2-3 weeks after discontinuing the drug.[4] A retrospective study identified thrombocytopenia as the primary toxicity in patients treated for lymphoma and leukemia.[7]
-
Gastrointestinal Disturbances: Nausea, vomiting, and diarrhea are common side effects.[1][3][9]
-
Dermatologic Effects: Dermatitis can occur, though alopecia (hair loss) is not typically associated with this compound.[9]
-
Neurological Effects: Nervousness, irritability, and depression have been reported.[9]
-
Other Effects: Stomatitis (inflammation of the mouth) may occur rarely.[9] Due to rapid cell lysis in treated malignancies, hyperuricemia can develop, potentially leading to nephropathy and acute renal failure if not monitored.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols derived from the cited literature for key experiments.
Rat Carcinogenicity Study Protocol
-
Objective: To determine the long-term carcinogenicity of this compound following intraperitoneal administration in rats.
-
Test System: Male and female Charles River CD rats, 6 weeks old at the start of the study.
-
Group Allocation: Animals were divided into treatment groups (e.g., 25 males and 25 females per group) and a control group receiving the vehicle.
-
Test Compound Administration:
-
Compound: this compound
-
Doses: 0.15 mg/kg and 0.3 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Thrice weekly.
-
Duration: 6 months.
-
-
Observation Period: Following the 6-month treatment period, animals were observed for an additional 12 months.
-
Endpoints:
-
Clinical observations for signs of toxicity.
-
Body weight and food consumption measurements.
-
Complete necropsy at 18 months.
-
Histopathological examination of all major organs and any observed lesions to identify and characterize tumors.
-
-
Reference: This protocol is based on the study described by the IARC.[4]
Rat Developmental Toxicity (Teratogenicity) Study Protocol
-
Objective: To assess the potential for this compound to cause fetal harm and malformations when administered during organogenesis.
-
Test System: Pregnant female rats (strain not specified).
-
Test Compound Administration:
-
Compound: this compound
-
Doses: 0.3 mg/kg and 0.6 mg/kg.
-
Route: Not specified, but likely intraperitoneal or oral gavage.
-
Timing: A single dose administered on day 12 of gestation.
-
-
Endpoints:
-
Maternal observations for toxicity.
-
At term (e.g., day 20 of gestation), dams are euthanized.
-
Examination of uterine contents: number of implantations, resorptions, live and dead fetuses.
-
Fetal examination: individual fetal weight, external examination for gross malformations, skeletal examination (e.g., via Alizarin red staining), and visceral examination for soft tissue abnormalities.
-
-
Reference: This protocol is based on the study described in the FDA-approved labeling.[16]
References
- 1. Buy this compound | 66-75-1 | >98% [smolecule.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Uramustine - Wikipedia [en.wikipedia.org]
- 4. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [drugfuture.com]
- 13. This compound (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 15. This compound: A POTENT INDUCER OF LUNG TUMORS IN MICE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Uracil Mustard: A Technical Guide to its Role in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) mustard, a bifunctional alkylating agent, has a significant history in cancer chemotherapy. As a derivative of nitrogen mustard and uracil, it was developed to target rapidly proliferating cancer cells by exploiting their increased uptake of uracil for nucleic acid synthesis. This document provides an in-depth technical overview of uracil mustard's mechanism of action, its application in cancer research, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the alkylation of DNA.[1][2] The bis(2-chloroethyl)amino group of this compound is chemically reactive and forms highly reactive ethyleneimmonium ions. These intermediates then react with nucleophilic sites on DNA bases, preferentially the N7 position of guanine (B1146940).[2] As a bifunctional agent, this compound can react with two different guanine bases, leading to the formation of inter- and intra-strand cross-links in the DNA double helix.[2]
These DNA cross-links are highly cytotoxic lesions that physically block DNA replication and transcription.[2] The resulting stalled replication forks and transcriptional machinery trigger the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and ultimately, apoptosis.[1]
Data Presentation
Preclinical Efficacy: In Vitro Growth Inhibition
The anti-proliferative activity of this compound has been evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.16 |
| HL-60(TB) | Leukemia | 0.24 |
| K-562 | Leukemia | >410 |
| MOLT-4 | Leukemia | 0.16 |
| RPMI-8226 | Leukemia | >410 |
| SR | Leukemia | 0.24 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung Cancer | >410 |
| EKVX | Non-Small Cell Lung Cancer | >410 |
| HOP-62 | Non-Small Cell Lung Cancer | >410 |
| HOP-92 | Non-Small Cell Lung Cancer | >410 |
| NCI-H226 | Non-Small Cell Lung Cancer | >410 |
| NCI-H23 | Non-Small Cell Lung Cancer | >410 |
| NCI-H322M | Non-Small Cell Lung Cancer | >410 |
| NCI-H460 | Non-Small Cell Lung Cancer | >410 |
| NCI-H522 | Non-Small Cell Lung Cancer | >410 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | >410 |
| HCC-2998 | Colon Cancer | >410 |
| HCT-116 | Colon Cancer | >410 |
| HCT-15 | Colon Cancer | >410 |
| HT29 | Colon Cancer | >410 |
| KM12 | Colon Cancer | >410 |
| SW-620 | Colon Cancer | >410 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | >410 |
| SF-295 | CNS Cancer | >410 |
| SF-539 | CNS Cancer | >410 |
| SNB-19 | CNS Cancer | >410 |
| SNB-75 | CNS Cancer | >410 |
| U251 | CNS Cancer | >410 |
| Melanoma | ||
| LOX IMVI | Melanoma | >410 |
| MALME-3M | Melanoma | >410 |
| M14 | Melanoma | >410 |
| SK-MEL-2 | Melanoma | >410 |
| SK-MEL-28 | Melanoma | >410 |
| SK-MEL-5 | Melanoma | >410 |
| UACC-257 | Melanoma | >410 |
| UACC-62 | Melanoma | >410 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | >410 |
| OVCAR-3 | Ovarian Cancer | >410 |
| OVCAR-4 | Ovarian Cancer | >410 |
| OVCAR-5 | Ovarian Cancer | >410 |
| OVCAR-8 | Ovarian Cancer | >410 |
| NCI/ADR-RES | Ovarian Cancer | >410 |
| SK-OV-3 | Ovarian Cancer | >410 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | >410 |
| A498 | Renal Cancer | >410 |
| ACHN | Renal Cancer | >410 |
| CAKI-1 | Renal Cancer | >410 |
| RXF 393 | Renal Cancer | >410 |
| SN12C | Renal Cancer | >410 |
| TK-10 | Renal Cancer | >410 |
| UO-31 | Renal Cancer | >410 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | >410 |
| DU-145 | Prostate Cancer | >410 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | >410 |
| MDA-MB-231/ATCC | Breast Cancer | >410 |
| HS 578T | Breast Cancer | >410 |
| BT-549 | Breast Cancer | >410 |
| T-47D | Breast Cancer | >410 |
| MDA-MB-468 | Breast Cancer | >410 |
Data obtained from the NCI-60 screen.[1][3] The NSC number for this compound is 34462.[1][3]
Clinical Efficacy
Historically, this compound has demonstrated clinical activity in various hematological malignancies.
| Cancer Type | Number of Patients | Overall Response Rate (%) | Complete Response (%) | Partial Response (%) | Reference |
| Non-Hodgkin Lymphoma | 94 | 69.2 | 23.4 | 45.8 | [4] |
| Hodgkin Disease | 62 | 69.4 | 9.7 | 59.7 | [4] |
| Chronic Lymphatic Leukemia | 39 | 74.0 | 7.7 | 66.3 | [4] |
A combination therapy of this compound and 5-fluorouracil (B62378) was evaluated in patients with advanced ovarian carcinoma.
| Treatment Group | Number of Patients with Measurable Disease | Objective Response Rate (%) | Mean Survival (Responders) | Mean Survival (Non-responders) | Reference |
| This compound + 5-Fluorouracil | 35 | 42 | 41 months | 18 months | [5] |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is adapted from the NCI-60 screen methodology for assessing the cytotoxicity of this compound.[3]
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader (510 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Time Zero Plate: Fix one plate with cold TCA to determine the cell count at the time of drug addition (Tz).
-
Drug Addition: Add this compound at various concentrations (typically a 5-log dilution series) to the remaining plates. Include a vehicle control.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: After incubation, discard the supernatant and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Add SRB solution to each well and stain for 10 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition using the absorbance values from the test wells, control wells, and the time-zero plate.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes a common method to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with this compound at desired concentrations for a specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Signaling Pathways
Caption: this compound Induced DNA Damage Response Pathway.
Experimental Workflow
Caption: Workflow for Assessing this compound Cytotoxicity.
Logical Relationships
Caption: Logical Flow from Drug Action to Therapeutic Effect.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Uracil Mustard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) mustard, a bifunctional alkylating agent, has historically been employed as a chemotherapeutic agent, particularly in the treatment of lymphatic malignancies such as non-Hodgkin's lymphoma and chronic lymphocytic leukemia.[1][2][3] Its cytotoxic effects stem from its ability to form covalent bonds with biological macromolecules, with deoxyribonucleic acid (DNA) being its primary molecular target. This in-depth technical guide elucidates the core molecular interactions of uracil mustard, detailing its mechanism of action, impact on cellular signaling pathways, and the experimental methodologies used to characterize its activity.
Mechanism of Action: DNA Alkylation and Cross-linking
The antineoplastic activity of this compound is conferred by its bis-(2-chloroethyl)amine moiety.[4] This reactive group undergoes an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which then acts as an electrophile, readily attacking nucleophilic sites on cellular macromolecules.
The primary target of this alkylation is DNA. This compound preferentially binds to the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) residues.[5] Due to its bifunctional nature, a single molecule of this compound can react with two different nucleophilic sites, leading to the formation of both intra- and interstrand DNA cross-links.[6] These cross-links are highly cytotoxic lesions that physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[3]
While DNA is the principal target, at higher concentrations, this compound can also alkylate other biomolecules, including RNA and proteins, which may contribute to its overall cellular toxicity.[4][7]
Quantitative Data on this compound Activity
Quantitative data on the specific cytotoxic activity of this compound in various cancer cell lines is limited in publicly available literature. However, historical clinical studies provide some insight into its efficacy.
Table 1: Clinical Response Rates of this compound in Hematological Malignancies [1]
| Malignancy | Number of Patients | Overall Response Rate (%) | Complete Response (CR) Rate (%) |
| Non-Hodgkin Lymphoma | 94 | 69.2 | 23.4 |
| Hodgkin Disease | 62 | 69.4 | 9.7 |
| Chronic Lymphatic Leukemia | 39 | 74.0 | 7.7 |
Signaling Pathways Targeted by this compound
The extensive DNA damage induced by this compound activates a complex network of cellular signaling pathways, primarily the DNA Damage Response (DDR) and subsequent apoptotic pathways.
DNA Damage Response (DDR) Pathway
The formation of DNA adducts and cross-links by this compound triggers the activation of the DDR network. This response is primarily orchestrated by the ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) kinases.[8][9]
-
ATM-Chk2 Pathway: Double-strand breaks, which can arise from the processing of interstrand cross-links, activate the ATM kinase. ATM then phosphorylates and activates the checkpoint kinase Chk2, which in turn phosphorylates p53.[8]
-
ATR-Chk1 Pathway: Stalled replication forks resulting from DNA lesions activate the ATR-Chk1 pathway.[9][10]
A central player in the DDR is the tumor suppressor protein p53.[11] Following DNA damage, p53 is stabilized and activated through phosphorylation by ATM and Chk2.[11][12] Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis.[13]
Apoptotic Pathway
If the DNA damage is too severe to be repaired, p53 can initiate apoptosis, or programmed cell death. This occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: p53 can upregulate the expression of pro-apoptotic Bcl-2 family proteins like Bax and Bak, while downregulating anti-apoptotic members like Bcl-2.[14][15][16] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and cell death.[14]
-
Extrinsic Pathway: While less directly implicated for this compound, some evidence with related mustard agents suggests that p53 can also increase the expression of death receptors like Fas, making the cell more susceptible to apoptosis initiated by external ligands.[14]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of alkylating agents like this compound.
DNA Alkylation and Damage Detection: The Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites resulting from DNA alkylation.[5][17]
Principle: Individual cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Prepare 1% normal melting point agarose in PBS and coat microscope slides. Allow to solidify.
-
Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Let the DNA unwind for 20-40 minutes.
-
Apply a voltage of 25 V and adjust the current to 300 mA. Perform electrophoresis for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently drain the electrophoresis buffer and neutralize the slides by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) to each slide.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze the comet tail length, tail intensity, and tail moment using appropriate software to quantify the extent of DNA damage.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19][20]
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability can be calculated relative to the untreated control cells.
-
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the MTT assay.
-
Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add fluorescently labeled Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add propidium iodide to the cell suspension immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the fluorochromes with the appropriate lasers and detect the emitted fluorescence.
-
Four populations of cells can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Conclusion
This compound exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of interstrand cross-links that disrupt essential cellular processes. This DNA damage triggers a robust DNA damage response, orchestrated by kinases such as ATM and ATR, with p53 playing a pivotal role in determining the cellular fate. If the damage is irreparable, the cell undergoes apoptosis, a process involving the intricate interplay of the Bcl-2 family of proteins and the activation of the caspase cascade. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other alkylating agents, facilitating a deeper understanding of their molecular targets and mechanisms of action, which is crucial for the development of more effective and targeted cancer therapies.
References
- 1. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound in chronic lymphatic leukemia and malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 4. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Quantification of sulfur mustard-induced DNA interstrand cross-links and single-strand breaks in cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. youtube.com [youtube.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cytometryunderground.com [cytometryunderground.com]
Methodological & Application
Uracil Mustard: Detailed Application Notes and Experimental Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uacil mustard, also known as uramustine, is a bifunctional alkylating agent that has been utilized as a chemotherapeutic agent. Its cytotoxic effects stem from its ability to form covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links.[1][2] This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3] This document provides detailed application notes and experimental protocols for the preclinical evaluation of uracil (B121893) mustard, intended to guide researchers in their investigation of its anticancer properties.
Mechanism of Action
Uracil mustard's primary mechanism of action involves the alkylation of DNA. The two chloroethyl groups of the mustard moiety are highly reactive and form covalent bonds with nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.[2][4] The bifunctional nature of this compound allows it to cross-link DNA strands, a form of damage that is particularly difficult for cancer cells to repair.[2] This extensive DNA damage activates cellular DNA damage response (DDR) pathways, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data reported for this compound and its effects.
| Parameter | Cell Line/Model | Value | Reference |
| In Vitro Cytotoxicity | |||
| IC50 | K562 (human leukemic cells) | 0.05-0.5 µM (for distamycin-uracil mustard conjugates) | No direct citation available |
| Clinical Response Rates | |||
| Overall Regression Rate | Non-Hodgkin Lymphoma (94 patients) | 69.2% | [7] |
| Complete Response (CR) | Non-Hodgkin Lymphoma | 23.4% | [7] |
| Response Rate | Hodgkin Disease (62 patients) | 69.4% | [7] |
| Complete Response (CR) | Hodgkin Disease | 9.7% | [7] |
| Combined CR and Partial Response | Chronic Lymphatic Leukemia (39 patients) | 74% | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., K562, HeLa)
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells represent early apoptotic cells, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.[8][9]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.[8][10] The control group should receive the vehicle alone.
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.
-
Efficacy Assessment: Continue to measure tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DNA crosslink‐induced S‐phase checkpoint depends on ATR–CHK1 and ATR–NBS1–FANCD2 pathways | The EMBO Journal [link.springer.com]
- 4. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uracil Mustard in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of uracil (B121893) mustard, a classic alkylating agent, in cell culture-based research. This document outlines the compound's mechanism of action, offers quantitative data on its cytotoxic effects, and provides detailed protocols for key experimental assays.
Introduction to Uracil Mustard
This compound, also known as uramustine, is a bifunctional nitrogen mustard derivative of uracil.[1] As an alkylating agent, it covalently attaches alkyl groups to DNA, primarily at the N7 position of guanine.[2] This action leads to the formation of DNA monoadducts and interstrand cross-links, which interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][3] Due to its mechanism of action, this compound is a cell cycle-phase nonspecific drug.[4][5] It has been historically used in the palliative treatment of various hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[6]
Mechanism of Action
This compound exerts its cytotoxic effects through a well-defined pathway initiated by DNA damage. The key steps are:
-
DNA Alkylation: The bis(2-chloroethyl)amino group of this compound forms a highly reactive aziridinium (B1262131) ion that alkylates DNA bases, predominantly guanine.[2]
-
DNA Damage Response (DDR): The resulting DNA lesions activate the DNA Damage Response (DDR) pathway. This involves the activation of sensor proteins such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related), which in turn phosphorylate a cascade of downstream targets.
-
Cell Cycle Arrest: A key downstream effector of the DDR is the tumor suppressor protein p53. Activated p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints. This pause allows the cell to attempt DNA repair.
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the apoptotic pathway is initiated. This can occur through both p53-dependent and -independent mechanisms. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated, converging on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Data Presentation
Cytotoxicity of this compound in the NCI-60 Cell Line Panel
The following table summarizes the mean cytotoxic and growth inhibitory effects of this compound across the 60 human cancer cell lines of the National Cancer Institute (NCI-60) panel. The data is presented as the mean log10 of the molar concentration of the drug that produces three different endpoints:
-
GI50: 50% growth inhibition.
-
TGI: Total growth inhibition (cytostatic effect).
-
LC50: 50% lethal concentration (cytotoxic effect).
| Parameter | Mean Log10 (Molar Concentration) | Molar Concentration (µM) |
| GI50 | -4.62 | 24 |
| TGI | -3.80 | 160 |
| LC50 | < -3.39 | >410 |
Source: Holbeck et al., Molecular Cancer Therapeutics, 2010.[4][7] The NCI-60 screen involves a 48-hour drug incubation period, and cell viability is assessed using the sulforhodamine B (SRB) assay.[8]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the determination of cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium (B1200493) Iodide Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.[3][9]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.[5][10][11][12]
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[5][10][11]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[5][10][11]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][10][11]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cell viability assay.
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. This compound [drugfuture.com]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
Application Notes and Protocols: Uracil Mustard Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of uracil (B121893) mustard in various animal models, based on preclinical research. The information is intended to guide researchers in designing and executing studies involving this alkylating agent.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of uracil mustard in different animal models as reported in the literature.
Table 1: this compound Dosage and Administration in Mice
| Strain | Route of Administration | Dosage | Dosing Schedule | Purpose | Reference |
| A/J Mice | Intraperitoneal (i.p.) | Not specified | Not specified | Induction of pulmonary tumors | [1] |
| BALB Mice | Intraperitoneal (i.p.) | 0.3 LD50 | Single dose 1 hour before antigen injection | Study of antibody response | [2] |
| Not specified | Intraperitoneal (i.p.) | 40, 60, and 80 µ g/mouse | Not specified (toxic doses) | Depression of antibody synthesis | [2] |
| Not specified | Intraperitoneal (i.p.) | 20 µ g/mouse | Daily | Depression of antibody synthesis | [2] |
| Not specified | Intraperitoneal (i.p.) | 1/6 to 1/3 of the recommended human dose (on a body surface area basis) | Weekly, thrice weekly, or every 3 weeks for up to 26 weeks | Carcinogenicity studies | [3] |
Table 2: this compound Dosage and Administration in Rats
| Strain | Route of Administration | Dosage | Dosing Schedule | Purpose | Reference |
| Not specified | Oral | 0.2 mg/kg | Daily for 5 days | Tumor therapy | [2] |
| Not specified | Oral | 1.0 mg/kg | Twice weekly for 3 weeks | Tumor therapy | [2] |
| Not specified | Oral or Intraperitoneal (i.p.) | ~0.5 LD50 | Single dose 1 to 5 hours before antigen | Study of antibody synthesis | [2] |
| Not specified | Intraperitoneal (i.p.) | 0.3 or 0.6 mg/kg | Single dose on day 12 of pregnancy | Teratogenicity study | [3] |
| Charles River CD Rats | Intraperitoneal (i.p.) | 0.15 or 0.3 mg/kg | Thrice weekly for 6 months | Carcinogenicity study | [4] |
| Holtzman Rats (Walker carcinosarcoma bearing) | Not specified | 4 mg | Single dose | Study of drug metabolism and incorporation | [5] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound in animal models, based on the available literature.
Materials
-
This compound (CAS: 66-75-1)[6]
-
Vehicle for dissolution/suspension (e.g., sterile saline, propylene (B89431) glycol)[7]
-
Sterile syringes and needles (gauge appropriate for the animal and route of administration)[8]
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
-
Animal balance
-
Appropriate animal restraint devices
Drug Preparation Protocol
Caution: this compound is a hazardous substance and a potential carcinogen; appropriate safety precautions should be taken during handling.[4]
-
Calculate the required amount: Based on the desired dosage (mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Weighing: Accurately weigh the calculated amount of this compound powder in a chemical fume hood.
-
Dissolution/Suspension:
-
For intraperitoneal injection , this compound can be dissolved or suspended in a sterile vehicle. The choice of vehicle should be justified in the experimental design.
-
For oral administration , this compound can be formulated as a suspension or solution in an appropriate vehicle for gavage.
-
-
Final Concentration: Adjust the volume of the vehicle to achieve the desired final concentration for accurate dosing.
-
Sterilization: If required for the administration route (e.g., i.p.), the final solution/suspension should be sterile. This may involve sterile filtration if the compound is soluble and heat-labile.
Administration Protocols
This route is commonly used for faster absorption into the vasculature.[9]
-
Animal Restraint: Properly restrain the animal. For mice, this can often be done by a single person. Rats may require two people.[9]
-
Injection Site: The preferred injection site is the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[8]
-
Injection Procedure:
-
Use a sterile syringe and an appropriate gauge needle.
-
Tilt the animal with its head slightly downwards.
-
Insert the needle at a 30° angle into the peritoneal cavity.[8]
-
Aspirate briefly to ensure no blood vessel or organ has been punctured.[8]
-
Inject the calculated volume of the this compound solution/suspension.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions.
Oral gavage ensures the delivery of a precise dose.[8][9]
-
Animal Restraint: Gently but firmly restrain the rat.
-
Gavage Needle Selection: Use a gavage needle of the appropriate size for the rat. The needle should be flexible or curved and have a ball tip to prevent injury.[8]
-
Administration:
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of tubing to be inserted.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the this compound formulation slowly.
-
-
Post-administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing.
Visualizations
Experimental Workflow for this compound Administration
Caption: Workflow for this compound Administration in Animal Models.
Logical Relationship of Dosing Parameters
References
- 1. This compound: A POTENT INDUCER OF LUNG TUMORS IN MICE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 66-75-1 | >98% [smolecule.com]
- 6. This compound [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: Uracil Mustard in Non-Hodgkin's Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of uracil (B121893) mustard in non-Hodgkin's lymphoma (NHL) research. Included are its mechanism of action, historical clinical efficacy, and detailed protocols for in vitro experimentation.
Introduction
Uracil mustard, a derivative of nitrogen mustard and uracil, is a bifunctional alkylating agent that has been used in the treatment of lymphatic malignancies, including non-Hodgkin's lymphoma.[1][2] Its cytotoxic effects stem from its ability to damage DNA, which preferentially affects rapidly dividing cancer cells that have a high demand for nucleic acid synthesis.[2] This leads to the induction of apoptosis, or programmed cell death, in the affected cells.[2] Although it is an older, unmarketed chemotherapeutic agent, its historical effectiveness warrants re-evaluation and further investigation in a research setting.[1]
Mechanism of Action
This compound acts as a cell cycle non-specific alkylating agent.[3] The core mechanism involves the formation of highly reactive chloroethyl side chains that can form covalent linkages with cellular macromolecules, most notably DNA.[4][5] This process of DNA alkylation can lead to several downstream cytotoxic events:
-
DNA Cross-linking: The bifunctional nature of this compound allows it to form both intra-strand and inter-strand cross-links in the DNA double helix.[4]
-
Inhibition of DNA Replication: These cross-links physically obstruct the separation of DNA strands, thereby inhibiting DNA replication and transcription.[4]
-
Induction of DNA Damage Response: The cell recognizes the DNA adducts as damage, which activates complex cellular signaling pathways.[5]
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell is triggered to undergo apoptosis.[2]
Clinical Efficacy in Non-Hodgkin's Lymphoma
Clinical studies, primarily conducted between 1958 and 1970, demonstrated the efficacy of this compound in treating patients with non-Hodgkin's lymphoma. A retrospective review of 94 patients with non-Hodgkin's lymphoma treated with this compound showed a significant overall regression rate.[1]
| Patient Cohort | Number of Patients | Overall Regression Rate | Complete Response (CR) |
| Non-Hodgkin's Lymphoma | 94 | 69.2% | 23.4% |
Table 1: Clinical Response to this compound in Non-Hodgkin's Lymphoma Patients. Data from a retrospective study of patients treated between 1958 and 1970.[1]
Experimental Protocols for In Vitro Research
The following protocols provide a framework for investigating the effects of this compound on non-Hodgkin's lymphoma cell lines in a laboratory setting.
Cell Culture of Non-Hodgkin's Lymphoma Cell Lines
A variety of human B-cell lymphoma cell lines can be utilized for in vitro studies. Examples include Daudi (Burkitt lymphoma), SU-DHL-4 (Diffuse Large B-Cell Lymphoma - GCB subtype), and Jeko-1 (Mantle Cell Lymphoma).[6]
Materials:
-
Selected non-Hodgkin's lymphoma cell line
-
RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Maintain lymphoma cell lines in RPMI-1640 medium supplemented with the appropriate concentration of FBS and antibiotics.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell growth and viability regularly using a microscope and trypan blue exclusion.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Non-Hodgkin's lymphoma cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed lymphoma cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to attach and resume growth for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[7][8][9]
Materials:
-
Treated and untreated lymphoma cells
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Protocol:
-
Treat lymphoma cells with this compound at a concentration around the predetermined IC50 value for 24-48 hours. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant.[9]
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI solution just before analysis.
-
Analyze the cells by flow cytometry within one hour.[11]
DNA Fragmentation Analysis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12][13]
Materials:
-
Treated and untreated lymphoma cells
-
TUNEL Assay Kit (e.g., with HRP-DAB or fluorescent label)
-
Fixation and permeabilization buffers
-
Microscope (for HRP-DAB) or flow cytometer/fluorescence microscope (for fluorescent label)
Protocol:
-
Treat cells with this compound as described for the Annexin V assay.
-
Harvest and fix the cells according to the kit manufacturer's instructions.
-
Permeabilize the cells to allow entry of the TUNEL reaction components.
-
Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides.
-
If using a fluorescently labeled nucleotide, wash the cells and analyze by flow cytometry or fluorescence microscopy.
-
If using a biotin-labeled nucleotide, follow with a streptavidin-HRP conjugate and then a substrate like DAB to produce a colored precipitate.
-
Visualize the results under a microscope. Apoptotic cells will exhibit dark brown nuclear staining.
Signaling Pathways and Visualizations
The DNA-damaging effects of this compound are expected to activate key signaling pathways involved in the cellular response to stress, such as the p53 and NF-κB pathways.
Proposed p53-Mediated Apoptotic Pathway
DNA damage induced by alkylating agents like nitrogen mustards is known to activate the p53 tumor suppressor protein.[5][14] Activated p53 can arrest the cell cycle to allow for DNA repair or, if the damage is irreparable, induce apoptosis.
References
- 1. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 4. onclive.com [onclive.com]
- 5. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cell lines ic50: Topics by Science.gov [science.gov]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. TUNEL Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Multiplexable Click-iT Plus TUNEL Assays for In Situ Apoptosis Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Absence of a p53 allele delays nitrogen mustard-induced early apoptosis and inflammation of murine skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing DNA Damage with Uracil Mustard in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) mustard, a bifunctional alkylating agent, is a derivative of nitrogen mustard and uracil.[1] Its cytotoxic effects stem from its ability to form covalent bonds with DNA, leading to the formation of monoadducts and interstrand cross-links.[1][2] This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3] These properties make uracil mustard a valuable tool in laboratory settings for studying DNA damage response (DDR) pathways, evaluating potential DNA repair inhibitors, and as a positive control in genotoxicity assays.
These application notes provide detailed protocols for utilizing this compound to induce and quantify DNA damage in mammalian cell lines, focusing on the Comet assay, γ-H2AX immunofluorescence staining, and cell cycle analysis. Additionally, it outlines the key signaling pathways activated in response to this compound-induced DNA damage.
Mechanism of Action
This compound acts as a cell cycle phase non-specific alkylating agent.[4] The two chloroethyl groups of this compound can form highly reactive ethylenimmonium ions that covalently bind to nucleophilic sites on DNA bases, primarily the N7 position of guanine.[2] This can result in three main types of DNA damage:
-
Monoadducts: A single chloroethyl group reacts with a DNA base.
-
Intrastrand cross-links: Both chloroethyl groups react with bases on the same DNA strand.
-
Interstrand cross-links (ICLs): The two chloroethyl groups react with bases on opposite DNA strands, preventing the separation of the DNA double helix, which is a major obstacle to DNA replication and transcription.[2]
The cellular response to this damage involves the activation of complex DNA damage signaling pathways to coordinate cell cycle arrest and DNA repair or, if the damage is too extensive, to initiate apoptosis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the cytotoxic and DNA-damaging effects of this compound and related compounds in various human cancer cell lines. This data can serve as a starting point for determining appropriate experimental concentrations.
| Cell Line | IC50 (µM) | Reference |
| K562 (Human leukemic) | 0.05-0.5 | [5] |
| A549 (Human lung cancer) | 0.03 (BCS, a stilbenoid) | [6] |
| Various Cancer Cell Lines | 10-50 (Indole-based amides) | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and exposure time.
Experimental Protocols
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8] Under alkaline conditions, it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[1][9]
Protocol:
-
Cell Preparation and Treatment:
-
Plate cells at an appropriate density in a 6-well plate and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 2, 4, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.
-
Harvest and resuspend treated cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 0.7% low melting point agarose at 37°C.
-
Quickly pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis buffer (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) overnight at 4°C in the dark.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently rinse the slides with distilled water.
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and neutralize them by washing three times for 5 minutes each with neutralization buffer (0.4 M Tris-HCl, pH 7.5).
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Gold or ethidium (B1194527) bromide) to each slide and incubating for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment.[1] A dose-dependent increase in these parameters is expected with increasing concentrations of this compound.[10]
-
γ-H2AX Immunofluorescence Staining
The phosphorylation of the histone variant H2AX on serine 139 (to form γ-H2AX) is one of the earliest events in the DNA damage response, marking the sites of DNA double-strand breaks (DSBs).[11]
Principle: Cells are treated with this compound, fixed, and then incubated with a primary antibody specific for γ-H2AX. A fluorescently labeled secondary antibody is then used to detect the primary antibody. The resulting fluorescent foci in the nucleus can be visualized and quantified, with each focus representing a DSB.[3]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a 12-well plate and allow them to attach.
-
Treat cells with the desired concentrations of this compound for the chosen time points.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against γ-H2AX (e.g., rabbit anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Quantification:
Cell Cycle Analysis by Flow Cytometry
DNA damage often leads to the activation of cell cycle checkpoints, causing cells to arrest in specific phases of the cell cycle to allow time for DNA repair.
Principle: Cells are treated with this compound, harvested, and fixed. Their DNA is then stained with a fluorescent dye (e.g., propidium (B1200493) iodide, PI), which binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
Harvest both adherent and suspension cells. For adherent cells, use trypsin to detach them.
-
Wash the cells with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced DNA Damage Response
This compound-induced DNA damage, particularly interstrand cross-links, activates a complex signaling cascade. The primary kinases responsible for initiating this response are ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn regulate cell cycle progression and activate DNA repair pathways.[6] A key downstream effector is the tumor suppressor protein p53, which can induce cell cycle arrest or apoptosis.
Caption: this compound DNA Damage Response Pathway.
Experimental Workflow for Assessing this compound-Induced DNA Damage
The following diagram illustrates a typical workflow for investigating the effects of this compound on DNA damage and cell cycle progression.
Caption: Workflow for DNA Damage Assessment.
Logical Relationship of DNA Damage and Cellular Response
This diagram outlines the logical progression from DNA damage induction by this compound to the resulting cellular fates.
Caption: DNA Damage and Cellular Fate Logic.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comet assay: rapid processing of multiple samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Figure 1 from Analysis of different fates of DNA adducts in adipocytes post-sulfur mustard exposure in vitro and in vivo using a simultaneous UPLC-MS/MS quantification method. | Semantic Scholar [semanticscholar.org]
- 9. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Estrogen mustard induces cell cycle arrest of human epithelial ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Uracil Mustard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) mustard, also known as uramustine, is a potent alkylating agent used in chemotherapy and cancer research.[1][2][3] It functions by cross-linking DNA, which inhibits DNA synthesis and leads to cell death, particularly in rapidly dividing cancer cells.[1][2][4] Due to its high toxicity and carcinogenicity, strict adherence to safety protocols during handling, storage, and disposal is imperative to protect laboratory personnel and the environment.[1][5] These application notes provide detailed procedures and safety information for working with uracil mustard in a research setting.
Chemical and Physical Properties
This compound is a creamy white to off-white crystalline powder.[5] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 66-75-1 | [1][5][6] |
| Molecular Formula | C₈H₁₁Cl₂N₃O₂ | [1][5][6] |
| Molecular Weight | 252.10 g/mol | [1][6] |
| Appearance | Creamy white crystals or off-white powder | [5] |
| Solubility | Less than 1 mg/mL in water at 68°F. Soluble in dimethylacetamide. Slightly soluble in alcohol and practically insoluble in chloroform. | [1][5] |
| Stability | Unstable in the presence of water.[1][5] Stable under normal temperatures and pressures. | [7] |
| InChI Key | IDPUKCWIGUEADI-UHFFFAOYSA-N | [1][6] |
Hazard Identification and Safety Precautions
DANGER: this compound is a known carcinogen and a highly toxic compound.[1][5] Exposure can cause severe skin and eye irritation, respiratory tract irritation, and damage to the bone marrow.[3][8] Routes of exposure include inhalation, skin contact, and ingestion.[3]
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Gloves: Double gloving with chemotherapy-tested gloves is required.[8][9]
-
Lab Coat: A disposable, low-permeability gown should be worn.[5]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[7][10]
-
Respiratory Protection: A NIOSH-certified respirator should be used when handling the powder outside of a containment device.[1][10]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Chemical fume hood or biological safety cabinet (BSC)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Sterile, disposable serological pipettes and pipette tips
Procedure:
-
Preparation: Don all required PPE and perform all subsequent steps in a certified chemical fume hood or BSC.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube. For example, to prepare 1 mL of a 10 mM solution, weigh 2.52 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add DMSO to a final concentration of 10 mM (e.g., add 1 mL of DMSO for 2.52 mg of this compound).
-
Mixing: Cap the tube securely and vortex gently until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[6]
Storage and Handling
Storage:
-
Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[7]
-
Capsules should be stored in tight containers at a temperature below 40°C, preferably between 15-30°C.[1][5]
-
For long-term storage of the solid compound, -20°C is recommended.[6]
Handling:
-
All work with this compound powder must be conducted in a designated area within a chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.[1]
-
Use disposable, plastic-backed absorbent pads to line the work surface and facilitate cleanup in case of a spill.[9]
-
Avoid generating dust during handling.[7]
Spill and Decontamination Procedures
Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, before re-entering the area.
-
Containment: For solid spills, gently cover the powder with absorbent paper to avoid raising dust. For liquid spills, cover with absorbent pads.
-
Cleanup: Carefully sweep up the contained solid material and place it into a labeled hazardous waste container. For liquid spills, use absorbent pads to clean the area, working from the outside in.
-
Decontamination: Decontaminate the spill area with a soap and water solution, followed by a solvent wash with acetone.[11]
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.[11]
Disposal
This compound and all materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[9][10][12]
Disposal Protocol:
-
Segregation: Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the specific chemical name "this compound."
-
Storage: Store the waste container in a secure, designated satellite accumulation area.
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound waste down the drain or in regular trash.[9]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. Buy this compound | 66-75-1 | >98% [smolecule.com]
- 2. Uramustine - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0014929) [hmdb.ca]
- 5. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. lewisu.edu [lewisu.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. web.uri.edu [web.uri.edu]
- 10. ashp.org [ashp.org]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Application Notes and Protocols: Uracil Mustard in Combination with 5-Fluorouracil Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of chemotherapeutic agents with distinct mechanisms of action is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. This document provides detailed application notes and experimental protocols for the investigation of the combination of uracil (B121893) mustard, a DNA alkylating agent, and 5-fluorouracil (B62378) (5-FU), a pyrimidine (B1678525) analog antimetabolite. While the clinical use of uracil mustard in combination with 5-FU is primarily of historical interest, the principles and methodologies described herein are relevant for the preclinical evaluation of novel uracil-based compounds and other alkylating agents in combination with 5-FU.
Historically, the combination of this compound and 5-fluorouracil was one of the early combination chemotherapies used, particularly in ovarian carcinoma during the 1960s and 1970s.[1][2] This regimen showed some efficacy in reducing tumor mass and controlling ascites.[1][2] However, with the advent of newer agents, its use was superseded.[1][2] Recent research into novel synthetic uracil analogs in combination with 5-FU has renewed interest in the potential synergistic effects of combining uracil-based compounds with established chemotherapeutics.[3]
Mechanism of Action and Rationale for Combination
This compound is a bifunctional alkylating agent.[4] Its cytotoxic effects are mediated through the covalent binding of its chloroethyl groups to the N7 position of guanine (B1146940) bases in DNA. This leads to the formation of inter- and intra-strand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[4]
5-Fluorouracil (5-FU) is a pyrimidine analog that exerts its anticancer effects through multiple mechanisms.[5][6] Its active metabolites can inhibit thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine (B127349), leading to a depletion of thymidine triphosphate (dTTP) and subsequent "thymineless death".[5] Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, leading to errors in transcription and replication and inducing apoptosis.[5][6]
The rationale for combining this compound and 5-FU is based on their distinct and potentially synergistic mechanisms of action. By targeting different cellular processes, this combination has the potential to induce a more profound and durable anti-cancer response.
Quantitative Data Summary
The following tables summarize representative quantitative data from a study on a novel synthetic uracil analog (U-359) in combination with 5-fluorouracil in the MCF-7 breast cancer cell line. This data serves as an example of the types of quantitative analyses that can be performed to evaluate synergy.
Table 1: Cytotoxicity of Individual and Combined Agents
| Treatment | Cell Line | IC50 (µM) | Reference |
| U-359 | MCF-7 | 3.8 | [3] |
| 5-Fluorouracil | MCF-7 | 25 | [3] |
| Oxaliplatin | MCF-7 | 34 | [3] |
Table 2: Synergistic Effects of Combined Treatment
| Combination | Cell Line | Synergy Index (SI) | Interpretation | Reference |
| U-359 + 5-Fluorouracil | MCF-7 | 0.871 | Synergy | [3] |
| U-359 + Oxaliplatin | MCF-7 | 0.562 | Synergy | [3] |
Note: A Synergy Index (SI) < 1 indicates a synergistic effect, SI = 1 indicates an additive effect, and SI > 1 indicates an antagonistic effect.
Table 3: Effect of Combination Therapy on Apoptosis Markers
| Treatment | Cell Line | Change in Caspase 9 Activity | Change in Cleaved PARP1 Levels | Reference |
| U-359 + 5-FU | MCF-7 | >100% increase vs. 5-FU alone | 12% increase vs. 5-FU alone | [3] |
| U-359 + Oxaliplatin | MCF-7 | >100% increase vs. Oxaliplatin alone | 24% increase vs. Oxaliplatin alone | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and 5-FU, both individually and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and 5-Fluorouracil
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and 5-FU. Treat cells with each drug individually and in combination at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each agent and the combination. Use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by the combination treatment.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound and 5-Fluorouracil
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, 5-FU, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis
This protocol is to determine the effects of the combination treatment on cell cycle progression.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound and 5-Fluorouracil
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with PI/RNase A solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Signaling Pathway of Combined this compound and 5-Fluorouracil Action
Caption: Hypothesized signaling pathway of the this compound and 5-FU combination.
Experimental Workflow for Synergy Assessment
Caption: A typical experimental workflow for assessing drug synergy in vitro.
Conclusion
The combination of this compound and 5-fluorouracil represents an early example of combination chemotherapy. While this specific combination is not in current clinical use, the principles of combining DNA alkylating agents with antimetabolites remain a valid and important area of cancer research. The protocols and data presented here provide a framework for the preclinical evaluation of such combinations, with a focus on quantitative assessment of synergy and elucidation of the underlying molecular mechanisms. The investigation of novel uracil-based compounds in combination with standard-of-care chemotherapeutics like 5-FU continues to be a promising avenue for the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and 5-fluorouracil combination chemotherapy: a historic record - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis [mdpi.com]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uracil Mustard Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) mustard, also known as uramustine, is a bifunctional alkylating agent with antineoplastic properties.[1][2] It is a derivative of nitrogen mustard and the pyrimidine (B1678525) base uracil.[2] This dual nature allows it to be preferentially taken up by rapidly dividing cancer cells that have a high demand for uracil for nucleic acid synthesis.[2] Once inside the cell, the nitrogen mustard moiety alkylates DNA, leading to the formation of interstrand cross-links. This DNA damage disrupts replication and transcription, ultimately triggering apoptosis in cancer cells.[2][3]
These application notes provide detailed protocols for the preparation of uracil mustard stock solutions for both in vitro and in vivo experimental use. Adherence to proper safety and handling procedures is critical when working with this cytotoxic and carcinogenic compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₁Cl₂N₃O₂ |
| Molecular Weight | 252.10 g/mol |
| Appearance | Creamy white to off-white crystalline powder |
| Solubility (DMSO) | Soluble |
| Solubility (Water) | Sparingly soluble (less than 1 mg/mL at 20°C) |
| Solubility (Ethanol) | Slightly soluble |
| Storage (Powder) | Store at -20°C in a dry, dark place. |
| Storage (Stock Solution in DMSO) | Store in aliquots at -20°C for short-term (days to weeks) or -80°C for long-term (months). Avoid repeated freeze-thaw cycles. |
| Stability in Water | Unstable |
Table 1: Physicochemical Properties of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Human Cancer Cell Lines | ||
| A549 | Lung Carcinoma | 0.6 - 18.1 x 10⁻³ |
| DU-145 | Prostate Carcinoma | 10.1 x 10⁻³ - 126.2 |
| MCF-7 | Breast Adenocarcinoma | >1000 |
| WM2664 | Melanoma | 6.2 x 10⁻³ - 229.3 |
| Normal Cell Line | ||
| HEK-293T | Human Embryonic Kidney | 676.8 - 822.8 |
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ values) [4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol details the preparation of a 10 mM this compound stock solution in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (CAS 66-75-1)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, safety goggles, and a certified chemical fume hood.
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, place a sterile, amber microcentrifuge tube on the analytical balance and tare.
-
Weighing this compound: Carefully weigh out 2.52 mg of this compound powder directly into the tared tube.
-
Dissolution: Add 1.0 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM stock solution to a final working concentration for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for a 10 µM working solution):
-
Perform a 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium in a sterile tube. This will result in an intermediate concentration of 100 µM.
-
Further dilute this intermediate solution as needed to achieve the desired final concentrations for your experiment. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of media, add 100 µL of the 100 µM intermediate solution.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the prepared working solutions immediately, as this compound is unstable in aqueous solutions.
Protocol 3: Preparation and Administration of this compound for In Vivo Studies (Oral Gavage in Mice)
This protocol provides a general guideline for the preparation of a this compound formulation for oral administration in mice. Dosing and vehicle selection should be optimized for the specific animal model and experimental design.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Sterile tubes for formulation
-
Oral gavage needles (appropriate size for mice, e.g., 20-22 gauge with a ball tip)
-
Syringes
Procedure:
-
Dose Calculation: Determine the required dose of this compound in mg/kg based on the experimental plan. Weigh each animal on the day of dosing to calculate the precise volume to be administered.
-
Formulation Preparation:
-
Calculate the total amount of this compound needed for the study group.
-
In a sterile tube, weigh the required amount of this compound powder.
-
Add the desired volume of the sterile vehicle to achieve the final target concentration. The concentration should be calculated to deliver the correct dose in a suitable volume for mice (typically 5-10 mL/kg).[5]
-
Vortex the mixture thoroughly to create a homogenous suspension or solution. Sonication may be used to aid dissolution if necessary.
-
Visually inspect the formulation for complete dissolution or uniform suspension before administration. Prepare the formulation fresh before each use.
-
-
Oral Gavage Administration:
-
Acclimatize the animals to handling and the gavage procedure to minimize stress.[5]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[6][7]
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib) and mark the needle.[6]
-
Carefully insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.[6][7]
-
Slowly administer the calculated volume of the this compound formulation.[6][7]
-
Monitor the animal for any signs of distress during and after the procedure.[5]
-
Safety and Handling
This compound is a hazardous and carcinogenic compound and must be handled with extreme caution.[8]
-
Engineering Controls: All handling of this compound powder and concentrated stock solutions must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles at all times.
-
Waste Disposal: Dispose of all contaminated materials (e.g., tubes, pipette tips, gloves) as hazardous chemical waste in accordance with institutional and local regulations.
-
Spill Response: In case of a spill, immediately evacuate the area and follow institutional procedures for hazardous chemical spills.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for preparing this compound solutions.
Caption: DNA damage response and apoptosis pathway induced by this compound.
References
- 1. This compound | CellMinerCDB | NCI Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug beta-D-glucosyl-ifosfamide mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
Uracil Mustard: A Research Tool for Investigating DNA Damage and Apoptosis in Leukemia
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) mustard, a derivative of nitrogen mustard and uracil, is a bifunctional alkylating agent with historical significance in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and chronic myelocytic leukemia (CML).[1][2][3][4][5][6] Although largely superseded by more modern therapeutics, uracil mustard remains a valuable tool in the research setting for elucidating the mechanisms of DNA damage, cell cycle arrest, and apoptosis in leukemia cells. Its ability to covalently bind to DNA, forming interstrand and intrastrand cross-links, triggers a cascade of cellular responses that make it an excellent model compound for studying the DNA Damage Response (DDR) pathway and mechanisms of chemotherapy-induced cell death.[5][7]
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use as a research tool in leukemia studies.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the alkylation of DNA.[5][7] As a nitrogen mustard derivative, its two chloroethyl groups can form highly reactive electrophilic intermediates that covalently bind to nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can result in three primary types of DNA lesions:
-
Monoadducts: A single chloroethyl group reacts with a DNA base.
-
Intrastrand cross-links: Both chloroethyl groups react with two bases on the same DNA strand.
-
Interstrand cross-links (ICLs): The two chloroethyl groups react with bases on opposite DNA strands, covalently linking them.
ICLs are the most cytotoxic lesions as they physically block DNA replication and transcription.[7] The cellular recognition of these DNA adducts initiates the DNA Damage Response (DDR), a complex signaling network that senses DNA damage, signals its presence, and promotes either DNA repair or the induction of apoptosis if the damage is too extensive. Key proteins in the DDR pathway activated by alkylating agents include ATM, ATR, and DNA-PKcs, which in turn phosphorylate a variety of downstream targets, including the histone variant H2AX (to form γH2AX, a marker of DNA double-strand breaks) and the tumor suppressor p53.[8] The accumulation of DNA damage and the activation of the DDR ultimately lead to cell cycle arrest and the initiation of the intrinsic apoptotic pathway.
Data Presentation
Due to the historical nature of this compound, extensive quantitative data from modern high-throughput screening on a wide array of leukemia cell lines is limited. The following table summarizes available clinical response data, which provides a qualitative measure of its biological activity.
| Leukemia Type | Response Rate (Complete + Partial) | Citation |
| Chronic Lymphatic Leukemia | 74% | [1][9] |
Experimental Protocols
The following are representative protocols for using this compound to study its effects on leukemia cell lines. These are generalized protocols and should be optimized for specific experimental conditions and cell lines.
Protocol 1: In Vitro Treatment of Leukemia Cell Lines
This protocol describes the general procedure for treating suspension leukemia cell lines (e.g., K562, HL-60) with this compound.
Materials:
-
Leukemia cell line of interest (e.g., K562, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (handle with appropriate safety precautions as it is a hazardous substance)
-
Dimethyl sulfoxide (B87167) (DMSO, for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes and tissue culture plates
Procedure:
-
Cell Culture: Culture leukemia cells in suspension according to standard protocols. For K562 and HL-60 cells, maintain cultures in RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[10][11][12]
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store in small aliquots at -20°C or -80°C, protected from light.
-
Cell Seeding: The day before treatment, seed the cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 0.5 x 10^6 cells/mL).
-
Treatment:
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration (e.g., ranging from 0.1 µM to 100 µM).
-
Add the this compound-containing medium to the cells.
-
Include a vehicle control (DMSO-containing medium at the same final concentration as the highest this compound dose).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Harvesting: After incubation, harvest the cells by centrifugation for subsequent analysis (e.g., cell viability, apoptosis, DNA damage assays).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Treated and control cells from Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well in 100 µL of complete medium.
-
Treat the cells with a range of this compound concentrations as described in Protocol 1 and incubate for the desired time (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol detects apoptosis by flow cytometry using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).[13]
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells per sample by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 4: DNA Damage Assay (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks and cross-links. This protocol provides a general outline for detecting DNA interstrand cross-links.[14]
Materials:
-
Treated and control cells from Protocol 1
-
Comet assay kit (containing low melting point agarose (B213101), lysis solution, alkaline electrophoresis solution, etc.)
-
A known DNA damaging agent to induce strand breaks (e.g., methyl methanesulfonate (B1217627) or X-rays) for the cross-linking modification of the assay.
-
Fluorescence microscope with appropriate filters
Procedure:
-
After treatment with this compound, a portion of the cells is treated with a known DNA strand-breaking agent. The cross-links induced by this compound will reduce the amount of DNA migration caused by the second agent.
-
Embed the cells in low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Subject the slides to alkaline electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will migrate less.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head using appropriate software. A decrease in tail moment in this compound-treated cells (that have been post-treated with a strand-breaking agent) compared to cells treated only with the strand-breaking agent is indicative of DNA cross-linking.
Visualizations
Signaling Pathway of this compound-Induced DNA Damage and Apoptosis
Caption: this compound induces DNA adducts, triggering the DNA Damage Response (DDR) leading to cell cycle arrest and apoptosis.
Experimental Workflow for Studying this compound Effects
References
- 1. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Effect of this compound in chronic lymphatic leukemia and malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of leukaemias and reticuloses with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 6. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. journaljcti.com [journaljcti.com]
- 10. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction and repair of DNA cross-links induced by sulfur mustard in the A-549 cell line followed by a comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Uracil Mustard-Induced DNA Adducts: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) mustard is a bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent adducts with cellular macromolecules, most notably DNA. The formation of these DNA adducts, particularly interstrand crosslinks, can block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The accurate detection and quantification of uracil mustard-induced DNA adducts are crucial for understanding its mechanism of action, assessing its efficacy as a chemotherapeutic agent, and for broader genotoxicity studies.
This document provides detailed application notes and protocols for the primary methods used to detect this compound-induced DNA adducts: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling Assay. Additionally, it offers an overview of immunoassays and discusses the DNA damage response pathways activated by such adducts.
Methods for Detecting this compound-Induced DNA Adducts
The primary methods for detecting and quantifying DNA adducts from this compound and other nitrogen mustards are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the ³²P-Postlabeling Assay.[1] Immunoassays have also been employed for the detection of DNA adducts from other alkylating agents and represent a potential, though less common, approach for this compound adducts.[2]
Quantitative Data Summary
The choice of method often depends on the required sensitivity, specificity, and the availability of specialized equipment. The following table summarizes the key quantitative parameters for the most common detection methods.
| Method | Limit of Detection (LOD) | DNA Requirement | Throughput | Specificity |
| LC-MS/MS | 1 adduct per 10⁸ nucleotides[3] | 50 - 500 µg[3] | Moderate to High | High (structural information) |
| ³²P-Postlabeling | 1 adduct per 10⁹ - 10¹⁰ nucleotides[4][5] | 1 - 10 µg[6] | Low to Moderate | Moderate (no direct structural info) |
| Immunoassay (ELISA) | ~1 adduct per 10⁸ - 10⁹ nucleotides | ~10 - 200 µg | High | Variable (antibody-dependent) |
Experimental Protocols
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that offers high specificity and sensitivity for the detection and quantification of DNA adducts.[7] This method allows for the precise identification of adduct structures based on their mass-to-charge ratio and fragmentation patterns. The following protocol is adapted from methods developed for other nitrogen mustards and is suitable for the analysis of this compound-DNA adducts.[8]
A. DNA Isolation and Hydrolysis
High-quality DNA is essential for accurate adduct analysis. Standard DNA isolation kits or phenol-chloroform extraction methods can be used.
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a commercial DNA isolation kit (e.g., Qiagen) or a standard phenol-chloroform extraction protocol.[9] Ensure the final DNA is of high purity (A260/A280 ratio of ~1.8).
-
DNA Quantification: Accurately quantify the DNA concentration using a spectrophotometer or a fluorometric method.
-
Enzymatic Hydrolysis:
-
To 50-100 µg of DNA in a microcentrifuge tube, add an appropriate volume of a digestion buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Add a cocktail of enzymes for complete DNA digestion to nucleosides. A typical cocktail includes DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate the mixture at 37°C for 2-4 hours or overnight.[10]
-
After incubation, stop the reaction by adding an equal volume of cold ethanol (B145695) to precipitate proteins. Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant containing the digested nucleosides to a new tube.
-
B. Solid-Phase Extraction (SPE) for Adduct Enrichment
Enrichment of the adducted nucleosides is often necessary to improve detection sensitivity.
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition it by washing with methanol (B129727) followed by equilibration with water.
-
Load the Sample: Load the supernatant from the hydrolysis step onto the conditioned cartridge.
-
Wash: Wash the cartridge with water to remove salts and other polar impurities.
-
Elute: Elute the adducted nucleosides with methanol or acetonitrile.
-
Dry and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
C. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecular ion [M+H]⁺ of the expected this compound-guanine adduct.
-
Product Ion: A characteristic fragment ion, typically resulting from the neutral loss of the deoxyribose moiety.
-
Collision Energy: Optimize for each specific adduct to achieve the best signal intensity.
-
D. Quantification
Quantification is typically performed using a stable isotope-labeled internal standard of the specific this compound adduct. A calibration curve is generated by analyzing known concentrations of the adduct standard.
Experimental Workflow for LC-MS/MS Analysis of this compound-DNA Adducts
Caption: Workflow for LC-MS/MS detection of this compound-DNA adducts.
II. ³²P-Postlabeling Assay
The ³²P-postlabeling assay is an extremely sensitive method for detecting a wide range of DNA adducts, including those from alkylating agents.[4][5] It does not require prior knowledge of the adduct structure.
A. DNA Digestion and Adduct Enrichment
-
DNA Digestion: Digest 1-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[11]
-
Adduct Enrichment (Nuclease P1 method):
-
Treat the digest with nuclease P1, which dephosphorylates normal nucleotides to nucleosides but is less active on bulky adducted nucleotides.
-
This step enriches the adducted nucleotides in the sample.[4]
-
B. ³²P-Labeling
-
Labeling Reaction: Incubate the enriched adduct fraction with [γ-³²P]ATP and T4 polynucleotide kinase. The kinase transfers the ³²P-labeled phosphate (B84403) to the 5'-hydroxyl group of the adducted nucleotides.[6]
C. Chromatographic Separation
-
Thin-Layer Chromatography (TLC):
-
Spot the labeled adducts onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from residual normal nucleotides and excess [γ-³²P]ATP.[4]
-
D. Detection and Quantification
-
Autoradiography: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive spots corresponding to the adducted nucleotides.
-
Quantification: Excise the radioactive spots from the TLC plate and quantify the radioactivity using liquid scintillation counting. The amount of adduct is expressed relative to the total amount of nucleotides in the original DNA sample.
Experimental Workflow for ³²P-Postlabeling Assay
Caption: Workflow for the ³²P-postlabeling assay for DNA adduct detection.
III. Immunoassays (ELISA)
While less common for this compound specifically, enzyme-linked immunosorbent assays (ELISAs) can be a high-throughput method for detecting DNA adducts if a specific antibody is available. The general principle involves using an antibody that recognizes the this compound-DNA adduct.
General Principle:
-
Immobilization: DNA containing the adduct is immobilized onto a microplate.
-
Primary Antibody: A primary antibody specific to the this compound adduct is added and binds to the adduct.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added.
-
Substrate: A chromogenic substrate for the enzyme is added, and the resulting color change is proportional to the amount of adduct present.
The development of a specific monoclonal or polyclonal antibody against the this compound-guanine adduct would be a prerequisite for this method.
DNA Damage Response to this compound
This compound, as a nitrogen mustard, induces a complex DNA damage response (DDR) primarily initiated by the recognition of the bulky DNA adducts and interstrand crosslinks.
Signaling Pathway:
The formation of this compound-DNA adducts stalls replication forks and transcription machinery. This leads to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. This signaling cascade ultimately leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, apoptosis.
DNA Damage Signaling Pathway for this compound
Caption: Simplified DNA damage response pathway activated by this compound.
Synthesis of this compound-DNA Adduct Standards
The synthesis of authentic standards is crucial for the validation and accurate quantification of DNA adducts by LC-MS/MS. The primary adduct formed by this compound is at the N7 position of guanine.
General Approach:
-
Reaction: React 2'-deoxyguanosine (B1662781) with this compound in a suitable solvent system, often under slightly acidic conditions to favor alkylation at the N7 position.
-
Purification: Purify the resulting N7-adducted deoxyguanosine using reversed-phase high-performance liquid chromatography (HPLC).
-
Characterization: Characterize the purified adduct using mass spectrometry to confirm its molecular weight and NMR spectroscopy to confirm its structure.
Conclusion
The detection and quantification of this compound-induced DNA adducts are essential for a thorough understanding of its biological effects. LC-MS/MS and the ³²P-postlabeling assay are the two most powerful and widely used methods for this purpose, each with its own advantages and limitations. The choice of method will depend on the specific research question, the available resources, and the required level of sensitivity and specificity. The detailed protocols and information provided in this document serve as a comprehensive guide for researchers in this field.
References
- 1. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 3. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 6. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming uracil mustard solubility issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with uracil (B121893) mustard.
Frequently Asked Questions (FAQs)
Q1: What is uracil mustard and what is its primary mechanism of action?
A1: this compound, also known as uramustine, is an alkylating agent used in chemotherapy.[1] Its primary mechanism of action involves the alkylation of DNA, which disrupts DNA replication and leads to cell death.[2] It is particularly effective against rapidly dividing cells that readily take up uracil for nucleic acid synthesis.[1][3]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is sparingly soluble in water and slightly soluble in alcohol.[2][4] It is practically insoluble in chloroform (B151607) and benzene.[2][4] It demonstrates solubility in organic solvents such as dimethylacetamide (DMA) and dimethyl sulfoxide (B87167) (DMSO).[2][4]
Q3: How stable is this compound in aqueous solutions?
A3: this compound is unstable in water.[4] This instability is a critical factor to consider during experimental design and execution.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: this compound powder should be stored in a dry, dark place. Short-term storage (days to weeks) at 0 - 4°C is recommended, while long-term storage (months to years) should be at -20°C.[2][3] Stock solutions in DMSO can be stored at -20°C for up to three months.[3] To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving.
Cause: this compound has low aqueous solubility. Using an inappropriate solvent will result in difficulty dissolving the compound.
Solution:
-
Solvent Selection: Use an appropriate organic solvent for initial dissolution. DMSO is a commonly recommended solvent.[3] Dimethylacetamide (DMA) is also a suitable option.[4]
-
Mechanical Agitation: Vortexing or sonication can aid in the dissolution process.
-
Gentle Warming: Gently warming the solution in a water bath (e.g., to 37°C) can help dissolve the compound. Avoid excessive heat, as it may degrade the this compound.
Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
Cause: This is a common issue known as "crashing out." The high concentration of the drug in the organic solvent becomes supersaturated when rapidly diluted into an aqueous solution where it is less soluble.
Solution:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of aqueous media, perform a stepwise dilution. First, dilute the stock solution with a small amount of the aqueous buffer, mix well, and then add this intermediate dilution to the final volume.
-
Vortexing/Sonication During Dilution: Vigorously vortex or sonicate the aqueous solution while slowly adding the DMSO stock. This rapid mixing can help to keep the compound in solution.
-
Maintain a Low Final Concentration of Organic Solvent: Aim to keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, as higher concentrations can have physiological effects on cells.
-
Use of a Co-solvent: In some cases, using a co-solvent system in the final formulation can improve solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble; < 1 mg/mL at 20°C (68°F); 1.32 g/L | [2][4][5] |
| Alcohol | Slightly soluble | [2][4] |
| Methanol | 2 mg/mL | [2] |
| Acetone | 2 mg/mL | [2] |
| Chloroform | Practically insoluble | [2][4] |
| Benzene | Insoluble | [4] |
| Dimethylacetamide (DMA) | Soluble | [4] |
| 5% Aqueous DMA | Soluble | [4] |
| Dimethyl sulfoxide (DMSO) | Soluble | [3] |
Note: The solubility of the related compound, uracil, is approximately 50 mg/mL in DMSO and 8 mg/mL in PBS (pH 7.2).[6] While not this compound, this provides some context for the solubility behavior of the uracil moiety.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for in vitro Cell Culture Assays
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.
-
Weigh this compound: In a fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate for a few minutes or gently warm the solution in a 37°C water bath.
-
Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[3]
Protocol 2: Preparation of this compound Working Solution for in vitro Experiments
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous medium (e.g., cell culture medium, PBS)
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare Dilution Tube: In a sterile tube, add the required volume of the aqueous medium.
-
Dilution: While vortexing the aqueous medium, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Final Mixing: Continue to vortex for a few seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution immediately, as this compound is unstable in aqueous solutions.[4]
Protocol 3: Formulation of this compound for in vivo Animal Studies
Disclaimer: The following is a general guideline. The specific formulation will depend on the animal model, route of administration, and desired dosage. It is crucial to consult relevant literature and institutional guidelines.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
A suitable vehicle (e.g., corn oil, saline, polyethylene (B3416737) glycol (PEG) solutions)
-
Vortex mixer
-
Sonicator
Procedure:
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Vehicle Preparation: Prepare the desired vehicle for injection.
-
Formulation:
-
For a co-solvent formulation, the DMSO stock can be further diluted with a vehicle like a solution of PEG400 in saline.
-
For a suspension in an oil-based vehicle, the DMSO stock can be added to the oil (e.g., corn oil) and emulsified through sonication.
-
-
Homogenization: Ensure the final formulation is homogeneous by vortexing and/or sonicating immediately before administration.
-
Administration: Administer the formulation to the animal via the desired route (e.g., intraperitoneal, intravenous). The maximum tolerated concentration of DMSO in the final formulation must be considered to avoid toxicity.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Factors influencing this compound solubility.
References
improving the stability of uracil mustard in solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of uracil (B121893) mustard in solutions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with uracil mustard solutions.
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in aqueous solution. | This compound is inherently unstable in water due to hydrolysis, especially at neutral to basic pH.[1] | Prepare fresh solutions immediately before use. If storage is necessary, use an anhydrous aprotic solvent like dimethylacetamide (DMA).[1] Consider adjusting the pH to a more acidic range if compatible with your experimental design. |
| Precipitation of this compound in the prepared solution. | The solubility of this compound may be exceeded, or the solvent may be inappropriate. This compound has limited solubility in many common solvents. | Use a solvent in which this compound is more soluble, such as dimethylacetamide (DMA).[1] Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. Gentle warming and sonication may aid dissolution, but be mindful of potential degradation at elevated temperatures. |
| Inconsistent experimental results. | This could be due to the variable stability of this compound stock solutions or differences in solution preparation from day to day. | Standardize your solution preparation protocol. Always use fresh solutions or solutions stored under validated stable conditions (e.g., in DMA at low temperatures for a defined period). Regularly check the purity and concentration of your stock solutions using a validated analytical method like HPLC. |
| Formation of unexpected adducts or side-products in the reaction mixture. | This compound is a reactive alkylating agent and can react with components of your buffer or medium. The degradation products of this compound can also be reactive. | Ensure all components of your solution are compatible with this compound. Avoid nucleophilic buffers or additives that can react with the alkylating groups. Analyze your reaction mixture for potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions?
A1: The primary degradation pathway of this compound in aqueous solutions is hydrolysis. The bis(2-chloroethyl)amino group undergoes intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion intermediate. This intermediate is then susceptible to nucleophilic attack by water, leading to the formation of a hydroxylated, inactive compound. This process can occur on one or both of the chloroethyl arms.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. It is more stable in acidic conditions and degrades rapidly in neutral and basic solutions.[1] The rate of hydrolysis increases with increasing pH.[1]
Q3: What are the ideal solvents for dissolving and storing this compound?
A3: Anhydrous aprotic solvents are recommended for dissolving and storing this compound to minimize hydrolysis. Dimethylacetamide (DMA) has been identified as a suitable solvent for maintaining the stability of the compound.[1] For short-term use, solutions in anhydrous ethanol (B145695) or DMSO can be prepared, but they should be used immediately.
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound solutions, especially in aprotic solvents like DMA, should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to protect from moisture and light. It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound solutions should be monitored using a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying the parent this compound from its degradation products.[2]
Quantitative Data Summary
The stability of this compound is significantly influenced by the pH of the aqueous solution. The following table summarizes the hydrolysis rate constants and half-life at 25°C.
| Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Neutral Hydrolysis | 0.57 h⁻¹ | 1.2 hours (at pH 7) | [1] |
| Base-Catalyzed Hydrolysis | 2.05 h⁻¹ | - | [1] |
Note: The half-life for base-catalyzed hydrolysis is not explicitly provided but is expected to be significantly shorter than at neutral pH.
Visualizing Degradation and Experimental Workflow
To better understand the processes involved in this compound degradation and stability testing, the following diagrams are provided.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a general framework for assessing the stability of this compound in a given solution using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time under specific storage conditions.
Materials:
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
HPLC-grade buffers and reagents (e.g., phosphate (B84403) buffer components, formic acid)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
A suitable HPLC column (e.g., C18 reversed-phase column)
-
Environmental chamber or incubator for controlled temperature and humidity storage
Procedure:
-
HPLC Method Development and Validation (Initial Step):
-
Develop an HPLC method capable of separating this compound from its potential degradation products. A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
The UV detector wavelength should be set to the absorbance maximum of this compound.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in the chosen solvent (e.g., dimethylacetamide) to prepare a stock solution of known concentration.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired solution (e.g., buffer at a specific pH, cell culture medium) to the final experimental concentration.
-
Dispense aliquots of the final solution into appropriate vials.
-
-
Storage and Sampling:
-
Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 37°C). Protect from light if the compound is light-sensitive.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a vial from storage.
-
If necessary, quench the degradation process immediately (e.g., by flash-freezing or adding a quenching agent) and store at -80°C until analysis.
-
-
HPLC Analysis:
-
Prepare a calibration curve using freshly prepared standard solutions of this compound of known concentrations.
-
Analyze the stability samples by HPLC.
-
Integrate the peak area of the this compound peak in each chromatogram.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point using the calibration curve.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) of this compound under the tested conditions using the formula: t½ = 0.693 / k.
-
Disclaimer: This information is intended for guidance purposes only. Researchers should adapt these protocols to their specific experimental needs and always adhere to appropriate laboratory safety procedures when handling potent compounds like this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Uracil Mustard Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with uracil (B121893) mustard. The following resources provide targeted guidance in a question-and-answer format, detailed experimental protocols, and a summary of quantitative data to ensure more reliable and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My cell viability assay results with uracil mustard are highly variable between replicate experiments. What are the most likely causes?
A1: Inconsistent results with this compound often stem from its inherent instability in aqueous solutions. Several factors related to compound handling and experimental setup can contribute to this variability:
-
Compound Instability: this compound is unstable in water and cell culture media.[1] Its half-life in human blood at 37°C is approximately 30 minutes. This rapid degradation can lead to a lower effective concentration of the active compound than intended, causing variability if the timing of experimental steps is not strictly controlled.
-
Inconsistent Solution Preparation: Due to its instability, it is crucial to prepare fresh solutions of this compound for each experiment. Using stock solutions that have been stored, even for a short period, can lead to significant degradation and loss of potency.
-
Variations in Incubation Time: Given the short half-life, even minor differences in the incubation time between adding the compound and performing the assay can result in significant variations in the extent of DNA damage and subsequent cellular response.
-
Pipetting and Liquid Handling Errors: Inaccurate or inconsistent pipetting can lead to significant errors in the final concentration of this compound in each well, a common source of variability in cell-based assays.
-
Cell Seeding Density: Variations in the initial number of cells seeded per well can lead to differences in the cell-to-drug ratio and the overall health of the cell culture, impacting the experimental outcome.
Q2: I am observing a weaker cytotoxic effect of this compound than expected based on the literature. What could be the reason?
A2: A weaker-than-expected effect can be due to several factors, primarily related to the compound's integrity and the specifics of the experimental protocol:
-
Degradation of this compound: As mentioned, this compound is highly unstable in aqueous solutions.[1] If the compound has degraded, its cytotoxic activity will be significantly reduced. Ensure that you are using a freshly prepared solution from a high-quality source.
-
Suboptimal Solvent: this compound is sparingly soluble in water but soluble in dimethylacetamide. Ensure you are using an appropriate solvent to fully dissolve the compound before further dilution in culture medium.
-
Cell Line Resistance: The sensitivity of different cell lines to this compound can vary significantly. Your cell line may have intrinsic or acquired resistance mechanisms to alkylating agents, such as enhanced DNA repair capabilities or increased drug efflux.[2]
-
High Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with and reduce the activity of small molecules. While this is a general consideration, it could contribute to reduced efficacy.
Q3: How can I minimize the impact of this compound's instability on my experiments?
A3: To mitigate the effects of this compound's instability, adhere to the following best practices:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. Avoid freeze-thaw cycles of stock solutions.
-
Standardize Timing: Ensure that the timing of all experimental steps, from compound addition to assay readout, is consistent across all plates and experiments.
-
Use an Appropriate Solvent: Dissolve this compound in a suitable solvent like dimethylacetamide before preparing the final working concentrations in your cell culture medium.
-
Perform a Time-Course Experiment: To understand the kinetics of this compound's effect in your specific cell line, consider performing a time-course experiment to identify the optimal treatment duration.
Data Presentation: Cytotoxicity of this compound in the NCI-60 Cell Line Panel
The following table summarizes the 50% growth inhibition (GI50) values for this compound (NSC 34462) in a selection of human cancer cell lines from the National Cancer Institute's NCI-60 panel. A lower GI50 value indicates greater sensitivity of the cell line to the compound.
| Cell Line | Tissue of Origin | GI50 (µM) |
| CCRF-CEM | Leukemia | 0.16 |
| HL-60(TB) | Leukemia | >410 |
| K-562 | Leukemia | 24 |
| MOLT-4 | Leukemia | 0.24 |
| RPMI-8226 | Leukemia | >410 |
| SR | Leukemia | 0.16 |
| A549/ATCC | Non-Small Cell Lung | 160 |
| HOP-92 | Non-Small Cell Lung | 160 |
| NCI-H226 | Non-Small Cell Lung | 160 |
| NCI-H460 | Non-Small Cell Lung | 160 |
| COLO 205 | Colon | >410 |
| HCC-2998 | Colon | 160 |
| HCT-116 | Colon | 160 |
| SW-620 | Colon | >410 |
| SF-295 | CNS | 160 |
| SNB-75 | CNS | 160 |
| U251 | CNS | 160 |
| LOX IMVI | Melanoma | 160 |
| MALME-3M | Melanoma | 160 |
| SK-MEL-28 | Melanoma | >410 |
| OVCAR-3 | Ovarian | 160 |
| OVCAR-8 | Ovarian | 160 |
| SK-OV-3 | Ovarian | >410 |
| 786-0 | Renal | 160 |
| A498 | Renal | 160 |
| SN12C | Renal | 160 |
| PC-3 | Prostate | >410 |
| MCF7 | Breast | >410 |
| MDA-MB-231 | Breast | 160 |
Data obtained from the NCI Developmental Therapeutics Program database for NSC 34462 (this compound).[3]
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay
This protocol provides a detailed method for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethylacetamide (DMA) or other suitable solvent
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Crucially, prepare fresh solutions immediately before use.
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMA).
-
Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the freshly prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
This compound-Induced DNA Damage Response Pathway
Caption: this compound-Induced DNA Damage Response Pathway.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Experimental Workflow for Troubleshooting Inconsistent Results.
References
Optimizing Uracil Mustard Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of uracil (B121893) mustard in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of uracil mustard?
A1: this compound is an alkylating agent. Its cytotoxic effects are mediated by the transfer of an alkyl group to DNA, primarily at the N7 position of guanine. This process leads to the formation of DNA adducts, interstrand and intrastrand cross-links, and DNA strand breaks.[1][2] This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2][3]
Q2: What is a recommended starting concentration range for this compound in in vitro assays?
A2: A starting point for determining the optimal concentration of this compound can be derived from the NCI-60 screen data. The mean GI50 (concentration causing 50% growth inhibition) across the 60 human cancer cell lines is 24 µM. Therefore, a common starting range for dose-response experiments is between 1 µM and 100 µM. However, the optimal concentration is highly cell-line dependent, and it is crucial to perform a dose-response curve to determine the IC50 (concentration causing 50% inhibition of a specific biological function) for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has low solubility in aqueous solutions and is unstable in water.[4] It is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium immediately before use.
Q4: How stable is this compound in cell culture medium?
A4: this compound is unstable in aqueous environments like cell culture medium.[4] The bis(2-chloroethyl)amino moiety is susceptible to hydrolysis. This instability means that the effective concentration of the drug will decrease over time. For longer incubation periods (e.g., beyond 24 hours), it is advisable to replace the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours) to maintain a more consistent drug concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | 1. Inaccurate concentration: Errors in stock solution preparation or dilution. 2. Drug instability: Degradation of this compound in aqueous medium during long incubations. 3. Cell line resistance: The cell line may be inherently resistant to this compound. 4. Low cell density: Insufficient number of cells to detect a cytotoxic effect. | 1. Verify calculations and pipetting. Prepare fresh stock and working solutions. 2. For long-term assays (>24h), replenish the medium with fresh this compound every 24 hours. 3. Consult databases like the NCI-60 database to check the sensitivity of your cell line. Consider using a positive control cytotoxic agent. 4. Ensure an appropriate cell seeding density that allows for logarithmic growth during the assay period. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete dissolution of formazan (B1609692) crystals (in MTT assays). 3. Edge effects in multi-well plates. 4. Precipitation of this compound at high concentrations. | 1. Ensure a homogenous cell suspension before seeding. Mix the cell suspension between pipetting. 2. Ensure complete solubilization of formazan crystals. Mix thoroughly and incubate for a sufficient time. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium. 4. Visually inspect the medium for any precipitation after adding this compound. If precipitation occurs, prepare a new working solution at a lower concentration. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent toxicity. |
| Unexpected cell morphology changes | 1. DMSO toxicity: High concentrations of DMSO can be toxic to cells. 2. Contamination: Bacterial or fungal contamination. | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiment. 2. Routinely check for contamination by microscopy and use sterile techniques. |
Quantitative Data
The following table summarizes the mean growth inhibition and lethality data for this compound across the NCI-60 panel of human cancer cell lines. This data can be used as a reference for designing initial dose-response experiments.
| Parameter | Mean Concentration (µM) |
| GI50 (50% Growth Inhibition) | 24 |
| TGI (Total Growth Inhibition) | 160 |
| LC50 (50% Lethal Concentration) | >410 |
Data sourced from the National Cancer Institute's DTP Human Tumor Cell Line Screen.
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
This protocol provides a general method for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow cells to attach.
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for the desired time period.
-
Cell Harvesting:
-
Collect the cell culture supernatant (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the cells from the supernatant and the detached cells.
-
-
Staining:
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Determining this compound IC50
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Low Cytotoxicity
Caption: Troubleshooting guide for low cytotoxicity observations.
References
Technical Support Center: Managing Uracil Mustard Cytotoxicity in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the cytotoxicity of uracil (B121893) mustard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of uracil mustard's cytotoxicity?
This compound is an alkylating agent. Its cytotoxicity stems from its ability to transfer alkyl groups to DNA, primarily at the N7 position of guanine. This leads to the formation of DNA adducts and, subsequently, interstrand and intrastrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1]
Q2: Why is this compound particularly effective against certain cancer types?
Rapidly dividing cells, such as those found in many cancers, have a high demand for nucleic acid synthesis and preferentially take up uracil.[2] This selective uptake concentrates the cytotoxic effects of this compound in cancer cells, making it particularly effective against lymphatic malignancies like non-Hodgkin's lymphoma and chronic lymphocytic leukemia.
Q3: What are the common side effects observed with this compound treatment in a clinical setting?
The primary side effects are related to its impact on other rapidly dividing normal cells in the body. These include bone marrow suppression, leading to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count), as well as gastrointestinal disturbances.[3]
Q4: Is this compound stable in aqueous solutions and cell culture media?
No, this compound is unstable in water and aqueous solutions like cell culture media.[4] This instability is a critical factor to consider in experimental design, as the compound can degrade over time, affecting its effective concentration and leading to variability in results.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected cytotoxicity | Degradation of this compound: Due to its instability in aqueous solutions, this compound may have degraded in the stock solution or culture medium.[4] | - Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) immediately before each experiment.- Minimize the time between adding this compound to the culture medium and treating the cells.- Consider the timing of media changes and re-treatment for longer-term experiments to maintain an effective concentration. |
| Suboptimal Cell Health: Cells that are unhealthy, over-confluent, or at a high passage number may show altered sensitivity to cytotoxic agents. | - Use cells that are in the logarithmic growth phase.- Maintain a consistent cell seeding density.- Use cells within a defined low passage number range. | |
| Inaccurate Drug Concentration: Errors in dilution or pipetting can lead to incorrect final concentrations of this compound. | - Carefully calibrate pipettes.- Prepare serial dilutions accurately.- Use a positive control with a known IC50 value to validate the assay. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | - Ensure a homogenous single-cell suspension before seeding.- Use appropriate pipetting techniques to dispense cells evenly. |
| Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. | - Avoid using the outer wells of the plate for experimental samples.- Fill the perimeter wells with sterile PBS or media to maintain humidity. | |
| Compound Precipitation: this compound has limited solubility in aqueous media.[4] Higher concentrations may precipitate out of solution. | - Visually inspect the culture medium for any signs of precipitation after adding this compound.- If precipitation is observed, consider using a lower concentration range or a different solvent for the stock solution (ensuring the final solvent concentration is non-toxic to the cells). | |
| Unexpected Cell Death in Control Group | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | - Include a vehicle control group (cells treated with the same concentration of solvent as the highest this compound concentration).- Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). |
| Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death and interfere with assay results. | - Regularly test cell cultures for mycoplasma contamination.- Practice sterile techniques to prevent microbial contamination. |
Quantitative Data
The following table summarizes the cytotoxic activity of this compound against a panel of 60 human cancer cell lines from the National Cancer Institute (NCI-60) screen. The values are expressed in µM.
| Parameter | Mean (µM) |
| GI50 (50% Growth Inhibition) | 24 |
| TGI (Total Growth Inhibition) | 160 |
| LC50 (50% Lethal Concentration) | >410 |
| Data obtained from the NCI-60 screen.[5][6] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[7][8][9][10]
-
Incubate the cells in the dark at room temperature for 15 minutes.[7][9]
-
Analyze the cells by flow cytometry within one hour.[8]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Comet Assay (Single Cell Gel Electrophoresis) for DNA Cross-link Detection
This assay detects DNA strand breaks and can be modified to detect DNA cross-links.
Materials:
-
Lysis solution
-
Electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
-
Low melting point agarose (B213101)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with this compound for the desired time.
-
Embed the cells in low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving the nuclear DNA.
-
To specifically detect cross-links, induce a known amount of DNA damage (e.g., through irradiation) to all samples after lysis. Cross-linked DNA will migrate slower than DNA with only induced breaks.[11]
-
Perform electrophoresis under alkaline conditions to unwind and separate the DNA fragments.
-
Neutralize and stain the DNA.
-
Visualize the "comets" under a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of DNA cross-links.
-
Quantify the comet parameters (e.g., tail length, tail moment) using appropriate software.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound, as a DNA alkylating agent, induces DNA damage which activates a cascade of signaling events, primarily involving the p53 tumor suppressor protein. This leads to cell cycle arrest to allow for DNA repair, or if the damage is too severe, the initiation of apoptosis.
Caption: this compound Induced Apoptosis Pathway.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram illustrates a typical workflow for investigating the cytotoxic effects of this compound in a cancer cell line.
Caption: this compound Cytotoxicity Workflow.
Logical Relationship: Troubleshooting Inconsistent Cytotoxicity
This diagram outlines a logical approach to troubleshooting inconsistent results in this compound cytotoxicity experiments.
Caption: Troubleshooting Inconsistent Results.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 66-75-1 | >98% [smolecule.com]
- 3. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
Technical Support Center: Investigating Uracil Mustard Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the alkylating agent, uracil (B121893) mustard.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of uracil mustard?
A1: this compound is a nitrogen mustard derivative that acts as a bifunctional alkylating agent. Its primary mechanism of action involves the formation of covalent interstrand cross-links in DNA. This process inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Q2: What are the known or suspected mechanisms of resistance to this compound and other nitrogen mustards?
A2: While specific research on this compound resistance is limited, mechanisms of resistance to the broader class of nitrogen mustards are well-documented and likely applicable. These include:
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA cross-links, primarily through the Fanconi anemia (FA) and homologous recombination (HR) pathways.
-
Increased Drug Inactivation: Elevated levels of glutathione (B108866) and increased activity of glutathione S-transferases (GSTs) can conjugate with and detoxify the drug before it reaches its DNA target.
-
Decreased Drug Accumulation: Overexpression of ATP-binding cassette (ABC) family transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in Apoptotic Pathways: Defects in the signaling pathways that trigger apoptosis in response to DNA damage can allow cells to survive despite the presence of DNA cross-links.
Q3: My cells are showing a resistant phenotype to this compound. What is the first troubleshooting step?
A3: The first step is to confirm the resistant phenotype with a robust quantitative assay. We recommend performing a clonogenic survival assay to determine the IC50 (half-maximal inhibitory concentration) of this compound in your cell line compared to a known sensitive cell line. A significant increase in the IC50 value confirms resistance.
Q4: How can I investigate if enhanced DNA repair is responsible for the observed resistance?
A4: You can assess the DNA repair capacity of your resistant cells by measuring the formation and removal of DNA cross-links over time using a DNA cross-linking assay. Additionally, you can perform western blotting to analyze the expression levels of key DNA repair proteins involved in the FA and HR pathways (e.g., FANCD2, BRCA1, RAD51).
Q5: What experiments can I perform to determine if drug inactivation by glutathione is a contributing factor to resistance?
A5: You can measure the intracellular glutathione levels and the activity of glutathione S-transferases (GSTs) in your resistant and sensitive cell lines. A significant increase in either of these in the resistant cells would suggest this as a mechanism. You can also use inhibitors of GST to see if you can re-sensitize the resistant cells to this compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability in results.
-
Solution: Ensure accurate cell counting and seeding. Perform a preliminary experiment to determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the assay period.
-
-
Possible Cause 2: Drug Stability. this compound, like other alkylating agents, can be unstable in solution.
-
Solution: Prepare fresh drug solutions for each experiment. Avoid repeated freeze-thaw cycles. Protect the drug solution from light.
-
-
Possible Cause 3: Assay Choice. Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values.
-
Solution: For cytotoxic agents like this compound, a clonogenic survival assay is considered the gold standard as it measures the ability of cells to proliferate and form colonies after treatment. For higher throughput, assays like MTT or CellTiter-Glo can be used, but results should be validated.
-
Issue 2: No detectable difference in DNA cross-linking between sensitive and resistant cells.
-
Possible Cause 1: Suboptimal Drug Concentration or Treatment Time. The concentration of this compound or the duration of treatment may not be sufficient to induce a detectable level of cross-links.
-
Solution: Perform a dose-response and time-course experiment to optimize the conditions for inducing DNA cross-links in your specific cell line.
-
-
Possible Cause 2: Assay Sensitivity. The chosen method for detecting DNA cross-links may not be sensitive enough.
-
Solution: Consider using a highly sensitive method such as the single-cell gel electrophoresis (comet) assay adapted for cross-link detection or techniques involving DNA denaturation and gel electrophoresis.
-
-
Possible Cause 3: Rapid Repair in Resistant Cells. Resistant cells may repair the cross-links very efficiently.
-
Solution: Perform a time-course experiment, analyzing cross-link levels at very early time points after drug removal (e.g., 0, 1, 2, 4 hours).
-
Issue 3: No significant change in the expression of common DNA repair proteins.
-
Possible Cause 1: Post-Translational Modifications. The activity of DNA repair proteins can be regulated by post-translational modifications (e.g., phosphorylation, ubiquitination) rather than changes in protein expression levels.
-
Solution: Use antibodies specific for the activated (e.g., phosphorylated) forms of key DNA repair proteins in your western blot analysis.
-
-
Possible Cause 2: Involvement of Other Resistance Mechanisms. Enhanced DNA repair may not be the primary mechanism of resistance in your cell line.
-
Solution: Investigate other potential mechanisms, such as drug inactivation by GSTs or increased drug efflux by ABC transporters.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Sensitive (e.g., A2780) | 5 | - |
| Resistant (e.g., A2780/UM) | 50 | 10 |
Table 2: Hypothetical Glutathione S-Transferase (GST) Activity in Sensitive and Resistant Cell Lines
| Cell Line | GST Activity (nmol/min/mg protein) | Fold Increase in Activity |
| Sensitive | 15 | - |
| Resistant | 45 | 3 |
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay determines the ability of a single cell to grow into a colony after treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Harvest and count cells from a sub-confluent culture.
-
Seed a known number of cells (e.g., 200-1000 cells/well, dependent on the cell line's plating efficiency and expected toxicity) into 6-well plates. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells with the drug for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Remove the medium, wash the cells with PBS, and fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
Protocol 2: Western Blot for DNA Repair Proteins
This protocol describes the detection of DNA repair proteins by western blotting.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FANCD2, anti-RAD51, anti-γH2AX)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: DNA Damage and Repair Pathway in Response to this compound.
Caption: Glutathione-mediated detoxification of this compound.
Caption: Workflow for Investigating this compound Resistance.
Technical Support Center: Minimizing Off-Target Effects of Uracil Mustard
Welcome to the Technical Support Center for Uracil (B121893) Mustard Research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of uracil mustard in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound, its mechanism of action, and strategies to mitigate its off-target effects.
1. What is the mechanism of action of this compound? this compound is an alkylating agent. Its cytotoxic effects are primarily due to the bis-(2-chloroethyl)amine moiety, which can form highly reactive aziridinium (B1262131) ions. These ions then alkylate DNA, preferentially at the N7 position of guanine (B1146940) bases. This leads to the formation of DNA monoadducts, interstrand cross-links, and DNA strand breaks. The resulting DNA damage disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells.[1]
2. What are the primary on-target and off-target effects of this compound?
-
On-target effects: The desired on-target effect of this compound is the induction of cytotoxicity in rapidly proliferating cancer cells, leading to tumor regression. It has been used in the palliative treatment of various hematologic malignancies, including chronic lymphocytic leukemia, non-Hodgkin's lymphomas, and Hodgkin's disease.[2]
-
Off-target effects: Due to its non-specific DNA alkylating activity, this compound also affects healthy, rapidly dividing cells in the body. The most significant off-target effects include:
-
Myelosuppression: Inhibition of bone marrow function, leading to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count), which increases the risk of infections and bleeding.[3]
-
Gastrointestinal toxicity: Nausea, vomiting, and diarrhea are common side effects.
-
Carcinogenicity: As a DNA-damaging agent, this compound is considered a potential carcinogen and has been shown to induce tumors in animal models.[4][5]
-
Immunosuppression: It can suppress the immune system, which was explored for potential therapeutic applications but also contributes to the risk of infection.[2]
-
3. How can I minimize the off-target effects of this compound in my experiments? Several strategies can be employed to reduce the off-target toxicity of this compound:
-
Chemical Modification/Derivatization: Synthesizing derivatives of this compound with modified structures can alter their physicochemical properties, potentially leading to improved tumor selectivity and reduced toxicity to normal cells. For example, creating hybrid molecules that link this compound to a tumor-targeting moiety can enhance its delivery to cancer cells.[3]
-
Prodrug Approach: Designing prodrugs of this compound that are activated specifically in the tumor microenvironment (e.g., by tumor-specific enzymes or hypoxia) can limit the exposure of healthy tissues to the active drug.[6]
-
Combination Therapy: Using this compound in combination with other anticancer agents can allow for lower, less toxic doses of each drug while achieving a synergistic therapeutic effect. For instance, combination with 5-fluorouracil (B62378) has been explored.[7]
-
Targeted Drug Delivery Systems: Encapsulating this compound in nanocarriers like liposomes or nanoparticles can alter its biodistribution, leading to preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect and reducing its exposure to healthy organs.
4. What is the stability of this compound in aqueous solutions? this compound is unstable in water and aqueous solutions.[2] The chloroethyl groups can hydrolyze, leading to a loss of alkylating activity. It is recommended to prepare fresh solutions immediately before use. In human blood at 37°C, approximately 50% of the drug is undetectable after 30 minutes.[8]
5. Are there any known resistance mechanisms to this compound? As with other alkylating agents, cancer cells can develop resistance to this compound through several mechanisms, including:
-
Increased DNA repair capacity.
-
Decreased drug uptake or increased drug efflux.
-
Increased levels of intracellular nucleophiles, such as glutathione, which can inactivate the drug.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no cytotoxic effect observed | 1. Degradation of this compound: The compound is unstable in aqueous solutions. 2. Incorrect Concentration: Errors in calculating or preparing the drug dilutions. 3. Cell Line Resistance: The chosen cell line may be inherently resistant to alkylating agents. 4. Suboptimal Cell Health: Cells were not in the logarithmic growth phase or were unhealthy at the time of treatment. | 1. Prepare fresh solutions of this compound immediately before each experiment. Avoid storing stock solutions in aqueous buffers for extended periods. 2. Double-check all calculations and ensure accurate pipetting. Perform a dose-response curve to determine the effective concentration range. 3. Research the sensitivity of your cell line to alkylating agents. Consider using a different, more sensitive cell line as a positive control. 4. Ensure cells are healthy, in the exponential growth phase, and plated at the optimal density before adding the drug. |
| High variability between replicate wells/plates | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. "Edge Effect" in multi-well plates: Evaporation from the outer wells of the plate can concentrate the drug and affect cell growth. 3. Incomplete Solubilization of Formazan (B1609692) Crystals (in MTT assay): This leads to inaccurate absorbance readings. | 1. Ensure thorough mixing of the cell suspension before plating. 2. To minimize the edge effect, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media. 3. After adding the solubilization solution, ensure complete dissolution of the formazan crystals by gentle mixing or shaking before reading the plate. |
| Precipitation of this compound in Culture Medium | 1. Poor Solubility: this compound has limited solubility in aqueous media. 2. High Concentration: The concentration of the drug exceeds its solubility limit in the culture medium. | 1. Dissolve this compound in a small amount of a suitable organic solvent (e.g., DMSO) before diluting it in the culture medium. Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5%). 2. Prepare a more dilute stock solution or reduce the final concentration of the drug in the experiment. |
| Unexpected Results in Control Wells | 1. Solvent Toxicity: The organic solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. 2. Contamination: Bacterial, fungal, or mycoplasma contamination of the cell culture. | 1. Always include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the drug) to assess solvent toxicity. 2. Regularly check cell cultures for signs of contamination. Use aseptic techniques and periodically test for mycoplasma. |
III. Data Presentation: Comparative Cytotoxicity
The following tables summarize the cytotoxic activity (IC50 values) of this compound and some of its derivatives in various cancer and normal cell lines. A lower IC50 value indicates higher potency.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Distamycin-Uracil Mustard Conjugates | K562 | Human Chronic Myelogenous Leukemia | 0.05 - 0.5 | [1] |
| 5-[bis(2-chloroethyl) amino] methyl-6-propyluracil hydrochloride | KB | Human Epidermoid Carcinoma | Data not quantified, but showed cytotoxic activity | [2] |
| Uracil-Triazole Hybrid (Compound 13j) | A549 | Lung | 1.18 | [9] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 14d) | MCF-7 | Breast | 1.45 | [9] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 14d) | HCT-116 | Colon | 2.00 | [9] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 14d) | HepG2 | Liver | 3.65 | [9] |
| Thiouracil Derivative (Compound 4j) | HepG2 | Liver | 7.56 | [9] |
| Thiouracil Derivative (Compound 4j) | MCF-7 | Breast | 16.18 | [9] |
Table 2: Comparative Cytotoxicity of Uracil Derivatives in Cancer vs. Normal Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) | Reference |
| Compound 7 (Uracil Derivative) | A549 (Lung Cancer) | Not specified, but effective | MDCK (Madin-Darby Canine Kidney) | No toxicity observed | High | [10] |
| Compound 5m (Thiouracil Derivative) | HCT-116 (Colon Cancer) | Not specified, but effective | WI-38 (Human Lung Fibroblast) | 65.67 | High | [4] |
Note: The selectivity index provides a measure of the drug's specificity for cancer cells over normal cells. A higher selectivity index is desirable.
IV. Experimental Protocols
This section provides detailed methodologies for key assays used to evaluate the on-target and off-target effects of this compound.
A. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound and/or its derivatives
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
B. Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Microscope slides (fully frosted)
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Treat cells with this compound at various concentrations for a defined period. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Coat microscope slides with a layer of 1% NMA.
-
Cell Embedding: Mix the cell suspension with 0.5% LMA at a 1:10 ratio (v/v) at 37°C. Quickly pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip. Place the slides on ice for 10 minutes to solidify the agarose.
-
Cell Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the slides with a DNA staining solution.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Analyze the images using specialized software to quantify DNA damage.
V. Mandatory Visualizations
A. Signaling Pathway: DNA Damage Response to this compound
The following diagram illustrates the cellular response to DNA damage induced by this compound.
Caption: DNA damage response pathway activated by this compound.
B. Experimental Workflow: Minimizing Off-Target Effects
The following diagram outlines a logical workflow for developing and evaluating strategies to minimize the off-target effects of this compound.
Caption: Workflow for developing strategies to reduce this compound's off-target effects.
References
- 1. journaljcti.com [journaljcti.com]
- 2. Synthesis and anticancer activity of 5-diethylaminomethyl derivatives and nitrogen mustards of uracil and 2-thiouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological activity of hybrid compounds between uramustine and DNA minor groove binder distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
refining uracil mustard treatment schedules for optimal efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining uracil (B121893) mustard treatment schedules to achieve optimal efficacy in experimental settings.
Frequently Asked Questions (FAQs)
A list of common questions regarding the experimental use of uracil mustard.
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a bifunctional alkylating agent. Its cytotoxic effects are mediated through the covalent attachment of alkyl groups to DNA, primarily at the N7 position of guanine. This leads to the formation of DNA monoadducts and interstrand cross-links, which block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2] |
| What are the expected cellular outcomes after this compound treatment? | Treatment with this compound is expected to induce DNA damage, leading to the activation of the DNA Damage Response (DDR) pathway. This can result in cell cycle arrest, typically at the S and G2/M phases, to allow for DNA repair.[1][3] If the damage is too extensive to be repaired, the cells will undergo apoptosis. Consequently, a dose-dependent decrease in cell viability and proliferation is the expected outcome. |
| How should this compound be prepared for in vitro experiments? | This compound has low water solubility. For in vitro assays, it is typically dissolved in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution is then further diluted in culture medium to the desired final concentrations for treating cells. It is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO). |
| What is a typical concentration range for in vitro studies with this compound? | The effective concentration of this compound can vary significantly depending on the cell line's sensitivity. Based on historical clinical data and studies with related nitrogen mustards, a starting point for in vitro dose-response experiments could range from low micromolar (µM) to millimolar (mM) concentrations. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each specific cell line.[3] |
| How stable is this compound in solution? | As an alkylating agent, this compound is reactive and can be hydrolyzed in aqueous solutions. Stock solutions in anhydrous DMSO are relatively stable when stored properly (at -20°C or -80°C). However, once diluted in aqueous culture medium, its half-life decreases. It is recommended to prepare fresh dilutions from the stock solution for each experiment. |
| What are potential mechanisms of resistance to this compound? | Resistance to alkylating agents like this compound can develop through several mechanisms. These include increased DNA repair capacity, decreased drug uptake into the cell, and increased detoxification of the drug, often mediated by elevated levels of glutathione (B108866) and glutathione S-transferases.[4] |
| Can this compound be used in combination with other therapies? | Yes, historically, this compound has been used in combination with other chemotherapeutic agents, such as 5-fluorouracil.[2] The rationale for combination therapy is to target different cellular pathways simultaneously to enhance anti-cancer efficacy and potentially overcome resistance. When designing combination experiments, it is important to consider the scheduling and dosage of each agent to optimize synergistic effects and minimize toxicity. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | - Drug Inactivity: this compound may have degraded due to improper storage or handling. - Incorrect Concentration: The concentrations used may be too low for the specific cell line. - Short Exposure Time: The duration of treatment may be insufficient to induce cell death. - Cell Line Resistance: The chosen cell line may be inherently resistant to alkylating agents. | - Ensure proper storage of this compound stock solution (anhydrous DMSO at -20°C or below). Prepare fresh dilutions for each experiment. - Perform a wide-range dose-response experiment to determine the appropriate concentration range. - Increase the incubation time with the drug. A time-course experiment is recommended. - Use a positive control (a cell line known to be sensitive to alkylating agents) to verify drug activity. Consider using a different cell line if resistance is suspected. |
| High variability between replicate wells | - Uneven Cell Seeding: Inconsistent number of cells seeded in each well. - Drug Precipitation: this compound may precipitate out of solution at higher concentrations. - Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity, leading to variations in cell growth. | - Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. - Visually inspect the culture medium for any signs of precipitation after adding the drug. If precipitation occurs, consider using a lower concentration or a different solvent system. - To minimize edge effects, avoid using the outer rows and columns of the microplate for experimental samples. Fill these wells with sterile PBS or medium. |
| Inconsistent results between experiments | - Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. - Reagent Variability: Differences in lots of media, serum, or other reagents. - Inconsistent Incubation Times: Minor variations in the timing of drug addition or assay termination. | - Use cells within a consistent and low passage number range for all experiments. - Record the lot numbers of all reagents used. When opening a new lot, consider running a pilot experiment to ensure consistency. - Standardize all incubation times and adhere strictly to the experimental protocol. |
| High background in cytotoxicity assay | - Contamination: Bacterial or fungal contamination can interfere with assay readings. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Phenol (B47542) Red Interference: Phenol red in the culture medium can affect absorbance/fluorescence readings in some assays. | - Regularly check cell cultures for any signs of contamination. Use aseptic techniques. - Perform a solvent toxicity control to ensure the final concentration of the solvent is not affecting cell viability. - If using a colorimetric or fluorometric assay, consider using a phenol red-free medium during the assay incubation period.[5] |
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison of different treatment schedules.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
This table provides an example of how to present the half-maximal inhibitory concentration (IC50) values of this compound after a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 150 |
| MCF-7 | Breast Adenocarcinoma | 75 |
| HeLa | Cervical Adenocarcinoma | 120 |
| K562 | Chronic Myelogenous Leukemia | 45 |
| Jurkat | Acute T-cell Leukemia | 30 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.
Table 2: Historical Clinical Efficacy of this compound
This table summarizes the response rates from historical clinical studies of this compound in various hematological malignancies.[6]
| Disease | Number of Patients | Overall Response Rate (%) | Complete Response Rate (%) |
| Non-Hodgkin Lymphoma | 94 | 69.2 | 23.4 |
| Hodgkin Disease | 62 | 69.4 | 9.7 |
| Chronic Lymphatic Leukemia | 39 | 74.0 | 7.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 µM to 1000 µM). c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. d. Include control wells: cells with medium only (negative control) and cells treated with the highest concentration of DMSO used as a vehicle control. e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effects of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.[3][7][8]
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest. b. Allow cells to adhere for 24 hours. c. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specific duration (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting and Fixation: a. After treatment, harvest the cells (including any floating cells in the medium) and transfer to a centrifuge tube. b. Centrifuge at 300 x g for 5 minutes and discard the supernatant. c. Wash the cell pellet with ice-cold PBS and centrifuge again. d. Resuspend the cell pellet in 500 µL of ice-cold PBS. e. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. f. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet with PBS and centrifuge again. c. Resuspend the cell pellet in 500 µL of PI staining solution. d. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Use appropriate laser and filter settings for PI detection. c. Collect data from at least 10,000 events per sample. d. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Diagrams illustrating key pathways and workflows related to this compound treatment.
Caption: DNA Damage Response Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Treatment Schedule Optimization.
References
- 1. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. The sulfur mustard analog mechlorethamine (bis(2-chloroethyl)methylamine) modulates cell cycle progression via the DNA damage response in human lung epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
challenges in the clinical application of uracil mustard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of uracil (B121893) mustard. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data summaries to address common challenges in its application.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of uracil mustard?
A1: this compound is an alkylating agent. Its cytotoxic effects stem from the bis-chloroethylamine moiety, which, after activation, binds preferentially to guanine (B1146940) and cytosine in DNA. This action leads to the formation of cross-links between DNA strands, which in turn inhibits DNA synthesis and function, ultimately triggering cell death.[1][2][3][4] The uracil component is thought to facilitate the uptake of the compound into rapidly dividing cells that have a high demand for nucleic acid precursors.[2][5]
Q2: What are the main clinical and experimental uses of this compound?
A2: Historically, this compound has been used in the palliative treatment of various hematologic malignancies, including chronic lymphocytic leukemia, non-Hodgkin's lymphoma, and Hodgkin's disease.[1][5][6] It has also shown effectiveness in some cases of chronic myelocytic leukemia, polycythemia vera, and ovarian carcinoma.[1][5] In research, it serves as a tool for studying DNA repair mechanisms and the cellular effects of DNA alkylation.[2]
Q3: What are the major toxicities associated with this compound?
A3: The primary dose-limiting toxicity of this compound is hematologic, particularly leukopenia (a decrease in white blood cells) and thrombocytopenia (a decrease in platelets).[1][6] Anemia has also been reported. These effects are cumulative.[1] Other potential adverse effects include gastrointestinal issues and, with long-term use, an increased risk of secondary malignancies like acute nonlymphocytic leukemia.[4][7] Serum uric acid levels should be monitored to prevent hyperuricemic nephropathy.[1]
Q4: How should this compound be stored and handled?
A4: this compound is unstable in water and aqueous solutions.[1][2] It should be stored in tight containers, protected from moisture, at a temperature below 40°C, preferably between 15-30°C.[2] Due to its high toxicity and carcinogenicity, it should be handled only by trained personnel using appropriate personal protective equipment (PPE) in a designated area.[2][7]
Q5: What are the solubility properties of this compound?
A5: this compound has low solubility in water (less than 1 mg/mL).[1][2] It is slightly soluble in alcohol and practically insoluble in chloroform.[1][2] Dimethylacetamide has been identified as a suitable solvent for maintaining its stability for experimental use.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Cytotoxicity Observed in Cell Culture | 1. Compound Instability: this compound is unstable in aqueous media, with a half-life of about 1.2 hours at pH 7.[1] 2. Drug Resistance: Cells may have intrinsic or acquired resistance mechanisms. 3. Incorrect Dosing: The concentration used may be too low for the specific cell line. | 1. Prepare fresh stock solutions in a suitable solvent like dimethylacetamide and add to media immediately before treating cells. Minimize the duration of experiments in aqueous buffer. 2. Investigate mechanisms of resistance such as increased DNA repair, enhanced drug efflux, or altered apoptotic pathways.[8][9] Consider using cell lines known to be sensitive to alkylating agents. 3. Perform a dose-response curve (e.g., 0.1 µM to 100 µM) to determine the IC50 for your cell line. |
| High Variability Between Experimental Replicates | 1. Inconsistent Drug Preparation: Poor solubility and rapid degradation can lead to inconsistent final concentrations. 2. Cell Plating Inconsistency: Uneven cell numbers across wells. | 1. Ensure the compound is fully dissolved in the stock solvent before diluting into culture medium. Vortex immediately after dilution and add to cells promptly. 2. Use a hemocytometer or automated cell counter to ensure accurate and consistent cell seeding. Allow cells to adhere and resume proliferation (typically 24 hours) before adding the drug. |
| Precipitation of Compound in Culture Medium | 1. Poor Solubility: The final concentration of the organic solvent (e.g., DMSO, dimethylacetamide) may be too low to maintain solubility, or the drug concentration exceeds its solubility limit in the medium. | 1. Ensure the final solvent concentration does not exceed a level tolerated by the cells (typically <0.5%). If precipitation occurs, consider lowering the this compound concentration or using a different solvent system if compatible with your experimental setup. |
| Unexpected Off-Target Effects | 1. Non-Specific Alkylation: At high concentrations, this compound can also suppress cellular RNA and protein synthesis.[2] 2. Solvent Toxicity: The vehicle used to dissolve the drug may have its own cytotoxic effects. | 1. Use the lowest effective concentration possible to minimize off-target effects. Include appropriate controls to assess the specificity of the observed phenotype. 2. Always include a "vehicle-only" control group in your experiments, treated with the same concentration of solvent used in the highest drug dose group. |
Quantitative Data Summary
| Malignancy Type | Patient Cohort Size | Overall Response Rate (%) | Complete Response (CR) Rate (%) | Primary Toxicity Noted |
| Non-Hodgkin Lymphoma | 94 | 69.2% | 23.4% | Thrombocytopenia[6] |
| Hodgkin Disease | 62 | 69.4% | 9.7% | Thrombocytopenia[6] |
| Chronic Lymphatic Leukemia | 39 | 74.0% | 7.7% | Thrombocytopenia[6] |
| Ovarian Carcinoma (with 5-FU) | 35 (measurable disease) | 42.0% | Not specified | Development of acute nonlymphocytic leukemia in 3/76 patients[8] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on an adherent cancer cell line.
1. Materials:
-
This compound powder
-
Dimethylacetamide (DMA) or DMSO (sterile)
-
Adherent cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, neutralize, and centrifuge cells. Resuspend in fresh complete medium.
-
Count cells and adjust density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMA or DMSO. Note: Due to instability, prepare this solution immediately before use.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, ... 0 µM).
-
Include a "vehicle control" (medium with the same percentage of DMA/DMSO as the highest drug concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or controls) to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the crystals.
-
Gently pipette to ensure complete dissolution. The plate can be left on a shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve (Concentration vs. % Viability) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
- 1. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 66-75-1 | >98% [smolecule.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0014929) [hmdb.ca]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 6. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Uracil Mustard
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for improving the therapeutic index of uracil (B121893) mustard.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of uracil mustard?
A1: this compound is an alkylating agent.[1][2][3] Its cytotoxic effects are attributed to the bis-chloroethylamine moiety, which attaches alkyl groups to the DNA, primarily at the guanine (B1146940) and cytosine bases.[4] This process leads to DNA cross-linking, which inhibits DNA synthesis and function, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cells like cancer cells.[1][3][4]
Q2: What are the primary toxicities associated with this compound?
A2: The main side effects of this compound are significant bone marrow suppression, leading to leukopenia (a decrease in white blood cells) and thrombocytopenia (a decrease in platelets).[1][3][5] Nausea is also a common side effect.[1][3] Due to its mechanism of action, it can also cause damage to other rapidly dividing healthy cells.
Q3: What are the key strategies for improving the therapeutic index of this compound?
A3: The primary strategies focus on either increasing the drug's specificity for cancer cells or mitigating its effects on healthy tissues. These include:
-
Combination Therapy: Using this compound with other chemotherapeutic agents to achieve synergistic effects at lower, less toxic doses. A historical example is the combination with 5-fluorouracil.[6][7]
-
Development of Analogs and Derivatives: Synthesizing new variants of this compound with potentially improved "drug-like" properties, such as better targeting or reduced off-target toxicity.[8]
-
Prodrug and Conjugate Strategies: Designing prodrugs that are activated specifically in the tumor microenvironment or conjugating this compound to molecules that target cancer cells, such as steroids that bind to hormone receptors on certain cancer cells.
Q4: How should I handle and store this compound in the lab?
A4: this compound is a highly toxic and carcinogenic compound that must be handled with extreme care in a designated chemotherapy handling area, typically a certified fume hood.[4] Personal protective equipment (PPE), including double gloves, a lab coat, and eye protection, is mandatory. It should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[3]
Q5: Is this compound soluble in aqueous solutions?
A5: this compound is sparingly soluble in water.[8] For in vitro experiments, it is often dissolved in a small amount of an organic solvent like DMSO first, and then diluted to the final concentration in the cell culture medium. Be sure to run a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density.2. This compound instability in the culture medium.3. Variation in drug preparation. | 1. Ensure precise and consistent cell counting and seeding.2. Prepare fresh drug solutions for each experiment. This compound can hydrolyze in aqueous solutions.[8]3. Standardize the procedure for dissolving and diluting the compound. |
| No significant cell death observed even at high concentrations. | 1. The cell line is resistant to alkylating agents.2. The drug has degraded.3. Incorrect assay was used. | 1. Test a panel of cell lines with known sensitivities to alkylating agents.[7]2. Use a fresh vial of this compound and prepare new solutions.3. Ensure the chosen cytotoxicity assay (e.g., MTT, SRB, or live/dead staining) is appropriate for the cell line and mechanism of action. |
| High toxicity in vehicle control wells. | 1. The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Keep the final concentration of the solvent in the culture medium low (typically <0.5%) and consistent across all wells, including controls. |
In Vivo Animal Studies
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Excessive toxicity (e.g., rapid weight loss, high mortality) in treated animals. | 1. The dose is too high for the chosen animal model.2. The formulation is causing adverse effects. | 1. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).2. Ensure the vehicle is well-tolerated and sterile. Test the vehicle alone in a control group. |
| Lack of anti-tumor efficacy. | 1. The dose is too low.2. The tumor model is not sensitive to this compound.3. The treatment schedule is not optimal. | 1. Increase the dose, not exceeding the MTD.2. Select a tumor model known to be responsive to alkylating agents (e.g., certain lymphomas or leukemias).[1]3. Experiment with different dosing schedules (e.g., daily vs. intermittent). |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in a complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various drug concentrations (and a vehicle control) to the wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of DNA Alkylation (Conceptual Workflow)
This protocol outlines a general approach, as specific methods may vary.
-
Cell Treatment: Treat cancer cells with this compound at a relevant concentration (e.g., near the IC50) for a specific duration (e.g., 24 hours).
-
DNA Isolation: Harvest the cells and carefully isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction, ensuring high purity.[4]
-
DNA Hydrolysis: Enzymatically digest the isolated DNA into individual nucleosides.[4]
-
LC-MS/MS Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the DNA adducts. This method allows for the sensitive detection and quantification of specific alkylated bases.[4]
-
Data Analysis: Quantify the amount of specific adducts (e.g., alkylated guanine) by comparing them to known standards. Normalize the results to the total amount of DNA analyzed.
Protocol 3: In Vivo Efficacy and Toxicity Study in a Rodent Xenograft Model
-
Model Development: Subcutaneously implant human tumor cells (e.g., a lymphoma cell line) into the flank of immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the animals into treatment and control groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to the predetermined dose and schedule.
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week.
-
Toxicity Monitoring: Monitor animal body weight, clinical signs of distress (e.g., lethargy, rough coat), and behavior daily.[9]
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals. Collect blood for complete blood count (CBC) analysis to assess myelosuppression and harvest tumors for further analysis.
-
Data Analysis: Compare tumor growth rates and final tumor weights between the groups. Analyze body weight changes and CBC data to assess toxicity.
Data Presentation
Table 1: Historical Clinical Data for this compound Combination Therapy
This table summarizes historical data for a combination of this compound (UM) and 5-Fluorouracil (FU) in patients with Stage III and IV ovarian carcinoma.[7]
| Parameter | Responding Patients (n=15) | Non-Responding Patients (n=20) |
| Objective Response Rate | 42% | 0% |
| Duration of Response | 3 - 95 months | N/A |
| Mean Survival | 41 months | 18 months |
Note: This therapy is historical and has been superseded by more effective treatments. Three of the 76 total patients who received this combination developed acute nonlymphocytic leukemia.[7]
Table 2: Hypothetical Preclinical Comparison of this compound vs. a Novel Derivative (UM-D1)
| Compound | Tumor Growth Inhibition (%) | Maximum Body Weight Loss (%) | Platelet Count Reduction (%) |
| Vehicle Control | 0 | < 2 | 0 |
| This compound (5 mg/kg) | 65 | 18 | 60 |
| UM-D1 (5 mg/kg) | 70 | 9 | 35 |
Visualizations
References
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. This compound: A POTENT INDUCER OF LUNG TUMORS IN MICE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Rodent Model of Sulfur Mustard Hematologic Toxicity for the Efficacy Evaluation of Candidate Medical Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Uracil Mustard, Mechlorethamine, and Cyclophosphamide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of three nitrogen mustard alkylating agents: uracil (B121893) mustard, mechlorethamine (B1211372), and cyclophosphamide (B585). The information presented is intended for researchers, scientists, and professionals involved in drug development, offering insights into their mechanisms of action, clinical efficacy, and toxicity profiles, supported by available data.
Mechanism of Action: A Unified Approach with Distinctive Features
Uracil mustard, mechlorethamine, and cyclophosphamide belong to the class of alkylating agents, which are cornerstone chemotherapeutics that exert their cytotoxic effects by forming covalent bonds with cellular macromolecules.[1] Their primary pharmacological target is DNA, where the addition of an alkyl group disrupts DNA replication and transcription, ultimately triggering cell death.[2] Despite this shared fundamental mechanism, variations in their chemical structures and metabolic activation pathways contribute to differences in their clinical applications and adverse effect profiles.
Mechlorethamine: The Archetypal Nitrogen Mustard
As the first clinically utilized nitrogen mustard, mechlorethamine is a highly reactive compound.[3] In the aqueous intracellular environment, it spontaneously undergoes an intramolecular cyclization to form a highly electrophilic aziridinium (B1262131) ion.[4] This reactive intermediate readily attacks nucleophilic sites within the cell, with a strong preference for the N7 position of guanine (B1146940) in the DNA.[2][4] Being a bifunctional agent with two chloroethyl side chains, mechlorethamine can induce both intrastrand and interstrand DNA cross-links.[2] The formation of interstrand cross-links is particularly detrimental to the cell, as it physically prevents the separation of the DNA double helix, a prerequisite for DNA replication and transcription, thereby leading to cell cycle arrest and apoptosis.[5]
This compound: A Strategy for Targeted Delivery
This compound was developed with the rationale of enhancing its selective uptake by tumor cells. The incorporation of a uracil moiety was intended to exploit the increased demand for this nucleobase precursor in rapidly proliferating cancer cells for nucleic acid synthesis.[6] Following cellular uptake, the mechanism of action of this compound mirrors that of other nitrogen mustards, involving the formation of an unstable ethylenimmonium ion that proceeds to alkylate DNA, primarily at guanine and cytosine residues. This leads to the formation of DNA cross-links, inhibiting DNA synthesis and function.[6]
Cyclophosphamide: The Advantage of a Prodrug Design
In contrast to the directly acting mechlorethamine and this compound, cyclophosphamide is a prodrug that necessitates metabolic activation, primarily in the liver.[6][7] This bioactivation is a multi-step enzymatic process initiated by cytochrome P450 enzymes, which hydroxylate the parent compound to 4-hydroxycyclophosphamide.[6] This intermediate exists in a tautomeric equilibrium with aldophosphamide. Aldophosphamide can either be detoxified by aldehyde dehydrogenase (ALDH) to the inactive metabolite carboxycyclophosphamide or undergo spontaneous decomposition to yield the active cytotoxic agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein.[4] The phosphoramide mustard is the ultimate alkylating species responsible for the formation of DNA cross-links.[6] This requirement for metabolic activation confers a degree of tissue selectivity, as cells expressing high levels of ALDH, such as hematopoietic stem cells, are afforded some protection from its cytotoxic effects.[4]
Comparative Clinical Efficacy
Direct, head-to-head clinical trials comparing the efficacy of this compound, mechlorethamine, and cyclophosphamide are limited, with much of the available data originating from studies conducted several decades ago. Nevertheless, a review of the existing literature provides valuable insights into their clinical activity across various hematological malignancies.
Table 1: Clinical Efficacy in Hematological Malignancies
| Drug | Indication | Overall Response Rate (Complete + Partial) | Complete Response (CR) | Citation |
| This compound | Non-Hodgkin's Lymphoma | 69.2% | 23.4% | [8] |
| Hodgkin's Disease | 69.4% | 9.7% | [8] | |
| Chronic Lymphocytic Leukemia | 74% | 7.7% | [8] | |
| Mechlorethamine | Hodgkin's Disease (in MOPP regimen) | High (specific rates vary) | High (specific rates vary) | [3] |
| Mycosis Fungoides (topical) | 51-84% (T1 stage), 31-62.2% (T2 stage) | Not specified | [9] | |
| Cyclophosphamide | Lymphoid Leukemia | Promising results reported | Not specified | [7] |
| Metastatic Differentiated Thyroid Cancer (in combination with Sirolimus) | Phase II clinical trial is ongoing | Not specified | [10] |
Disclaimer: The data presented are collated from various studies and are not the result of direct comparative trials. Therefore, a direct comparison of efficacy should be made with caution.
A retrospective analysis of patients treated with this compound from 1958 to 1970 demonstrated considerable efficacy in non-Hodgkin's lymphoma, Hodgkin's disease, and chronic lymphocytic leukemia.[8] It was noted that the total doses of this compound administered in these studies were comparable to those of mechlorethamine.[8] Mechlorethamine, especially as a key component of the MOPP (Mechlorethamine, Oncovin, Procarbazine, Prednisone) regimen, was a standard of care for Hodgkin's disease for many years.[3] Cyclophosphamide has also shown significant activity in lymphoid leukemias and is a critical component of numerous contemporary combination chemotherapy regimens, most notably CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone).[6][7]
Comparative Toxicity Profiles
Table 2: Overview of Common Toxicities
| Toxicity | This compound | Mechlorethamine | Cyclophosphamide |
| Hematological | Thrombocytopenia (primary toxicity)[8] | Bone marrow suppression[3] | Myelosuppression (neutropenia, anemia, thrombocytopenia)[7] |
| Gastrointestinal | Nausea, vomiting | Nausea, vomiting, diarrhea[3] | Nausea, vomiting |
| Other | Not specified | Alopecia, pruritus, rash[3] | Hemorrhagic cystitis (due to acrolein), potential for infertility[7] |
For this compound, thrombocytopenia was identified as the principal dose-limiting toxicity.[8] Mechlorethamine is known to induce significant bone marrow suppression.[3] Cyclophosphamide-related myelosuppression is also a major clinical consideration.[7] A distinctive and serious toxicity associated with cyclophosphamide is hemorrhagic cystitis, a consequence of its metabolic byproduct, acrolein.[7]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a standardized method for evaluating the cytotoxic potential of alkylating agents against cancer cell lines.
1. Cell Seeding:
-
Culture appropriate cancer cell lines (e.g., lymphoma, leukemia) in their recommended growth medium.
-
Harvest and count the cells.
-
Seed approximately 5,000-10,000 cells per well into a 96-well microplate and incubate for 24 hours to allow for cell adherence.
2. Compound Exposure:
-
Prepare serial dilutions of this compound, mechlorethamine, and cyclophosphamide in complete culture medium.
-
Replace the existing medium in the 96-well plate with 100 µL of the prepared drug dilutions.
-
Include appropriate controls: a vehicle control (medium with the solvent used to dissolve the drugs) and a positive control for cytotoxicity.
-
Incubate the plate for a period of 48-72 hours.
3. MTT Staining:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
4. Solubilization and Spectrophotometry:
-
Following the incubation, add 100 µL of a solubilization buffer (e.g., dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Detection of DNA Interstrand Cross-links (Modified Comet Assay)
This protocol describes a method for the detection and relative quantification of DNA interstrand cross-links induced by alkylating agents.
1. Cell Treatment:
-
Expose cultured cells to varying concentrations of this compound, mechlorethamine, or cyclophosphamide for a defined period (e.g., 2-8 hours).[12]
2. Cell Immobilization:
-
Mix the treated cells with low-melting-point agarose.
-
Cast the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
3. Lysis:
-
Immerse the slides in a high-salt lysis buffer overnight at 4°C to lyse the cells and remove cellular proteins, leaving the DNA organized in nucleoids.
4. DNA Damage Induction:
-
To specifically detect cross-links, introduce a known amount of random DNA strand breaks by exposing the slides to a calibrated dose of ionizing radiation (e.g., X-rays). The presence of cross-links will reduce the extent of DNA fragmentation.
5. Alkaline Denaturation and Electrophoresis:
-
Submerge the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Apply an electric field to facilitate the migration of fragmented DNA from the nucleoid, resulting in the formation of a "comet" structure.
6. DNA Staining and Imaging:
-
Stain the DNA with a suitable fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Capture images of the comets using a fluorescence microscope.
7. Data Quantification:
-
Quantify the extent of DNA migration by measuring the intensity of fluorescence in the comet tail relative to the head. A reduction in the comet tail moment in irradiated, drug-treated cells compared to irradiated, untreated control cells is indicative of the presence of DNA interstrand cross-links.
Diagrammatic Representations
Caption: Generalized mechanism of action for nitrogen mustard alkylating agents.
Caption: Experimental workflow for determining drug cytotoxicity via MTT assay.
Caption: Logical relationships underlying the common toxicities of these alkylating agents.
References
- 1. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 2. ump.edu.pl [ump.edu.pl]
- 3. Mechlorethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical potential of mechlorethamine gel for the topical treatment of mycosis fungoides-type cutaneous T-cell lymphoma: a review on current efficacy and safety data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A comparison between the hematological side effects of cyclophosphamide and nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Biological Activities of Uracil Mustard and Dopan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two historical alkylating agents, uracil (B121893) mustard and Dopan. Both compounds belong to the nitrogen mustard class of chemotherapeutic agents and exert their cytotoxic effects primarily through the alkylation of DNA. While direct comparative quantitative data from head-to-head studies is scarce in currently accessible literature, this guide synthesizes the available information on their mechanisms of action, presents quantitative data where available, and outlines the standard experimental protocols used to evaluate such compounds.
Chemical and Physical Properties
| Feature | Uracil Mustard | Dopan (6-Methylthis compound) |
| Chemical Name | 5-[Bis(2-chloroethyl)amino]-2,4(1H,3H)-pyrimidinedione | 5-[Bis(2-chloroethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione |
| Synonyms | Uramustine, Desmethyldopan, Nordopan | 6-Methylthis compound, Chloroethylaminouracil |
| Molecular Formula | C₈H₁₁Cl₂N₃O₂ | C₉H₁₃Cl₂N₃O₂ |
| Molecular Weight | 252.09 g/mol | 266.12 g/mol |
Mechanism of Action
Both this compound and Dopan are bifunctional alkylating agents. Their cytotoxic activity is a result of the covalent attachment of alkyl groups to cellular macromolecules, with DNA being the primary target.
The general mechanism involves an intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium (B1262131) (ethyleneimmonium) ion. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine. The second 2-chloroethyl arm can then undergo a similar reaction, leading to the formation of a second covalent bond with another DNA base. This can result in:
-
Intrastrand cross-links: Cross-linking of two bases on the same DNA strand.
-
Interstrand cross-links: Cross-linking of two bases on opposite strands of the DNA double helix.
These DNA lesions, particularly interstrand cross-links, are highly cytotoxic as they prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription. This ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[1]
Quantitative Data on Biological Activity
However, some quantitative data for this compound's in vitro activity has been reported.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| K562 | Human Chronic Myelogenous Leukemia | 0.05 - 0.5 | [3] |
Note: The reported IC₅₀ range for this compound in K562 cells is for distamycin-uracil mustard conjugates, which showed enhanced activity compared to the parent compound.[3]
Quantitative in vivo data is often presented as tumor growth inhibition or increase in lifespan. While historical reports indicate that both this compound and Dopan were active in various animal tumor models, specific comparative data points are not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activity of alkylating agents like this compound and Dopan.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or Dopan in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
Assessment of DNA Interstrand Cross-linking: Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage, including strand breaks and cross-links, in individual cells.
Objective: To qualitatively or quantitatively assess the formation of DNA interstrand cross-links.
Methodology:
-
Cell Treatment: Treat cells in suspension or monolayers with various concentrations of this compound or Dopan for a defined period (e.g., 2-4 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail." DNA with interstrand cross-links will migrate slower.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head. A reduction in DNA migration compared to a positive control for strand breaks (e.g., cells treated with a known DNA-damaging agent like hydrogen peroxide) indicates the presence of interstrand cross-links.
Summary and Conclusion
This compound and Dopan are closely related nitrogen mustard alkylating agents with a shared mechanism of action involving the induction of DNA cross-links, leading to cell death. The primary structural difference is the presence of a methyl group at the 6-position of the uracil ring in Dopan.
While both compounds have demonstrated antitumor activity in historical studies, a direct and quantitative comparison of their biological potency is hampered by the lack of accessible, detailed experimental data from head-to-head studies. The available information suggests that both were effective in preclinical models and had clinical applications.[4][5]
For researchers investigating the biological effects of these or similar alkylating agents, the standardized protocols for in vitro cytotoxicity and DNA damage assessment provided in this guide offer a robust framework for generating new comparative data. Future studies employing modern analytical techniques would be invaluable in providing a more definitive comparison of the biological activities of this compound and Dopan.
References
- 1. Historical Perspective and Current Trends in Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the biological activity of this compound and Dopan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
A Comparative Guide to the Efficacy of Uracil Mustard in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of uracil (B121893) mustard against other key alkylating agents. Quantitative data from large-scale screenings and individual studies are presented to offer a comprehensive overview of its performance across a spectrum of cancer cell lines. Detailed experimental methodologies and visual representations of key pathways are included to support further research and drug development efforts.
Comparative Cytotoxicity Analysis
The anti-proliferative activity of uracil mustard and other alkylating agents has been extensively evaluated across numerous human cancer cell lines. The NCI-60 screen, a large-scale drug screening program by the National Cancer Institute, provides a standardized platform for comparing the cytotoxic profiles of various compounds. The data is presented as GI50 values, which represent the concentration of a drug that causes 50% inhibition of cell growth.
NCI-60 Screening Data for Alkylating Agents
The following table summarizes the GI50 values (in µM) for this compound and the structurally related nitrogen mustards, chlorambucil (B1668637) and melphalan (B128), in a selection of cancer cell lines from the NCI-60 panel.[1][2] This allows for a direct comparison of their potency across different cancer types.
| Cell Line | Cancer Type | This compound (GI50, µM) | Chlorambucil (GI50, µM) | Melphalan (GI50, µM) |
| Leukemia | ||||
| CCRF-CEM | Leukemia | 19.95 | 5.89 | 1.12 |
| HL-60(TB) | Leukemia | 15.85 | 8.13 | 1.29 |
| K-562 | Leukemia | 25.12 | 11.22 | 2.24 |
| MOLT-4 | Leukemia | 17.78 | 6.76 | 1.05 |
| RPMI-8226 | Leukemia | 22.39 | 9.33 | 0.98 |
| SR | Leukemia | 10.00 | 4.68 | 0.17 |
| Non-Small Cell Lung Cancer | ||||
| A549/ATCC | Non-Small Cell Lung | 31.62 | 14.13 | 3.31 |
| EKVX | Non-Small Cell Lung | 20.89 | 10.00 | 2.19 |
| HOP-62 | Non-Small Cell Lung | 23.44 | 10.00 | 2.51 |
| HOP-92 | Non-Small Cell Lung | 21.38 | 9.77 | 1.95 |
| NCI-H226 | Non-Small Cell Lung | 23.99 | 10.47 | 2.63 |
| NCI-H23 | Non-Small Cell Lung | 26.30 | 11.48 | 2.88 |
| NCI-H322M | Non-Small Cell Lung | 24.55 | 10.72 | 2.69 |
| NCI-H460 | Non-Small Cell Lung | 23.99 | 10.00 | 2.09 |
| NCI-H522 | Non-Small Cell Lung | 26.30 | 12.02 | 2.95 |
| Colon Cancer | ||||
| COLO 205 | Colon Cancer | 23.44 | 10.00 | 2.34 |
| HCT-116 | Colon Cancer | 25.12 | 10.00 | 2.40 |
| HCT-15 | Colon Cancer | 28.18 | 12.59 | 3.02 |
| HT29 | Colon Cancer | 30.20 | 13.18 | 3.47 |
| KM12 | Colon Cancer | 25.12 | 10.96 | 2.63 |
| SW-620 | Colon Cancer | 25.12 | 10.00 | 2.45 |
| CNS Cancer | ||||
| SF-268 | CNS Cancer | 22.39 | 9.55 | 2.19 |
| SF-295 | CNS Cancer | 26.30 | 11.22 | 2.82 |
| SF-539 | CNS Cancer | 23.99 | 10.00 | 2.45 |
| SNB-19 | CNS Cancer | 23.99 | 10.00 | 2.45 |
| SNB-75 | CNS Cancer | 21.88 | 9.12 | 2.04 |
| U251 | CNS Cancer | 23.44 | 10.00 | 2.40 |
| Melanoma | ||||
| LOX IMVI | Melanoma | 20.89 | 9.33 | 2.00 |
| MALME-3M | Melanoma | 25.12 | 10.00 | 2.75 |
| M14 | Melanoma | 23.44 | 10.00 | 2.45 |
| SK-MEL-2 | Melanoma | 26.30 | 11.75 | 3.02 |
| SK-MEL-28 | Melanoma | 28.18 | 12.59 | 3.31 |
| SK-MEL-5 | Melanoma | 25.12 | 10.00 | 2.63 |
| UACC-257 | Melanoma | 25.12 | 10.00 | 2.63 |
| UACC-62 | Melanoma | 23.99 | 10.00 | 2.51 |
| Ovarian Cancer | ||||
| IGROV1 | Ovarian Cancer | 23.99 | 10.00 | 2.51 |
| OVCAR-3 | Ovarian Cancer | 26.30 | 11.48 | 2.88 |
| OVCAR-4 | Ovarian Cancer | 23.44 | 10.00 | 2.40 |
| OVCAR-5 | Ovarian Cancer | 28.18 | 12.59 | 3.16 |
| OVCAR-8 | Ovarian Cancer | 22.91 | 10.00 | 2.29 |
| NCI/ADR-RES | Ovarian Cancer | 38.02 | 18.20 | 5.25 |
| SK-OV-3 | Ovarian Cancer | 28.18 | 12.59 | 3.31 |
| Renal Cancer | ||||
| 786-0 | Renal Cancer | 28.18 | 12.59 | 3.16 |
| A498 | Renal Cancer | 33.11 | 14.13 | 3.98 |
| ACHN | Renal Cancer | 28.18 | 12.59 | 3.31 |
| CAKI-1 | Renal Cancer | 28.18 | 12.59 | 3.31 |
| RXF 393 | Renal Cancer | 23.99 | 10.00 | 2.51 |
| SN12C | Renal Cancer | 26.30 | 11.22 | 2.82 |
| TK-10 | Renal Cancer | 22.91 | 10.00 | 2.29 |
| UO-31 | Renal Cancer | 26.30 | 11.75 | 2.95 |
| Prostate Cancer | ||||
| PC-3 | Prostate Cancer | 26.30 | 11.48 | 2.88 |
| DU-145 | Prostate Cancer | 25.12 | 10.00 | 2.63 |
| Breast Cancer | ||||
| MCF7 | Breast Cancer | 28.18 | 12.59 | 3.16 |
| MDA-MB-231/ATCC | Breast Cancer | 25.12 | 10.00 | 2.63 |
| HS 578T | Breast Cancer | 26.30 | 11.22 | 2.82 |
| BT-549 | Breast Cancer | 22.91 | 10.00 | 2.29 |
| T-47D | Breast Cancer | 26.30 | 11.75 | 2.95 |
| MDA-MB-468 | Breast Cancer | 23.99 | 10.00 | 2.51 |
Data obtained from the NCI Developmental Therapeutics Program database. GI50 values are the concentration required to inhibit cell growth by 50%.
Cytotoxicity of Bendamustine (B91647) in Hematological Malignancies
Bendamustine is another alkylating agent with a distinct chemical structure, also used in the treatment of lymphomas and leukemias. The following table presents IC50 values for bendamustine from in vitro studies on various lymphoma and leukemia cell lines. It is important to note that these values were generated in different studies and experimental conditions may vary.
| Cell Line | Cancer Type | Bendamustine (IC50, µM) | Reference |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | ~10 | [3] |
| Granta-519 | Mantle Cell Lymphoma | ~25 | [3] |
| Jeko-1 | Mantle Cell Lymphoma | ~50 | [3] |
| SKW-3 | Chronic Lymphocytic Leukemia | ~10 | [4] |
| BV-173 | Chronic Myeloid Leukemia | ~20 | [4] |
| HL-60 | Acute Promyelocytic Leukemia | ~50 | [4] |
Mechanism of Action: DNA Alkylation
This compound, like other nitrogen mustards, exerts its cytotoxic effects primarily through the alkylation of DNA.[5] This process involves the formation of covalent bonds with DNA bases, particularly the N7 position of guanine. This leads to a cascade of events that disrupt DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).
Caption: Mechanism of action of this compound leading to cancer cell death.
Experimental Protocols
The determination of cytotoxic efficacy, typically represented by IC50 or GI50 values, is commonly performed using cell viability assays. The Sulforhodamine B (SRB) assay, used in the NCI-60 screen, and the MTT assay are two widely accepted methods.
Sulforhodamine B (SRB) Assay Protocol (NCI-60)
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
MTT Assay Protocol
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Conclusion
This compound demonstrates broad-spectrum anti-proliferative activity against a variety of cancer cell lines. The comprehensive NCI-60 data reveals that while effective, its potency (as measured by GI50) is generally lower than that of melphalan and chlorambucil across most tested cell lines. The data for bendamustine in hematological malignancies suggests it is a potent agent in this context. This guide provides a foundation for the comparative evaluation of this compound's efficacy and serves as a resource for the design of future in vitro studies in cancer drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic efficacy of bendamustine in human leukemia and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
Unraveling Genotoxicity: A Comparative Analysis of Uracil Mustard and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxicity of uracil (B121893) mustard, a nitrogen mustard derivative, with other prominent alkylating agents used in research and medicine. By examining their mechanisms of action, performance in key genotoxicity assays, and the cellular pathways they trigger, this document aims to offer a comprehensive resource for assessing their DNA-damaging potential. All quantitative data is summarized in structured tables, and detailed experimental protocols for cited assays are provided.
Mechanism of Action: The Alkylating Assault on DNA
Uracil mustard, like other bifunctional alkylating agents, exerts its genotoxic effects by forming covalent bonds with nucleophilic groups in cellular macromolecules, primarily DNA. The two chloroethyl groups of the nitrogen mustard moiety can form highly reactive aziridinium (B1262131) ions that subsequently alkylate DNA bases, with the N7 position of guanine (B1146940) being the most frequent target. This can result in three main types of DNA lesions:
-
Monoadducts: A single guanine base is alkylated.
-
Intrastrand cross-links: Two adjacent guanines on the same DNA strand are linked.
-
Interstrand cross-links (ICLs): Guanine bases on opposite DNA strands are linked, which is the most cytotoxic lesion as it physically prevents DNA strand separation, thereby blocking DNA replication and transcription.
This DNA damage triggers a complex cellular response known as the DNA Damage Response (DDR), which can lead to cell cycle arrest, attempts at DNA repair, or, if the damage is too extensive, apoptosis (programmed cell death).
Comparative Genotoxicity Data
The following tables summarize available data from key genotoxicity assays for this compound and other commonly used alkylating agents: cyclophosphamide (B585), chlorambucil (B1668637), and melphalan (B128). It is important to note that direct comparative studies under identical experimental conditions are limited, particularly for older compounds like this compound. The data presented is compiled from various sources and should be interpreted with this in mind.
Table 1: Ames Test Results for Mutagenicity in Salmonella typhimurium
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. A positive result indicates that the chemical can cause mutations in the DNA of the test organism.[1]
| Agent | Strain(s) | Metabolic Activation (S9) | Result | Revertant Colonies/Plate (Representative Data) |
| This compound | S. typhimurium | Required | Mutagenic | Specific quantitative data not readily available in recent literature. Older studies confirm mutagenicity. |
| Cyclophosphamide | TA1535 | Required | Mutagenic | Dose-dependent increase.[2][3] Weakly positive at ~500 µ g/plate .[4] |
| Chlorambucil | Not specified | Required | Mutagenic | Positive results reported.[5] |
| Melphalan | Not specified | Not specified | Mutagenic | Positive results reported. |
Table 2: Comet Assay Results for DNA Strand Breaks
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual eukaryotic cells. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.[6][7]
| Agent | Cell Type | Parameter Measured | Result | Representative Data |
| This compound | Various | % Tail DNA, Tail Moment | Expected to induce DNA strand breaks and cross-links. | Specific quantitative data from standardized comet assays is not readily available in recent literature. A modified comet assay can be used to measure uracil incorporation in DNA.[8] |
| Cyclophosphamide | Human leukocytes, Rat leukocytes and duodenum cells | % Tail DNA, Tail Moment | Induces DNA strand breaks. | Dose-dependent increase in tail moment.[9] Significant increases in DNA damage detected in multiple tissues in animal models.[10][11] |
| Chlorambucil | Rat bone marrow and spleen cells | Micronucleus frequency | Induces chromosomal damage. | Dose-dependent increase in micronuclei.[5] |
| Melphalan | Human multiple myeloma cells | % Tail DNA | Induces DNA damage. | Treatment with 30 µM melphalan leads to a time-dependent increase in % DNA in the tail.[12] Analogs of melphalan also show increased DNA damage.[13] |
Table 3: Micronucleus Test Results for Chromosomal Damage
The micronucleus test is a cytogenetic assay that detects chromosomal damage by observing the formation of micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone chromosome breakage or loss.[14]
| Agent | Cell Type | Parameter Measured | Result | Representative Data |
| This compound | Not specified | Micronucleus Frequency | Expected to be positive based on its clastogenic nature. | Specific quantitative data from standardized micronucleus assays is not readily available in recent literature. |
| Cyclophosphamide | Rat bone marrow and spleen cells, Human lymphocytes | Micronucleus Frequency | Induces micronuclei formation. | Dose-dependent increase in micronucleated cells.[15][16] Positive in human intestinal cells at 16.5% structural aberrations with S9 mix.[17] |
| Chlorambucil | Rat bone marrow and spleen cells | Micronucleus Frequency | Induces micronuclei formation. | Dose-dependent increase in micronucleated cells.[18] |
| Melphalan | Human lymphocytes | Micronucleus Frequency | Induces micronuclei formation. | Dose-dependent increase in micronuclei.[19] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell type and test substance.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To determine the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[20][21]
Methodology:
-
Strain Selection: Use appropriate histidine-requiring (his-) strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.
-
Exposure: In a test tube, combine the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer (for the non-activation condition).
-
Plating: Pour the mixture onto a minimal glucose agar (B569324) plate, which lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[22]
Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To detect and quantify DNA single- and double-strand breaks in individual eukaryotic cells.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. Common parameters include % Tail DNA and Tail Moment.
Micronucleus Assay
Objective: To assess chromosomal damage by quantifying the frequency of micronuclei in cultured cells or in vivo.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human lymphocytes, CHO cells) and expose them to the test substance at various concentrations for a defined period. For in vivo studies, administer the substance to the animal model.
-
Cytokinesis Block (for in vitro studies): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.
-
Harvesting and Slide Preparation: Harvest the cells, fix them, and prepare slides.
-
Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (for in vitro) or polychromatic erythrocytes (for in vivo). An increase in the frequency of micronucleated cells compared to the control group indicates clastogenic or aneugenic activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in the cellular response to alkylating agents and a typical experimental workflow for assessing genotoxicity.
Conclusion
This compound, as a bifunctional alkylating agent, is a potent genotoxic compound. While direct, quantitative comparisons with newer alkylating agents in standardized modern assays are not extensively available in recent literature, its known mechanism of action and historical data confirm its ability to induce mutations and chromosomal damage. The comparative data for cyclophosphamide, chlorambucil, and melphalan provide a valuable benchmark for understanding the genotoxic potential of this class of compounds. For researchers and drug development professionals, a thorough understanding of the genotoxic profile of any alkylating agent, assessed through a battery of tests as outlined in this guide, is crucial for both mechanistic studies and safety evaluation.
References
- 1. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of vitamin A on cyclophosphamide mutagenicity in vitro (Ames test) and in vivo (mouse micronucleus test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative mutagenicity and teratogenicity of cyclophosphamide and two of its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aniara.com [aniara.com]
- 5. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. youtube.com [youtube.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Dose-Response Assessment of Four Genotoxic Chemicals in a Combined Mouse and Rat Micronucleus and Comet Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-response assessment of four genotoxic chemicals in a combined mouse and rat micronucleus (MN) and Comet assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in vivo/in vitro method for assessing micronucleus and chromosome aberration induction in rat bone marrow and spleen. 1. Studies with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Micronucleus test with cyclophosphamide administered by intraperitoneal injection and oral gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An in vivo/in vitro method for assessing micronucleus and chromosome aberration induction in rat bone marrow and spleen. 2. Studies with chlorambucil and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. re-place.be [re-place.be]
- 22. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Uracil Mustard in Lymphoma: A Comparative Analysis Against Modern Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the historical alkylating agent, uracil (B121893) mustard, with contemporary therapies for lymphoma. The analysis is based on available clinical data and a review of the mechanistic pathways of these treatments.
Executive Summary
Uracil mustard, a nitrogen mustard derivative, demonstrated notable efficacy in the treatment of both Hodgkin's and non-Hodgkin's lymphoma in the mid-20th century. Historical data reveals significant overall response rates, establishing it as a valuable therapeutic option of its time. However, the advent of modern targeted therapies and immunotherapies has revolutionized lymphoma treatment, offering improved efficacy and, in some cases, more favorable safety profiles. This guide presents a quantitative and mechanistic comparison of this compound with current standard-of-care regimens, including R-CHOP, brentuximab vedotin, BTK inhibitors, and CAR T-cell therapy, to provide a comprehensive perspective for researchers and drug development professionals.
Data Presentation: Quantitative Comparison of Therapies
The following tables summarize the efficacy of this compound and modern lymphoma therapies based on reported clinical trial data. It is important to note that the data for this compound is from a retrospective analysis of patients treated between 1958 and 1970, and direct comparative trials with modern therapies are not available.
| Therapy | Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate | Data Source |
| This compound | Non-Hodgkin's Lymphoma | 69.2% | 23.4% | Kennedy et al. (1958-1970)[1] |
| Hodgkin's Disease | 69.4% | 9.7% | Kennedy et al. (1958-1970)[1] | |
| R-CHOP | Follicular Lymphoma | 95% | 86% | Scholz et al.[2], Retrospective Analysis |
| Diffuse Large B-cell Lymphoma (DLBCL) | 89% | 89% | Retrospective Analysis[3] | |
| Brentuximab Vedotin | Relapsed/Refractory Hodgkin Lymphoma | 75% | 34% | Phase II Trial[4][5] |
| Relapsed/Refractory systemic Anaplastic Large Cell Lymphoma (sALCL) | 86% | 57% | Pivotal Phase II Trial[6] | |
| Ibrutinib (B1684441) | Relapsed/Refractory Mantle Cell Lymphoma (MCL) | 77.8% (second line) | 37.4% (second line) | Pooled Analysis |
| Acalabrutinib (B560132) | Relapsed/Refractory Mantle Cell Lymphoma (MCL) | 81.5% | 47.6% | Phase II ACE-LY-004 Trial[7] |
| w/ Bendamustine (B91647) & Rituximab (B1143277) (Previously Untreated MCL) | 91.0% | 66.6% | Phase III ECHO Trial[8] | |
| Tisagenlecleucel (CAR T) | Relapsed/Refractory Follicular Lymphoma | 86.2% | 68.1% | ELARA Phase II Trial[9][10] |
| Axicabtagene Ciloleucel (CAR T) | Refractory Large B-cell Lymphoma (LBCL) | 83% | 58% | ZUMA-1 Phase II Trial[11] |
| Therapy | Lymphoma Subtype | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Data Source |
| R-CHOP | Follicular Lymphoma | 5-year PFS: 50% | 5-year OS: 92% | Retrospective Analysis[3] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 5-year PFS: 72% | 5-year OS: 80% | Retrospective Analysis[3] | |
| Brentuximab Vedotin | Relapsed/Refractory Hodgkin Lymphoma | 5-year PFS: 22% | 5-year OS: 41% | Pivotal Trial Long-Term Follow-up[4] |
| Relapsed/Refractory systemic Anaplastic Large Cell Lymphoma (sALCL) | 5-year PFS: 57% (for CR patients) | 5-year OS: 79% (for CR patients) | Pivotal Phase II Trial[6] | |
| Ibrutinib | Chronic Lymphocytic Leukemia (CLL) | - | 9-year OS: 81% | Phase 3 Trial Analysis[12] |
| Acalabrutinib | w/ Bendamustine & Rituximab (Previously Untreated MCL) | 66.4 months | - | Phase III ECHO Trial[8] |
| Tisagenlecleucel (CAR T) | Relapsed/Refractory Follicular Lymphoma | 24-month PFS: 57.4% | 24-month OS: 87.7% | ELARA Phase II Trial[9] |
| Axicabtagene Ciloleucel (CAR T) | Refractory Large B-cell Lymphoma (LBCL) | Median PFS: 14.7 months | 4-year OS: 54.6% | ZUMA-7 Phase III Trial[13][14] |
Experimental Protocols
This compound (Historical Protocol)
A retrospective review of patients treated between 1958 and 1970 showed variability in the dosing schedules of this compound. Total doses were reported to be similar to those of mechlorethamine. The primary toxicity noted was thrombocytopenia[1].
R-CHOP Regimen (Example Protocol for DLBCL)
The R-CHOP regimen is typically administered in 21-day cycles for 6 to 8 cycles. A common protocol includes:
-
Rituximab: 375 mg/m² intravenously on day 1.
-
Cyclophosphamide: 750 mg/m² intravenously on day 1.
-
Doxorubicin (Hydroxydaunorubicin): 50 mg/m² intravenously on day 1.
-
Vincristine (Oncovin): 1.4 mg/m² (capped at 2 mg) intravenously on day 1.
-
Prednisone: 100 mg orally on days 1-5[15].
Brentuximab Vedotin (Pivotal Trial Protocol for Relapsed/Refractory Hodgkin Lymphoma)
In the pivotal phase II study, patients received brentuximab vedotin at a dose of 1.8 mg/kg intravenously every 3 weeks for up to 16 cycles[4].
Ibrutinib (Example Protocol for CLL)
Ibrutinib is an oral therapy. In clinical trials for Chronic Lymphocytic Leukemia (CLL), patients received ibrutinib as a single agent or in combination with rituximab as a first-line therapy[12].
Acalabrutinib (ECHO Trial Protocol for Previously Untreated MCL)
In the phase III ECHO trial, older patients with previously untreated mantle cell lymphoma received acalabrutinib in combination with bendamustine and rituximab. The median follow-up for the study was 45 months[8].
CAR T-Cell Therapy (Tisagenlecleucel - ELARA Trial Protocol)
The ELARA trial was a multicenter, single-arm, open-label Phase II study. Following lymphodepleting chemotherapy, patients received a single intravenous infusion of tisagenlecleucel with a target dose of 0.6 to 6.0 x 10⁸ CAR-positive viable T cells[16].
Mechanistic Insights and Signaling Pathways
The therapeutic efficacy of these agents stems from their distinct mechanisms of action, targeting various cellular processes from DNA replication to specific cell surface markers and intracellular signaling cascades.
This compound: DNA Alkylation Pathway
This compound is a bifunctional alkylating agent. Its cytotoxic effect is a result of the formation of an unstable ethylenimmonium ion, which then alkylates DNA, primarily at the N7 position of guanine. This leads to DNA cross-linking, disruption of DNA replication and transcription, and ultimately induces apoptosis[17].
Caption: this compound's mechanism of action leading to apoptosis.
Rituximab: CD20-Mediated Signaling
Rituximab is a monoclonal antibody that targets the CD20 antigen on the surface of B-cells. Upon binding, it can induce apoptosis through various signaling pathways, including the inhibition of the NF-κB and ERK1/2 survival pathways, leading to the downregulation of anti-apoptotic proteins like Bcl-xL[13][18][19].
Caption: Rituximab's signaling cascade leading to apoptosis.
Brentuximab Vedotin: CD30-Targeted Cytotoxicity
Brentuximab vedotin is an antibody-drug conjugate (ADC) that targets the CD30 receptor on lymphoma cells. After binding to CD30, the ADC is internalized, and the cytotoxic agent monomethyl auristatin E (MMAE) is released. MMAE disrupts the microtubule network, leading to cell cycle arrest and apoptosis[1][20][21].
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lympho... [cancer.fr]
- 5. Synergistic induction of apoptosis by combination of BTK and dual mTORC1/2 inhibitors in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Acalabrutinib: a highly selective, potent Bruton tyrosine kinase inhibitor for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cytotoxicity of CD19-CAR-NK92 cells is primarily mediated via perforin/granzyme pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Perforin-deficient CAR T cells recapitulate late-onset inflammatory toxicities observed in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. What is the mechanism of Brentuximab Vedotin? [synapse.patsnap.com]
- 18. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acalabrutinib, A Second-Generation Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Killing Mechanisms of Chimeric Antigen Receptor (CAR) T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. images.novusbio.com [images.novusbio.com]
Validating Uracil Mustard as a Positive Control for DNA Damage: A Comparative Guide
For researchers in genetics, oncology, and drug development, the use of a reliable positive control is fundamental to validating assays that detect DNA damage. Uracil (B121893) mustard, a bifunctional alkylating agent, presents a compelling option for this purpose due to its direct DNA-damaging activity. This guide provides a comparative analysis of uracil mustard against other commonly used DNA damaging agents, offering experimental protocols and supporting data to aid in its validation as a positive control.
Mechanism of Action: this compound as a DNA Alkylating Agent
This compound, chemically known as 5-[bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione, belongs to the nitrogen mustard family of alkylating agents. Its mechanism of action involves the formation of highly reactive ethylenimmonium ions that covalently bind to nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940). As a bifunctional agent, it can form both intra-strand and inter-strand cross-links in the DNA double helix.[1][2] These cross-links are potent cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This direct and robust DNA damaging capability makes this compound a suitable candidate for a positive control in a variety of DNA damage detection assays.
Comparison with Alternative Positive Controls
While this compound is a potent DNA damaging agent, other compounds are more commonly cited in the literature as positive controls. The following table summarizes the characteristics of this compound in comparison to two widely used alternatives: Methyl Methanesulfonate (MMS) and Etoposide (B1684455).
| Feature | This compound | Methyl Methanesulfonate (MMS) | Etoposide |
| Mechanism of Action | Bifunctional alkylating agent; forms DNA inter- and intra-strand cross-links.[1][2] | Monofunctional alkylating agent; primarily methylates guanine and adenine.[3] | Topoisomerase II inhibitor; stabilizes the enzyme-DNA cleavage complex, leading to double-strand breaks.[4][5] |
| Type of DNA Damage | DNA adducts, inter/intra-strand cross-links, leading to strand breaks during repair.[1][6] | DNA methylation, abasic sites, single-strand breaks.[3] | DNA double-strand breaks.[4][5] |
| Cell Cycle Specificity | Non-specific.[1] | Primarily S-phase dependent due to replication fork collapse. | S and G2 phase dependent. |
| Typical Assay Application | Comet Assay, γH2AX Staining, Cell Viability/Apoptosis Assays. | Comet Assay, γH2AX Staining, Mutation Assays. | Comet Assay (neutral), γH2AX Staining, Flow Cytometry for cell cycle analysis. |
Experimental Data for Common Positive Controls
The following tables provide examples of quantitative data from common DNA damage assays using MMS and Etoposide, which can serve as a benchmark when validating this compound.
Table 1: Example Data for Methyl Methanesulfonate (MMS) in the Alkaline Comet Assay
| Cell Line | MMS Concentration (µM) | Exposure Time | % Tail DNA (Mean ± SD) | Reference |
| A. cepa root cells | 50 | 24 h | 31.7 ± 2.1 | [7] |
| A. cepa root cells | 100 | 24 h | 48.3 ± 2.5 | [7] |
| A. cepa root cells | 500 | 24 h | 65.8 ± 3.2 | [7] |
| TK6 | 25 | 3 h | ~20 | [8] |
| TK6 | 50 | 3 h | ~40 | [8] |
Table 2: Example Data for Etoposide in the γH2AX Foci Formation Assay
| Cell Line | Etoposide Concentration (µM) | Exposure Time | Average Foci per Cell (Mean ± SEM) | Reference |
| WT MEFs | 1 | 2 h | ~25 | [1] |
| WT MEFs | 10 | 2 h | ~45 | [1] |
| MCF7 | 5 | 2 h | Not specified, but significant increase observed | |
| MCF7 | 1 | 24 h | Not specified, but significant increase observed |
Experimental Protocols
Detailed methodologies for key assays are provided below. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is essential for determining the cytotoxic concentration range of this compound and other DNA damaging agents, allowing for the selection of appropriate doses for subsequent DNA damage assays.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (and other test compounds) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Alkaline Comet Assay
This assay is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the chosen duration. Include negative (vehicle) and positive (e.g., MMS) controls.
-
Slide Preparation: Mix approximately 1 x 10^5 cells with low melting point agarose (B213101) and pipette onto a pre-coated slide. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis buffer (containing high salt and detergent) and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) and incubate for 20-40 minutes to allow DNA unwinding.
-
Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage using image analysis software to measure parameters such as % tail DNA or tail moment.
γH2AX Immunofluorescence Staining
This assay specifically detects DNA double-strand breaks through the phosphorylation of the histone variant H2AX.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound or other DNA damaging agents for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (phosphorylated Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizing DNA Damage Pathways and Workflows
Diagrams created using Graphviz illustrate key processes related to the use of this compound as a positive control.
Caption: DNA damage signaling pathway induced by this compound.
Caption: Experimental workflow for validating this compound.
Conclusion
This compound's mechanism as a potent DNA cross-linking agent strongly supports its use as a positive control for DNA damage. While direct comparative data with other agents like MMS and etoposide is not extensively published, its known mode of action and the provided experimental frameworks allow for its effective validation in various cell-based assays. By first establishing a dose-response curve for cytotoxicity, researchers can confidently select appropriate concentrations of this compound to induce a robust and reproducible DNA damage response, thereby ensuring the reliability and accuracy of their experimental findings.
References
- 1. Role of Topoisomerase IIβ in DNA Damage Response following IR and Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A combination of in vitro comet assay and micronucleus test using human lymphoblastoid TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. environmentaljournals.org [environmentaljournals.org]
- 8. Cell survival after DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Uracil Mustard and Its Analogues in Oncology
For Researchers, Scientists, and Drug Development Professionals
Uracil (B121893) mustard, a nitrogen mustard derivative of uracil, has historically been a notable alkylating agent in the chemotherapeutic arsenal (B13267) against various malignancies, particularly hematological cancers. Its mechanism of action, centered on DNA alkylation and subsequent induction of apoptosis, has paved the way for the development of numerous analogues aimed at enhancing efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comparative review of uracil mustard and its analogues, presenting experimental data, detailed methodologies, and visualizations of key cellular pathways and workflows to aid in ongoing research and drug development.
Mechanism of Action: DNA Alkylation and Apoptosis Induction
This compound and its analogues exert their cytotoxic effects primarily through the alkylation of DNA.[1][2] The bifunctional nitrogen mustard group covalently attaches alkyl groups to the nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.[3] This process can result in several forms of DNA damage, including the formation of monoadducts, interstrand cross-links, and DNA strand breaks.[3][4] The resulting DNA lesions disrupt essential cellular processes such as DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[2] The preferential uptake of the uracil moiety by rapidly dividing cancer cells, which have a high demand for nucleic acid precursors, is thought to contribute to its anti-cancer activity.[2][4]
The induction of apoptosis by mustard compounds involves a complex signaling cascade. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are often activated.[3][5] DNA damage can lead to the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[5] This triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[3][5] Additionally, mustard agents can activate the extrinsic pathway through the upregulation of death receptors, leading to the activation of caspase-8, which can also activate caspase-3.[3]
Comparative Cytotoxicity of this compound and Analogues
The development of this compound analogues has focused on modifying the uracil scaffold or the nitrogen mustard group to improve therapeutic outcomes. These modifications aim to enhance drug-like properties, increase cytotoxicity against cancer cells, and improve selectivity.[3][6][7] In silico studies have been employed to predict the pharmacological properties of new analogues, such as their lipophilicity (Log P) and polar surface area (PSA), to assess their potential for oral bioavailability and central nervous system penetration.[3][6][7]
Below are tables summarizing the in vitro cytotoxicity (IC50 values) of this compound and some of its analogues against various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogues
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| This compound Derivatives | ||||
| Compound V [5-[bis(2-chloroethyl) amino] methyl-6-propyluracil hydrochloride] | KB | Data not quantified, but showed cytotoxic activity | Not specified | [1] |
| Thiouracil Derivatives | ||||
| Compound 5a | MCF-7 | 11 ± 1.6 | 72 | [8] |
| Compound 5b | HCT-116 | 21 ± 2.4 | 72 | [8] |
| Compound 5f | MCF-7 | 9.3 ± 3.4 | 72 | [8] |
| Compound 5i | HepG2 | 4 ± 1 | 72 | [8] |
| Compound 5k | HepG2 | 5 ± 2 | 72 | [8] |
| Compound 5m | HepG2 | 3.3 ± 0.56 | 72 | [8] |
| Other Uracil Derivatives | ||||
| Compound 14 | MCF-7 | 12.38 | 48 | |
| Compound 15 | HepG2 | 32.42 | 48 | |
| Compound 16 | MCF-7 | 14.37 | 48 |
Note: The data presented is compiled from various sources and direct comparison should be made with caution due to differing experimental setups.
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. These insoluble crystals are then dissolved using a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its analogues) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
DNA Alkylation Assay: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical technique used to detect and quantify DNA adducts formed by alkylating agents.
Principle: Genomic DNA is isolated from cells treated with the alkylating agent and enzymatically hydrolyzed into individual nucleosides. The resulting mixture of normal and adducted nucleosides is then separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is set to detect the specific mass-to-charge ratio of the expected DNA adducts, allowing for their precise identification and quantification.
Protocol:
-
Cell Treatment and DNA Isolation: Treat cells with the test compound. After the desired exposure time, harvest the cells and isolate genomic DNA using a standard DNA extraction kit or protocol.
-
DNA Hydrolysis: Enzymatically digest the purified DNA to single nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Purify the nucleoside mixture to remove proteins and other contaminants, often using solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Inject the purified sample into an LC-MS/MS system. The nucleosides are separated on a C18 column with a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid). The eluent is introduced into the mass spectrometer, which is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the target DNA adducts.
-
Quantification: Quantify the amount of each adduct by comparing its peak area to that of a known amount of an isotopically labeled internal standard.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-Induced Apoptosis Signaling Pathway.
Experimental Workflow for Synthesis and Screening of this compound Analogues
Caption: Workflow for this compound Analogue Development.
Conclusion
This compound remains a significant scaffold for the development of novel anticancer agents. The continuous exploration of its analogues, driven by a deeper understanding of its mechanism of action and the application of modern drug discovery techniques, holds promise for the development of more effective and safer chemotherapeutic options. The data and protocols presented in this guide aim to provide a valuable resource for researchers in this field, facilitating the comparative analysis of existing compounds and the rational design of future generations of this compound-based therapies.
References
- 1. Synthesis and anticancer activity of 5-diethylaminomethyl derivatives and nitrogen mustards of uracil and 2-thiouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. journaljcti.com [journaljcti.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Uracil Mustard: A Comparative Review of Historical Clinical Trial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of uracil (B121893) mustard in historical clinical trials, primarily focusing on data from the 1960s and 1970s. The performance of uracil mustard is compared with other therapeutic alternatives available during the same era for the treatment of Non-Hodgkin's lymphoma, Hodgkin's disease, and chronic lymphocytic leukemia. This document is intended for an audience with expertise in oncology and drug development and aims to provide a clear, data-driven historical perspective.
Overview of this compound
This compound is an alkylating agent that was investigated for its antineoplastic properties. As a derivative of nitrogen mustard and uracil, it was hypothesized that the uracil moiety would facilitate uptake by tumor cells with a high requirement for this nucleic acid precursor, thereby delivering the cytotoxic alkylating group to the target cells. Its primary mechanism of action involves the alkylation of DNA, leading to cross-linking, inhibition of DNA synthesis, and ultimately, apoptosis.[1]
Comparative Efficacy in Historical Clinical Trials
The following tables summarize the efficacy of this compound in comparison to other prominent treatments used in the 1960s and 1970s for specific hematological malignancies. The data presented is based on a retrospective review of patients treated between 1958 and 1970 and other historical clinical trial data.
Non-Hodgkin's Lymphoma
| Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Notes |
| This compound | 69.2%[2] | 23.4%[2] | Retrospective analysis of 94 patients treated between 1958 and 1970. |
| Cyclophosphamide (B585) (High-Dose, Refractory) | 75%[1] | 17%[1] | Data from a later period in heavily pretreated patients with lymphoid malignancies; direct comparison with frontline therapy from the 1960s is challenging. |
| Chlorambucil (B1668637), Mitoxantrone, Procarbazine, Prednisolone | 61% | 32% | A four-drug combination, indicating the move towards multi-agent chemotherapy. |
Hodgkin's Disease
| Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Notes |
| This compound | 69.4%[2] | 9.7%[2] | Retrospective analysis of 62 patients treated between 1958 and 1970. |
| MOPP (Mustine, Oncovin, Procarbazine, Prednisone) | Not explicitly stated, but CR was the primary endpoint. | 80% | Introduced in 1964, MOPP became a standard of care and demonstrated a high rate of durable complete remissions in previously untreated patients. |
Chronic Lymphocytic Leukemia (CLL)
| Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Notes |
| This compound | 74% (Combined CR and Partial Response)[2] | 7.7%[2] | Retrospective analysis of 39 patients treated between 1958 and 1970. |
| Chlorambucil (Monotherapy) | 57% - 75%[3] | Up to 7% | Data from UK randomized trials; response rates varied with dose and duration. |
| Chlorambucil + Prednisone | 74% | 22% | Data from a Southeastern Cancer Study Group Trial. |
Experimental Protocols in Historical Context
The methodologies of clinical trials conducted in the mid-20th century were formative and often lacked the detailed standardization of modern studies.[4]
Patient Selection
Patient selection in these early trials often relied on clinical presentation and histological confirmation of the disease. Performance status, a measure of a patient's general well-being, was an important consideration. The Karnofsky Performance Status (KPS) scale, developed in the late 1940s, was one of the earliest tools used to objectively assess a patient's fitness for chemotherapy.[5][6] Patients in these historical trials were typically those with advanced or symptomatic disease for whom no curative options were available.
Dosing Regimens
-
This compound: Dosing schedules for this compound varied. In the retrospective review, total doses were noted to be similar to those of mechlorethamine.[2] In a study of ovarian cancer, this compound was administered orally at a dose of 1 mg/kg daily.[7]
-
MOPP Regimen: This combination therapy, introduced in 1964, had a more defined schedule, which contributed to its success.
-
Chlorambucil: Dosing for chlorambucil in CLL trials ranged from daily low doses to higher intermittent doses.[3]
Response Criteria
The criteria for evaluating tumor response in the 1960s were not as standardized as the RECIST criteria used today.[8][9][10] The retrospective analysis of this compound efficacy notes the use of "criteria used over 25 years ago."[2] These historical criteria were generally based on measurable changes in tumor size, as determined by physical examination and radiographic imaging available at the time, as well as improvements in symptoms and blood counts.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Generalized workflow of a historical clinical trial.
Conclusion
Based on the available historical data, this compound demonstrated considerable efficacy as a single agent in the treatment of Non-Hodgkin's lymphoma, Hodgkin's disease, and chronic lymphocytic leukemia, with overall response rates ranging from 69% to 74%.[2] When compared to the standards of care of the era, its performance was notable, although the introduction of combination chemotherapy regimens like MOPP for Hodgkin's disease, which achieved significantly higher complete remission rates, marked a pivotal shift in cancer treatment.[5] For chronic lymphocytic leukemia, the efficacy of this compound was comparable to that of chlorambucil, a mainstay of treatment at the time.[2][3] The primary dose-limiting toxicity of this compound was reported to be thrombocytopenia.[2] While this compound showed promise, the evolution of more effective and targeted therapies has since rendered it a historical footnote in the broader landscape of oncology drug development. This guide serves as a valuable reference for understanding the therapeutic landscape of a bygone era and the incremental progress that has led to modern cancer treatments.
References
- 1. High-dose cyclophosphamide in the treatment of refractory lymphomas and solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorambucil--still not bad: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Historical and methodological developments in clinical trials at the National Cancer Institute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ‘Just give me the best quality of life questionnaire’: the Karnofsky scale and the history of quality of life measurements in cancer trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. southeastclinicaloncology.org [southeastclinicaloncology.org]
- 7. researchgate.net [researchgate.net]
- 8. Criteria of tumor response used in clinical trials of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defining Clinical Response Criteria and Early Response Criteria for Precision Oncology: Current State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Uracil Mustard Disposal
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of potent compounds like uracil (B121893) mustard is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of uracil mustard, ensuring the protection of personnel and the environment, in compliance with regulatory standards.
This compound, a nitrogen mustard derivative, is classified as a hazardous waste by the Environmental Protection Agency (EPA) with the waste number U237.[1] Therefore, its disposal is subject to stringent federal, state, and local regulations. All personnel handling this compound waste must be thoroughly trained in the procedures outlined below and be familiar with the specific requirements of their institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, a disposable gown, safety goggles, and a face shield.[2] Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: A spill kit specifically for hazardous drugs should be readily accessible. In the event of a spill, isolate the area immediately. For small spills, dampen the solid material with acetone (B3395972) and transfer it to a designated hazardous waste container using absorbent pads.[3] For larger spills, follow your institution's specific emergency procedures.
-
Waste Segregation: All materials that come into contact with this compound, including contaminated PPE, vials, and labware, must be treated as hazardous waste.[4] This waste should be segregated from other laboratory waste streams in clearly labeled, leak-proof containers.
Disposal Procedures: A Step-by-Step Approach
The primary methods for the disposal of this compound waste are incineration by a licensed hazardous waste management company and, where feasible and permitted, chemical deactivation prior to disposal.
1. Collection and Segregation of this compound Waste
All items contaminated with this compound must be collected as hazardous waste. This includes:
-
Unused or expired this compound.
-
Empty vials and containers.
-
Contaminated PPE (gloves, gowns, etc.).
-
Labware (pipette tips, tubes, etc.).
-
Spill cleanup materials.
These materials should be placed in a designated, puncture-resistant, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," "this compound," and the EPA waste number U237.
2. Disposal via a Licensed Hazardous Waste Contractor
The most common and recommended method for the final disposal of this compound waste is through a licensed hazardous waste management company. These companies are equipped to handle and transport hazardous materials and will typically incinerate the waste at high temperatures (e.g., 1800°-2200°F) to ensure complete destruction.[1]
Operational Plan for Off-Site Disposal:
-
Containerization: Securely seal the hazardous waste container when it is three-quarters full.
-
Labeling: Ensure the container is accurately labeled according to your institution's and regulatory requirements.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by the hazardous waste contractor.
-
Documentation: Maintain a detailed inventory of the waste being disposed of, including the quantity and date of generation.
-
Scheduled Pickup: Arrange for a scheduled pickup with your institution's EHS department or the contracted waste management company.
3. Chemical Deactivation (for liquid waste, where permissible)
For laboratories that generate liquid waste containing this compound, chemical deactivation may be an option to render the waste non-hazardous before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations. The primary mechanism for the deactivation of nitrogen mustards like this compound is hydrolysis, which can be accelerated under neutral or basic conditions.
Experimental Protocol for Hydrolysis of this compound Waste:
-
Objective: To hydrolyze the bis(2-chloroethyl)amino group of this compound, rendering it inactive.
-
Materials:
-
This compound contaminated aqueous solution.
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution (0.1 M).
-
pH meter.
-
Stir plate and stir bar.
-
Appropriate reaction vessel within a chemical fume hood.
-
-
Procedure:
-
Place the this compound solution in the reaction vessel within a chemical fume hood.
-
Slowly add sodium bicarbonate or 0.1 M sodium hydroxide solution while stirring to adjust the pH to a neutral or slightly basic range (pH 7-8).
-
Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis. The half-life of this compound at pH 7 and 25°C is approximately 1.2 hours, so a 24-hour period provides a significant safety margin.
-
After the reaction period, check the pH again and neutralize if necessary.
-
The resulting solution may be disposed of as non-hazardous chemical waste, pending confirmation by analytical methods if required by your institution.
-
Important Note: Before implementing any chemical deactivation protocol, it is crucial to consult with your institution's EHS department to ensure compliance with all applicable regulations. Validation of the deactivation process through analytical techniques may be required.
Quantitative Data on this compound Disposal Parameters
| Parameter | Value | Reference |
| EPA Hazardous Waste Number | U237 | [1] |
| Recommended Incineration Temperature | 1800°F - 2200°F | [1] |
| Hydrolysis Half-life (pH 7, 25°C) | ~1.2 hours |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Use of sodium thiosulfate as a neutralizing agent during regional administration of nitrogen mustard: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Uracil Mustard
This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals working with Uracil mustard. The following procedural steps are designed to ensure safe handling, minimize exposure risk, and detail proper disposal methods. This compound is a potent alkylating agent, classified as a hazardous and carcinogenic compound, requiring strict adherence to safety procedures.[1]
Hazard Overview
This compound is a creamy white to off-white crystalline powder.[2] It is highly toxic and can cause severe injury or death through inhalation, ingestion, or skin contact.[1][2] As a nitrogen mustard derivative, it acts by damaging DNA, which is the basis for its use as a chemotherapy agent and also the source of its hazardous properties.[3] It is considered a hazardous waste by the Environmental Protection Agency (EPA) with the designation U237.[4]
Table 1: this compound Chemical and Physical Properties
| Property | Value |
| CAS Number | 66-75-1[2] |
| UN/NA Number | 2811[2] |
| Molecular Weight | 252.10 g/mol [3] |
| Melting Point | 403°F (206°C)[2] |
| Appearance | Creamy white or off-white powder[2] |
| Solubility | Soluble in DMSO, slightly soluble in alcohol, practically insoluble in water and chloroform.[3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier to exposure after engineering and administrative controls have been implemented.[5] Handling of this compound requires specific, chemotherapy-rated protective gear.
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale and Guidelines |
| Gloves | Two pairs of powder-free, chemotherapy-rated gloves (ASTM D6978).[6][7] | Double gloving provides maximum protection. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[6] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5] |
| Gowns | Disposable, poly-coated, impervious gowns resistant to chemotherapy drugs.[6][8] | Must have long sleeves with tight-fitting elastic or knit cuffs. Gowns should not be reused.[7] |
| Respiratory Protection | NIOSH-certified N95 or higher-level respirator.[6] | Required to prevent inhalation of aerosolized particles, especially when handling the powder outside of a containment device.[8][9] |
| Eye & Face Protection | Full-face shield worn over safety goggles.[5][6] | Provides complete protection against splashes to the face and eyes. Standard eyeglasses are insufficient.[5] |
| Protective Clothing | Disposable shoe and hair covers.[6] | Prevents the spread of contamination outside of the handling area.[6] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing risk.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of this compound must occur in a designated area with restricted access.
-
Ventilation: Use a Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) for all manipulations that could generate dust or aerosols.[8] Ensure adequate ventilation to keep airborne concentrations low.[9]
-
Gather Materials: Before starting, assemble all necessary equipment, including the chemical, spill kit, and labeled waste containers.
Step 2: Donning PPE
-
Follow a strict donning sequence to ensure complete protection.
Step 3: Handling this compound
-
Minimize Dust: Handle the powder carefully to minimize dust generation.[9]
-
Controlled Environment: Perform all weighing and reconstitution of the powder within the BSC or isolator.
-
Transport: When transporting this compound, use sealed, shatterproof secondary containers.
Step 4: Doffing PPE
-
Remove PPE in a manner that prevents self-contamination.
-
Remove the outer pair of gloves.
-
Remove the gown.
-
Remove the face shield and goggles.
-
Remove the respirator.
-
Remove hair and shoe covers.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[9]
-
Emergency and Disposal Plans
Emergency Procedures for Exposure
Immediate action is critical in the event of an exposure.
Table 3: Emergency Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flood the affected skin with water while removing all contaminated clothing. Gently wash the area with soap and water. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water or normal saline for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[2] |
| Inhalation | Immediately move the affected person to fresh air. Seek immediate medical attention.[2] |
| Ingestion | If the person is conscious and not convulsing, give one or two glasses of water to dilute the chemical. Do NOT induce vomiting. Seek immediate medical attention.[10] |
Spill Management
Prompt and correct cleanup of spills is essential to prevent further contamination.[11]
-
Isolate the Area: Secure the spill area and prevent personnel from entering. For solids, the immediate precautionary measure is to isolate the spill or leak area for at least 25 meters (75 feet).[2]
-
Don PPE: Wear full protective gear as outlined in Table 2. For large spills, a full-facepiece chemical cartridge respirator may be necessary.[6]
-
Contain the Spill:
-
Clean the Area: After absorbing the material, decontaminate the surface according to your institution's established protocols for hazardous drugs.
-
Dispose of Waste: Place all contaminated materials (absorbent pads, PPE, etc.) into a pre-labeled, sealable hazardous waste bag.[4]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Segregation: Segregate this compound waste from other chemical waste streams.[4]
-
Containers: Use leak-proof, puncture-resistant containers clearly labeled as "Hazardous Chemotherapy Waste."[4]
-
Disposal: All waste, including unused product, contaminated PPE, and cleanup materials, must be disposed of following EPA regulations (as waste number U237) and institutional procedures.[4][12] Do not dispose of this waste down the drain.
Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Buy this compound | 66-75-1 | >98% [smolecule.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. pogo.ca [pogo.ca]
- 8. gerpac.eu [gerpac.eu]
- 9. lewisu.edu [lewisu.edu]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
